molecular formula C55H87N19O11 B611623 VAL-201 CAS No. 957791-38-7

VAL-201

Cat. No.: B611623
CAS No.: 957791-38-7
M. Wt: 1190.423
InChI Key: OCAUTAUXGFCFEB-MGFBIKGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VAL-201 is an investigational peptide therapeutic with a unique mechanism of action focused on oncology research, particularly in prostate cancer. Its primary research value lies in its function as a SRC kinase modulator. By inhibiting SRC kinase, this compound blocks androgen, oestrogen, and epithelial growth factor (EGF) dependent DNA synthesis, thereby preventing the proliferation of tumour cells . Preclinical studies demonstrated that this compound could prevent cancerous growth in live models, with the response being dose-dependent . A phase 1/2 clinical trial in patients with locally advanced or metastatic prostate cancer provided early evidence of efficacy, showing a 54.5% overall response rate with a promising safety and tolerability profile . This suggests potential for targeting hormone-resistant cancers, an area of significant unmet clinical need where patients often develop resistance to standard hormone therapies . The peptide has also been investigated for its potential to reduce side effects; preclinical data indicated that treatment with this compound potentially leaves other hormone-induced activities functioning normally, which could mitigate common adverse effects like lowered sexual function and infertility . Research into this compound offers a compelling pathway for scientists exploring novel kinase inhibition strategies and therapeutic peptides for oncology applications, especially in overcoming treatment resistance. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

957791-38-7

Molecular Formula

C55H87N19O11

Molecular Weight

1190.423

IUPAC Name

(S)-1-(acetyl-L-prolyl-L-prolyl)-N-((S)-1-((S)-2-(((S)-1-(((S)-1-(((S)-1-(((2S,3S)-1-(((S)-1,6-diamino-1-oxohexan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C55H87N19O11/c1-5-31(2)44(51(82)66-36(45(57)76)13-6-7-19-56)70-47(78)37(14-8-20-62-55(58)59)67-46(77)32(3)65-48(79)38(25-34-27-60-29-63-34)68-49(80)40-15-9-22-72(40)52(83)39(26-35-28-61-30-64-35)69-50(81)41-16-10-23-73(41)54(85)43-18-12-24-74(43)53(84)42-17-11-21-71(42)33(4)75/h27-32,36-44H,5-26,56H2,1-4H3,(H2,57,76)(H,60,63)(H,61,64)(H,65,79)(H,66,82)(H,67,77)(H,68,80)(H,69,81)(H,70,78)(H4,58,59,62)/t31-,32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

OCAUTAUXGFCFEB-MGFBIKGDSA-N

SMILES

NCCCC[C@@H](C(N)=O)NC([C@H]([C@@H](C)CC)NC([C@H](CCCNC(N)=N)NC([C@H](C)NC([C@H](CC1=CNC=N1)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H]4N(C([C@H]5N(C([C@H]6N(C(C)=O)CCC6)=O)CCC5)=O)CCC4)=O)=O)CCC2)=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VAL-201;  VAL201;  VAL 201

Origin of Product

United States

Foundational & Exploratory

VAL-201: A Targeted Approach to Prostate Cancer Therapy by Disrupting the Androgen Receptor-Src Kinase Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VAL-201 is a novel synthetic peptide therapeutic currently under investigation for the treatment of prostate cancer, particularly in the context of castration-resistant prostate cancer (CRPC). Its unique mechanism of action targets a non-canonical signaling pathway of the androgen receptor (AR), a key driver of prostate cancer progression. Unlike traditional androgen deprivation therapies that aim to block AR ligand binding or its transcriptional activity, this compound specifically inhibits the protein-protein interaction between the androgen receptor and Src kinase. This targeted disruption prevents the non-genomic, proliferative signaling cascade mediated by the AR-Src complex, leading to cell cycle arrest and inhibition of tumor growth, while potentially mitigating the side effects associated with broad androgen blockade. This technical guide provides a comprehensive overview of the preclinical and early clinical data elucidating the mechanism of action of this compound in prostate cancer.

Introduction

The androgen receptor (AR) signaling axis is a critical pathway in the development and progression of prostate cancer. For decades, androgen deprivation therapy (ADT) has been the cornerstone of treatment for advanced and metastatic prostate cancer. However, the majority of patients eventually develop resistance to ADT, leading to the lethal form of the disease known as castration-resistant prostate cancer (CRPC). In CRPC, the AR can be reactivated through various mechanisms, including AR gene amplification, mutations, and activation by growth factors and other signaling pathways.

Recent research has highlighted the importance of non-genomic AR signaling, which occurs independently of the receptor's traditional role as a ligand-activated transcription factor. One such pathway involves the interaction of the AR with the non-receptor tyrosine kinase, Src. This interaction, often triggered by steroid hormones or growth factors like epidermal growth factor (EGF), leads to the activation of downstream signaling cascades, such as the Ras/Erk pathway, promoting cell proliferation and survival.[1]

This compound is a synthetic decapeptide designed to mimic the binding site of Src on the AR, thereby competitively inhibiting the formation of the AR-Src complex.[2] This targeted approach offers the potential for a more specific and tolerable therapy for prostate cancer by selectively inhibiting the pro-proliferative functions of the AR while preserving its other physiological roles.

Core Mechanism of Action: Inhibition of the AR-Src Interaction

The primary mechanism of action of this compound is the disruption of the physical interaction between the androgen receptor and Src kinase.[1] This inhibition is crucial as the AR-Src complex is a key mediator of non-genomic signaling that drives prostate cancer cell proliferation.

Signaling Pathway

In prostate cancer cells, the binding of androgens (like testosterone and dihydrotestosterone) or stimulation by growth factors can induce a conformational change in the AR, exposing a binding domain for Src kinase. The subsequent formation of the AR-Src complex leads to the activation of Src, which in turn phosphorylates and activates a cascade of downstream signaling molecules. This cascade includes the Ras-Raf-MEK-Erk (MAPK) pathway, which ultimately promotes the transition of the cell cycle from the G1 to the S phase, leading to DNA synthesis and cell division.[1][3]

This compound, by binding to the AR at the Src interaction site, prevents the recruitment and activation of Src. This blockade effectively shuts down this non-genomic proliferative signaling pathway.[2] A key feature of this compound's mechanism is that its action occurs after androgen binding to the AR. This allows for the desirable transcriptional activities of the AR to remain intact, which may explain the favorable side-effect profile observed in early clinical studies compared to traditional ADT.[3]

VAL201_Mechanism cluster_extracellular Extracellular cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR EGF EGF EGF->AR Src Src Kinase AR->Src Interaction Ras Ras Src->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation (G1 to S phase transition) Erk->Proliferation VAL201 This compound VAL201->AR Inhibition DNA DNA

Caption: this compound Signaling Pathway Inhibition.

Preclinical Evidence

The anti-cancer activity of this compound has been demonstrated in a series of preclinical studies using both in vitro and in vivo models of prostate cancer.

In Vitro Studies

The effect of this compound on the proliferation of human prostate cancer cell lines has been investigated. In the androgen-sensitive LNCaP cell line, which expresses a functional AR, this compound has been shown to inhibit cell growth in a dose-dependent manner. In contrast, the effect on AR-negative prostate cancer cell lines like PC-3 is less pronounced, highlighting the AR-dependent mechanism of action.

Experimental Protocol: Cell Proliferation (MTT Assay) - General Outline

  • Cell Seeding: LNCaP or PC-3 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media (e.g., RPMI-1640 for LNCaP, F-12K for PC-3) supplemented with 10% fetal bovine serum (FBS).

  • Treatment: After 24 hours of incubation to allow for cell attachment, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Cell LineAR StatusThis compound Effect
LNCaPPositiveDose-dependent inhibition of proliferation
PC-3NegativeMinimal effect on proliferation

Table 1: Summary of this compound's effect on prostate cancer cell line proliferation.

In Vivo Studies

The in vivo efficacy of this compound has been evaluated in mouse xenograft models of prostate cancer. In studies using orthotopic implantation of LNCaP cells in immunodeficient mice, treatment with this compound has been shown to reduce tumor growth.

Experimental Protocol: Orthotopic LNCaP Xenograft Model - General Outline

  • Cell Preparation: LNCaP cells are harvested and resuspended in a suitable medium, often mixed with Matrigel to support initial tumor growth.

  • Surgical Implantation: Male immunodeficient mice (e.g., nude or SCID) are anesthetized, and a small incision is made to expose the prostate. A suspension of LNCaP cells is then injected into the dorsal prostate lobe.

  • Treatment: Once tumors are established (as determined by imaging or palpation), mice are randomized into treatment and control groups. This compound is typically administered via subcutaneous injection at various doses and schedules.

  • Tumor Monitoring: Tumor growth is monitored regularly using methods such as caliper measurements or in vivo imaging (e.g., bioluminescence or ultrasound).

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis.

While specific quantitative data from these studies are not fully published, reports indicate a statistically significant decrease in tumor growth in this compound treated animals compared to controls.[4]

Clinical Development

This compound has been evaluated in a Phase I/II clinical trial (NCT02280317) in patients with locally advanced or metastatic prostate cancer.[2][5]

Study Design

The clinical trial was a dose-escalation study designed to assess the safety, tolerability, and pharmacokinetics of this compound, as well as to look for early signs of anti-tumor activity. Patients received subcutaneous injections of this compound once weekly in 3-week cycles.[5]

Clinical_Trial_Workflow Patient_Screening Patient Screening (Locally advanced or metastatic prostate cancer) Dose_Escalation Dose Escalation Cohorts (0.5, 1, 2, 4, 8 mg/kg) Patient_Screening->Dose_Escalation Treatment_Cycle Treatment Cycle (3 weeks) This compound SC injection weekly Dose_Escalation->Treatment_Cycle Safety_Tolerability Primary Endpoint: Safety & Tolerability (DLTs) Treatment_Cycle->Safety_Tolerability PK_PD Secondary Endpoints: Pharmacokinetics (PK) Pharmacodynamics (PD) Treatment_Cycle->PK_PD Efficacy Exploratory Endpoints: PSA levels, Tumor response (PCWG2) Treatment_Cycle->Efficacy

Caption: this compound Phase I/II Clinical Trial Workflow.
Clinical Findings

Headline results from the Phase I/II trial have been reported, indicating that this compound is safe and well-tolerated.[2] The most common adverse events were mild to moderate injection site reactions. A maximum tolerated dose (MTD) was not reached.[6]

Early signs of clinical activity were observed, with a notable impact on prostate-specific antigen (PSA) kinetics. A statistically significant increase in PSA doubling time was reported in treated patients, suggesting a slowing of disease progression.[6] Furthermore, a proportion of patients exhibited stable disease according to the Prostate Cancer Working Group 2 (PCWG2) criteria.[2][6]

EndpointResult
Safety Good safety and tolerability profile; no MTD reached.
Efficacy Statistically significant increase in PSA doubling time.
Stable disease observed in a subset of patients.

Table 2: Summary of headline results from the Phase I/II clinical trial of this compound.

Conclusion

This compound represents a promising new approach to the treatment of prostate cancer, particularly for patients with castration-resistant disease. Its novel mechanism of action, which involves the targeted inhibition of the AR-Src kinase interaction, offers the potential for a more specific and less toxic therapy compared to traditional androgen deprivation strategies. Preclinical studies have demonstrated its ability to inhibit prostate cancer cell proliferation in an AR-dependent manner and to reduce tumor growth in vivo. Early clinical data have shown that this compound is safe and well-tolerated, with encouraging signs of clinical activity. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound in the management of advanced prostate cancer.

References

The Discovery and Development of VAL-201: A Targeted Peptide Inhibitor of the Androgen Receptor-Src Kinase Interaction for the Treatment of Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VAL-201 is a novel, synthetic decapeptide developed by ValiRx Plc for the treatment of prostate cancer. It represents a targeted therapeutic approach, specifically designed to inhibit the protein-protein interaction between the androgen receptor (AR) and the Src kinase. This interaction is a key driver of prostate cancer cell proliferation and survival, particularly in the context of castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. It includes a summary of available quantitative data, detailed experimental methodologies for key studies, and a visual representation of the targeted signaling pathway.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. While androgen deprivation therapy (ADT) is the standard of care for advanced disease, most patients eventually progress to castration-resistant prostate cancer (CRPC), which is associated with a poor prognosis. A key mechanism underlying the development of CRPC is the continued activity of the androgen receptor (AR) signaling axis, often driven by non-canonical activation pathways. One such pathway involves the interaction of AR with the non-receptor tyrosine kinase, Src. This interaction promotes cancer cell proliferation independently of high androgen levels.

This compound was developed to specifically disrupt this AR-Src interaction, offering a novel therapeutic strategy for patients with advanced prostate cancer. As a synthetic peptide, this compound is designed to mimic the binding domain of AR that interacts with Src, thereby competitively inhibiting the formation of the AR-Src complex.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the physical association between the androgen receptor and Src kinase. In prostate cancer cells, the binding of androgens to the AR can trigger a non-genomic signaling cascade through the activation of Src. This leads to the activation of downstream pro-proliferative and pro-survival pathways, including the Ras/MAPK and PI3K/Akt pathways. This compound, by preventing the initial AR-Src interaction, effectively blocks these downstream signaling events.

Signaling Pathway Diagram

VAL201_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_mem Androgen Receptor (AR) Androgen->AR_mem Binds Src Src Kinase AR_mem->Src Activates Ras Ras Src->Ras PI3K PI3K Src->PI3K VAL201 This compound VAL201->Src Inhibits Interaction with AR Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Mechanism of action of this compound in inhibiting the AR-Src signaling pathway.

Preclinical Development

In Vitro Studies
  • Cell-Based Assays: this compound has been evaluated in various prostate cancer cell lines to determine its effect on cell proliferation. While specific IC50 values are not publicly available, studies have shown that this compound exhibits dose-dependent inhibition of PC-3 human prostate cancer cell proliferation at concentrations above 100 pM.

  • Pharmacokinetics: In vitro studies using human liver microsomes have determined the half-life of this compound to be approximately 49 minutes.

In Vivo Studies
  • Orthotopic Xenograft Models: The efficacy of this compound has been assessed in orthotopic xenograft models of prostate cancer using immunodeficient mice.

    • Study Design: In a representative study, PC-3 human prostate cancer cells were implanted into the prostates of male BALB/c nude mice. The mice were then treated with this compound at doses of 0.04, 0.4, 4, 10, and 20 mg/kg, administered via daily subcutaneous injection for 28 days. A control group received a vehicle injection.

    • Results: While a significant reduction in primary tumor volume was not observed, this compound demonstrated a notable impact on metastasis. At doses of 0.04 and 0.4 mg/kg, there was a 50% inhibition of lymph node metastases compared to the control group.

Preclinical Data Summary
ParameterCell LineResult
In Vitro Proliferation PC-3Dose-dependent inhibition (>100 pM)
In Vitro Half-life N/A49 minutes (human liver microsomes)
In Vivo Efficacy PC-350% inhibition of lymph node metastases
(at 0.04 and 0.4 mg/kg)

Note: Specific IC50 values for in vitro proliferation and detailed in vivo pharmacokinetic parameters (Cmax, Tmax, AUC) are not publicly available.

Clinical Development

This compound has been evaluated in a Phase I/II clinical trial (NCT02280317) to assess its safety, tolerability, and preliminary efficacy in patients with locally advanced or metastatic prostate cancer and other advanced solid tumors.

Clinical Trial Design
  • Study Title: A Phase I/II, Dose Escalation Study to Assess the Safety and Tolerability of VAL201 in Patients with locally Advanced or Metastatic Prostate Cancer and Other Advanced Solid Tumours.

  • Phase: I/II

  • Design: Open-label, dose-escalation study following a 3+3 design.

  • Treatment Regimen: this compound administered via subcutaneous injection once weekly in 3-week cycles, for a maximum of 6 cycles.

  • Dose Levels: The trial investigated escalating doses of this compound.

Clinical Results
  • Safety and Tolerability: The trial demonstrated that this compound is generally well-tolerated. The most common treatment-related adverse events were mild and manageable. A dose-limiting toxicity (DLT) of severe hypertension was observed at the 8 mg/kg dose.

  • Efficacy: The study showed encouraging signs of clinical activity. An overall response rate of 54.5% was reported, defined by the lack of disease progression according to the Prostate Cancer Working Group 2 (PCWG2) criteria.

Clinical Trial Data Summary
ParameterResult
Clinical Trial ID NCT02280317
Phase I/II
Patient Population Locally advanced or metastatic prostate cancer
Dose-Limiting Toxicity Severe hypertension at 8 mg/kg
Overall Response Rate 54.5% (based on PCWG2 criteria)

Note: Detailed pharmacokinetic and pharmacodynamic data from the clinical trial are not yet fully published.

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol)
  • Cell Culture: Prostate cancer cell lines (e.g., PC-3) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures metabolic activity.

  • Data Analysis: The absorbance is read using a plate reader, and the percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Orthotopic Xenograft Model (General Protocol)
  • Animal Model: Male immunodeficient mice (e.g., BALB/c nude) are used.

  • Cell Preparation: A suspension of human prostate cancer cells (e.g., PC-3) is prepared in a suitable medium, often mixed with Matrigel to promote tumor formation.

  • Surgical Procedure: Mice are anesthetized, and a small incision is made in the lower abdomen to expose the prostate. The cell suspension is then carefully injected into the dorsal lobe of the prostate.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly, often using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.

  • Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered via the desired route (e.g., subcutaneous injection) at various doses and schedules.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the primary tumors and any metastatic lesions (e.g., in lymph nodes) are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Prostate Cancer Cell Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment_invitro Treat with this compound Seeding->Treatment_invitro Incubation Incubate Treatment_invitro->Incubation Viability_Assay Assess Cell Viability (MTT/MTS Assay) Incubation->Viability_Assay IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc Animal_Model Immunodeficient Mice Cell_Injection Orthotopic Injection of PC-3 Cells Animal_Model->Cell_Injection Tumor_Growth Monitor Tumor Growth Cell_Injection->Tumor_Growth Treatment_invivo Administer this compound Tumor_Growth->Treatment_invivo Endpoint Endpoint Analysis (Tumor & Metastasis) Treatment_invivo->Endpoint

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic for prostate cancer with a novel mechanism of action. Preclinical studies have demonstrated its ability to inhibit metastasis, and early clinical data suggest a favorable safety profile and encouraging signs of efficacy. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound. Future studies should focus on optimizing the dosing regimen, identifying predictive biomarkers of response, and potentially exploring combination therapies with other standard-of-care agents for prostate cancer. The development of this compound highlights the potential of targeting specific protein-protein interactions in the AR signaling pathway as a valuable strategy in the management of advanced prostate cancer.

Preclinical Profile of VAL-201: A Targeted Inhibitor of the AR-Src Signaling Axis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

VAL-201 is a novel synthetic decapeptide designed to combat prostate cancer by selectively inhibiting the interaction between the androgen receptor (AR) and Src tyrosine kinase. This targeted mechanism of action aims to halt cancer cell proliferation without inducing the widespread side effects associated with traditional androgen deprivation therapies. Preclinical investigations involving both in vitro and in vivo models have demonstrated the potential of this compound as a therapeutic agent for prostate cancer. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. A key driver of prostate cancer progression is the androgen receptor (AR), a ligand-activated transcription factor. In prostate cancer cells, the binding of androgens to the AR triggers a signaling cascade that promotes cell growth and survival. A critical component of this pathway is the non-receptor tyrosine kinase, Src, which associates with the AR complex upon hormonal stimulation, leading to its activation and subsequent downstream signaling that drives cell cycle progression.[1]

This compound is a first-in-class drug candidate that specifically targets the AR-Src protein-protein interaction. By mimicking the binding site, this compound acts as a competitive inhibitor, preventing the formation of the active AR-Src complex. This targeted approach is designed to selectively block the proliferative signals downstream of AR activation while potentially avoiding the adverse effects of systemic androgen blockade.

Mechanism of Action

This compound functions as a specific inhibitor of the signaling pathway initiated by the association of the androgen receptor with Src kinase. In prostate cancer cells, stimulation by steroid hormones or epidermal growth factor (EGF) leads to the formation of an AR-Src complex, which activates Src and promotes progression from the G1 to the S phase of the cell cycle, ultimately leading to DNA synthesis and cell proliferation.[1] this compound intervenes by disrupting this critical interaction. A key feature of this compound's mechanism is that it acts after androgen binding to the AR, thereby inhibiting growth without blocking the receptor's transcriptional activity, which is hoped to mitigate many of the side effects seen with conventional androgen deprivation therapies.

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VAL201_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Ligand Androgen/EGF AR Androgen Receptor (AR) Ligand->AR Binds AR_Src_Complex AR-Src Complex AR->AR_Src_Complex Associates with Src Src Kinase Src->AR_Src_Complex DNA_Synthesis DNA Synthesis AR_Src_Complex->DNA_Synthesis Promotes VAL201 This compound VAL201->AR_Src_Complex Inhibits Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: Mechanism of action of this compound.

In Vitro Studies

Cell Proliferation Assays

Preclinical evaluation of this compound involved in vitro cell proliferation assays using human prostate cancer cell lines to determine its anti-proliferative activity.

  • PC-3 Cells: In the androgen-independent PC-3 human prostate cancer cell line, this compound demonstrated a dose-dependent inhibition of cell proliferation. This inhibition was statistically significant for all concentrations tested above 100 pM.[2]

Cell LineAssay TypeConcentrations TestedOutcome
PC-3WST-1 Assay100 pM, 1 nM, 10 nM, 100 nM, 1 µMDose-dependent inhibition of proliferation, statistically significant at doses >100 pM.[2]
LNCaPNot SpecifiedNot SpecifiedEffective against LNCaP cells.

3.1.1. Experimental Protocol: WST-1 Cell Proliferation Assay (PC-3 Cells)

  • Cell Culture: PC-3 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The culture medium was then replaced with fresh medium containing various concentrations of this compound (100 pM to 1 µM), a vehicle control, and a reference compound (e.g., 1 µM gemcitabine).[2]

    • Cells were incubated for specified time points (e.g., 3, 5, 7, and 9 days).[2]

    • At each time point, WST-1 reagent was added to each well and incubated for a specified period (typically 1-4 hours).

    • The absorbance was measured at the appropriate wavelength using a microplate reader.

    • Cell viability was calculated as a percentage relative to the vehicle-treated control cells.

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WST1_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed PC-3 Cells in 96-well plate Adherence Overnight Incubation for Adherence Seed_Cells->Adherence Add_VAL201 Add this compound at various concentrations Adherence->Add_VAL201 Incubation Incubate for 3, 5, 7, 9 days Add_VAL201->Incubation Add_WST1 Add WST-1 Reagent Incubation->Add_WST1 Incubate_WST1 Incubate for 1-4 hours Add_WST1->Incubate_WST1 Read_Absorbance Measure Absorbance Incubate_WST1->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability

Caption: Workflow for the WST-1 cell proliferation assay.

In Vivo Studies

Prostate Cancer Xenograft Models

The anti-tumor efficacy of this compound was evaluated in an orthotopic xenograft model using the PC-3 human prostate cancer cell line in immunodeficient mice.

  • Tumor Growth and Metastasis: In this model, this compound did not show a statistically significant effect on the growth of the primary orthotopic tumors, although a 35% decrease in tumor volume was observed at the 0.4 mg/kg dose.[2] However, this compound demonstrated a significant inhibitory effect on the development of lymph node metastases, with a 50% reduction observed at doses of 0.04 and 0.4 mg/kg.[2] Importantly, no adverse effects on the body weight of the mice were observed during the treatment period.[2]

Animal ModelCell LineDoses TestedDosing RegimenKey Findings
6-7 week-old immunodeficient BALB/c nude micePC-3 (orthotopic inoculation)0.04, 0.4, 4, 10, and 20 mg/kgDaily subcutaneous injections for 28 days- No effect on body weight.- 35% decrease in tumor volume at 0.4 mg/kg (not statistically significant).- 50% inhibition of lymph node metastases at 0.04 and 0.4 mg/kg (statistically significant).[2]

4.1.1. Experimental Protocol: Orthotopic Xenograft Mouse Model

  • Animal Model: 6-7 week-old immunodeficient BALB/c nude mice were used for the study.[2]

  • Cell Preparation and Inoculation: PC-3 cells were prepared in Matrigel and inoculated orthotopically into the prostates of the mice.[2]

  • Treatment: Mice were randomized into treatment groups and received daily subcutaneous injections of either vehicle or this compound at doses of 0.04, 0.4, 4, 10, or 20 mg/kg for 28 days.[2]

  • Monitoring and Endpoints:

    • Body weight was monitored twice a week.[2]

    • Orthotopic tumor size was measured using calipers.[2]

    • At the end of the study, mice were sacrificed, and the prostates and regional lymph nodes were harvested.

    • Metastases in the lymph nodes were determined by histological analysis of hematoxylin and eosin (HE) stained paraffin sections.[2]

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Xenograft_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase (28 days) cluster_endpoint Endpoint Analysis Prepare_Cells Prepare PC-3 Cells in Matrigel Inoculate_Mice Orthotopic Inoculation into Nude Mice Prepare_Cells->Inoculate_Mice Daily_Dosing Daily Subcutaneous Dosing (Vehicle or this compound) Inoculate_Mice->Daily_Dosing Monitor_Weight Monitor Body Weight Twice Weekly Daily_Dosing->Monitor_Weight Measure_Tumor Measure Tumor Volume with Calipers Daily_Dosing->Measure_Tumor Sacrifice Sacrifice Mice Daily_Dosing->Sacrifice Harvest_Tissues Harvest Prostate and Lymph Nodes Sacrifice->Harvest_Tissues Histology Histological Analysis of Lymph Nodes Harvest_Tissues->Histology

Caption: Workflow for the orthotopic xenograft study.

Preclinical Pharmacokinetics and Toxicology

Limited preclinical pharmacokinetic and toxicology data for this compound are publicly available.

ParameterMatrixValueClassification
In vitro half-lifeHuman liver microsomes49 minutesIntermediate metabolic clearance
In vitro half-lifeHuman plasma95 minutesNot Applicable

No overt chronic toxicity effects were reported in the preclinical studies. In the in vivo mouse model, no adverse effects on body weight were observed.

Conclusion

The preclinical data for this compound support its continued development as a novel therapeutic for prostate cancer. Its unique mechanism of action, targeting the AR-Src signaling nexus, offers the potential for a more targeted and tolerable treatment option. In vitro studies have confirmed its anti-proliferative effects in prostate cancer cell lines. While in vivo studies did not demonstrate a significant reduction in primary tumor volume, the significant inhibition of lymph node metastasis suggests a potential role for this compound in preventing or slowing disease progression. The favorable preliminary safety profile further encourages clinical investigation. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy in a broader range of preclinical models, including those that are castration-resistant.

References

VAL-201 Peptide: A Technical Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VAL-201 is a proprietary, synthetic decapeptide therapeutic candidate developed by ValiRx Plc. It is under investigation for the treatment of hormone-sensitive and hormone-resistant cancers, primarily advanced prostate cancer.[1][2] this compound has also demonstrated potential therapeutic effects in preclinical models of breast cancer and endometriosis. This document provides a comprehensive technical overview of the this compound peptide, summarizing its structure (as available in the public domain), mechanism of action, and key findings from preclinical and clinical studies.

Peptide Structure

The precise amino acid sequence of the this compound decapeptide is not publicly disclosed in the available scientific literature or patent filings. It is described as a novel synthetic decapeptide.[1]

Mechanism of Action

This compound functions as a specific inhibitor of the protein-protein interaction between steroid hormone receptors—the androgen receptor (AR) and the estrogen receptor (ER)—and the non-receptor tyrosine kinase, Src.[1][3] In many hormone-driven cancers, the binding of androgens to AR or estrogens to ER triggers a conformational change in the receptor, leading to its association with Src. This interaction activates Src tyrosine kinase, which in turn initiates a cascade of downstream signaling events, including the Ras/Raf/MEK/ERK pathway, ultimately promoting cell proliferation, survival, and metastasis.[1]

This compound is designed to mimic the binding site on the AR and ER that interacts with Src, thereby competitively inhibiting the formation of the AR/Src and ER/Src signaling complexes.[4] This targeted disruption of a key signaling nexus inhibits cancer cell progression without affecting the transcriptional activity of the hormone receptors, which is a common mechanism of androgen deprivation therapies and can lead to significant side effects.[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in disrupting the AR/Src signaling pathway.

VAL201_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Src Src EGFR->Src Androgen Androgen AR AR Androgen->AR AR->Src Interaction Ras Ras Src->Ras VAL201 VAL201 VAL201->AR Inhibits Interaction Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 1: Proposed mechanism of action of this compound.

Preclinical Studies

This compound has undergone preclinical evaluation in both in vitro and in vivo models of prostate and breast cancer.

In Vitro Studies

In vitro studies using the human prostate cancer cell line PC-3 demonstrated that this compound inhibits cell proliferation in a dose-dependent manner. Statistical significance was observed at concentrations of 100 pM and higher.[3]

In Vivo Studies

Prostate Cancer Xenograft Model

An orthotopic xenograft model using PC-3 cells in immunodeficient BALB/c nude mice was employed to evaluate the in vivo efficacy of this compound.[3]

  • Experimental Design: PC-3 cells were implanted into the prostates of mice. This compound was administered subcutaneously daily for 28 days at various doses.

  • Results: While a statistically significant reduction in primary tumor volume was not observed, this compound demonstrated a significant inhibition of lymph node metastasis.[3] In the control group, 93% of animals developed lymph node metastases, whereas in the groups receiving 0.04 mg/kg and 0.4 mg/kg of this compound, the incidence of metastasis was reduced by 50%.[3] No significant loss of body weight was observed in the treatment groups, indicating good tolerability.[1][3]

Breast Cancer Xenograft Model

This compound was also tested in a murine xenograft model using the estrogen-dependent, androgen receptor-expressing human breast adenocarcinoma cell line MCF-7.[1]

  • Experimental Design: MCF-7 tumors were established in mice, and this compound was administered daily for 28 days.

  • Results: this compound showed a dose-dependent inhibition of tumor growth, with a reduction in both tumor volume and weight.[1]

Preclinical Data Summary
Model SystemCell LineKey FindingsReference
In Vitro PC-3 (Prostate)Dose-dependent inhibition of cell proliferation (significant at ≥100 pM)[3]
In Vivo PC-3 (Prostate) Orthotopic Xenograft50% reduction in lymph node metastasis at 0.04 and 0.4 mg/kg doses; no significant effect on primary tumor volume; well-tolerated.[1][3]
In Vivo MCF-7 (Breast) XenograftDose-dependent inhibition of tumor growth (volume and weight).[1]

Clinical Development

This compound has been evaluated in a Phase I/II clinical trial for the treatment of patients with locally advanced or metastatic prostate cancer.

Phase I/II Clinical Trial (NCT02280317)

This was a first-in-human, open-label, dose-escalation study designed to assess the safety, tolerability, and pharmacokinetics of this compound.[2]

  • Study Design: Patients received subcutaneous injections of this compound on days 1, 8, and 15 of a 21-day cycle, for up to six cycles. The study employed a 3+3 dose-escalation design, with doses ranging from 0.5 mg/kg to 5.0 mg/kg.[2]

  • Patient Population: The trial enrolled patients with locally advanced or metastatic prostate cancer, as well as other advanced solid tumors.[2]

  • Primary Objective: To determine the maximum tolerated dose (MTD) and/or maximum administered dose (MAD) of this compound.

  • Secondary Objectives: To evaluate the pharmacokinetic profile of this compound and to assess preliminary signs of clinical activity.

Clinical Trial Results

The study showed that this compound was well-tolerated with early signs of clinical activity.[2]

  • Safety and Tolerability: No dose-limiting toxicities were observed. The most common drug-related adverse events were Grade 1 injection site reactions and fatigue.[2]

  • Clinical Activity:

    • Five out of eight patients showed an increase in Prostate-Specific Antigen (PSA) doubling time.[2]

    • One patient in the 4.0 mg/kg dose level had a >30% PSA response.[2]

    • Five out of eight patients demonstrated stable disease on imaging.[2]

Clinical Trial Data Summary
ParameterFindingReference
Trial Phase Phase I/II[2]
Trial Identifier NCT02280317[5]
Indication Advanced Prostate Cancer and other solid tumors[2]
Dose Levels 0.5, 1.0, 2.0, 4.0, 5.0 mg/kg[2]
Administration Subcutaneous injection, once weekly for 3 weeks[2]
Safety Well-tolerated; no dose-limiting toxicities observed.[2]
Adverse Events Grade 1 injection site reactions and fatigue.[2]
Efficacy Signals Increased PSA doubling time in 5/8 patients; >30% PSA response in 1 patient; Stable disease in 5/8 patients.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical studies of this compound are not fully available in the public domain. The following provides a generalized workflow based on the reported methodologies.

Generalized In Vitro Cell Proliferation Assay Workflow

InVitro_Workflow Start Start Seed_Cells Seed prostate cancer cells (e.g., PC-3) in 96-well plates Start->Seed_Cells Add_VAL201 Add varying concentrations of this compound Seed_Cells->Add_VAL201 Incubate Incubate for a defined period (e.g., 3-9 days) Add_VAL201->Incubate Add_WST1 Add WST-1 reagent Incubate->Add_WST1 Incubate_WST1 Incubate for color development Add_WST1->Incubate_WST1 Measure_Absorbance Measure absorbance to determine cell viability Incubate_WST1->Measure_Absorbance Analyze_Data Analyze data and determine dose-response Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Generalized workflow for in vitro cell proliferation assay.
Generalized In Vivo Orthotopic Xenograft Workflow

InVivo_Workflow Start Start Implant_Cells Orthotopically implant human prostate cancer cells (e.g., PC-3) into immunodeficient mice Start->Implant_Cells Tumor_Establishment Allow tumors to establish Implant_Cells->Tumor_Establishment Administer_VAL201 Administer this compound or vehicle control (e.g., daily subcutaneous injections) Tumor_Establishment->Administer_VAL201 Monitor_Mice Monitor tumor growth and animal health (e.g., body weight) Administer_VAL201->Monitor_Mice Sacrifice_and_Harvest Sacrifice mice at study endpoint and harvest primary tumors and lymph nodes Monitor_Mice->Sacrifice_and_Harvest Analyze_Metastasis Analyze lymph nodes for metastases (e.g., via histology) Sacrifice_and_Harvest->Analyze_Metastasis Analyze_Tumor Analyze primary tumor volume and weight Sacrifice_and_Harvest->Analyze_Tumor End End Analyze_Metastasis->End Analyze_Tumor->End

Figure 3: Generalized workflow for in vivo orthotopic xenograft study.

Conclusion

This compound is a promising peptide-based therapeutic candidate with a novel mechanism of action that targets a key signaling node in hormone-driven cancers. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation and metastasis. The initial clinical data in advanced prostate cancer patients suggest that this compound is well-tolerated and shows signs of clinical activity. Further clinical development will be necessary to fully elucidate its therapeutic potential and optimal dosing strategies. The lack of a publicly available amino acid sequence for this compound currently limits a complete structural understanding and independent replication of the peptide for research purposes.

References

The Crosstalk of Titans: A Technical Guide to Src Signaling in Androgen Receptor Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR), a cornerstone in the development and progression of prostate cancer, is a ligand-activated transcription factor that governs a suite of genes essential for tumor growth. However, the simplistic model of androgen-driven AR activity has been expanded by the discovery of intricate crosstalk with various intracellular signaling cascades. Among these, the Src family of non-receptor tyrosine kinases has emerged as a critical modulator of AR function, particularly in the context of therapeutic resistance and disease progression to castration-resistant prostate cancer (CRPC). This technical guide delineates the core mechanisms of Src-mediated regulation of AR pathways, presenting key quantitative data, detailed experimental protocols, and visual pathway representations to facilitate advanced research and therapeutic development.

Core Mechanisms of Src and Androgen Receptor Crosstalk

The interplay between Src kinase and the androgen receptor is a multifaceted process involving direct physical interaction, enzymatic modification, and the activation of downstream signaling networks. This reciprocal relationship can potentiate AR activity in both the presence and absence of androgens, a critical feature in the progression to castration-resistant prostate cancer.

Non-Genomic AR Signaling Initiates Src Activation: In the cytoplasm, a sub-pool of AR can engage in rapid, non-genomic signaling. Upon androgen binding, AR can directly interact with the Src Homology 3 (SH3) domain of Src kinase via a polyproline motif located in the AR's N-terminal domain (NTD). This interaction alleviates the autoinhibitory conformation of Src, leading to its activation through autophosphorylation at Tyrosine 419 (Y419).

Src-Mediated Phosphorylation and Potentiation of AR: Once activated, Src kinase can directly phosphorylate the androgen receptor. A key phosphorylation site identified is Tyrosine 534 (Y534) within the AR's ligand-binding domain (LBD).[1] This phosphorylation event is crucial as it enhances AR's transcriptional activity, even at low androgen levels. Furthermore, Src activation is implicated in the nuclear translocation of AR, a prerequisite for its genomic function.[2][3]

Activation of Downstream Pathways: Activated Src serves as a hub, triggering downstream signaling cascades that further amplify AR activity. These include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[4][5] Kinases from these pathways can, in turn, phosphorylate AR or its coactivators, creating a positive feedback loop that sustains AR signaling even in a low-androgen environment.

Reciprocal Regulation: The signaling is not unidirectional. Ligand-activated AR can stimulate Src kinase activity, which in turn promotes prostate cancer cell proliferation by accelerating the G1-S phase transition.[3][6] This mutual activation establishes a persistent AR-Src signaling axis that can drive tumor progression.[7]

The following diagram illustrates the central signaling cascade:

Src_AR_Signaling cluster_membrane Cytoplasm cluster_downstream Downstream Cascades cluster_nucleus Nucleus Androgen Androgen AR_cyto Androgen Receptor (AR) Androgen->AR_cyto Binds Src_inactive Src (inactive) AR_cyto->Src_inactive Interacts (NTD-SH3) AR_nuc AR (active) AR_cyto->AR_nuc Translocation Src_active Src (active) pY419 Src_inactive->Src_active Autophosphorylation Src_active->AR_cyto Phosphorylates (pY534) PI3K PI3K Src_active->PI3K Ras Ras Src_active->Ras Akt Akt PI3K->Akt Akt->AR_cyto Phosphorylates MAPK MAPK/ERK Ras->MAPK MAPK->AR_cyto Phosphorylates ARE Androgen Response Element (ARE) AR_nuc->ARE Binds TargetGenes Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->TargetGenes Promotes

Src-AR Signaling Pathway

Quantitative Impact of Src Inhibition on AR Activity

The development of small molecule inhibitors targeting Src kinase has provided valuable tools to quantify the dependence of AR signaling on Src activity. These studies consistently demonstrate that inhibiting Src leads to a significant reduction in AR-driven cellular processes.

Inhibitor Cell Line Assay Type Effect Concentration Reference
PP2 C4-2MMTV-Luc Reporter~50% decrease in AR transactivation1 µM[8]
PP2 C4-2PSA-Luc Reporter~50% decrease in AR transactivation1 µM[8]
PP2 C4-2Cell Growth~50% decrease in cell growth1 µM[7][8]
Dasatinib PC3MM2, LNCaPCell Growth~50% growth reduction100 nM[2]
Dasatinib PC3, PC3MM2Cell Migration/InvasionAlmost complete abolishmentup to 100 nM[2]
Saracatinib PC3, DU145Cell Growth~50% growth reduction6 µM[2]
Bosutinib DU145, PC3Cell Invasion~55% inhibition of invasion1 µM[2]
AZD0530 DU145Orthotopic Xenograft45% reduction in tumor growthNot specified[1]

Experimental Protocols

To facilitate the investigation of the Src-AR signaling axis, this section provides detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Src-AR Interaction

This protocol is designed to verify the physical interaction between endogenous Src and AR in prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2)

  • Cell culture reagents

  • Ice-cold PBS

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

  • Anti-AR antibody (for immunoprecipitation)

  • Anti-Src antibody (for Western blot detection)

  • Normal Rabbit/Mouse IgG (Isotype control)

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Lysis: Culture cells to 80-90% confluency. Wash cells twice with ice-cold PBS. Lyse cells by adding 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing: Add 20 µL of Protein A/G magnetic bead slurry to the cell lysate. Incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add 2-4 µg of anti-AR antibody (or normal IgG control) to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C.

  • Complex Capture: Add 30 µL of fresh Protein A/G magnetic bead slurry to the lysate-antibody mixture. Incubate with rotation for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic rack. Discard the supernatant. Wash the beads three times with 1 mL of cold Co-IP Lysis Buffer. After the final wash, remove all residual buffer.

  • Elution and Analysis: Resuspend the beads in 40 µL of 2X Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to elute the protein complexes. Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using an anti-Src antibody.

The following diagram outlines the Co-IP workflow:

CoIP_Workflow start Prostate Cancer Cells lysis Cell Lysis (NP-40 Buffer) start->lysis preclear Pre-clearing (Protein A/G Beads) lysis->preclear ip Immunoprecipitation (Anti-AR Antibody) preclear->ip capture Complex Capture (Protein A/G Beads) ip->capture wash Wash Steps (3x) capture->wash elute Elution (Sample Buffer) wash->elute analysis SDS-PAGE & Western Blot (Detect with Anti-Src Ab) elute->analysis end Interaction Confirmed analysis->end

Co-Immunoprecipitation Workflow
Luciferase Reporter Assay for AR Transactivation

This assay quantitatively measures the effect of Src signaling on the transcriptional activity of AR.

Materials:

  • Prostate cancer cells (e.g., C4-2)

  • AR-responsive luciferase reporter plasmid (e.g., MMTV-Luc or PSA-Luc)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Src inhibitor (e.g., PP2) or Src expression vector

  • Androgen (e.g., Dihydrotestosterone, DHT)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed 20,000 cells per well in a 96-well white, clear-bottom plate. Allow cells to attach overnight.

  • Transfection: Co-transfect cells with the AR-responsive firefly luciferase reporter plasmid (e.g., 100 ng/well) and the Renilla luciferase control plasmid (e.g., 10 ng/well) using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the Src inhibitor (or vehicle control) at various concentrations. If testing Src overexpression, this is done during transfection.

  • Stimulation: After 1-2 hours of inhibitor pre-treatment, add DHT (e.g., 1 nM final concentration) or ethanol vehicle to the appropriate wells.

  • Incubation: Incubate the cells for another 24 hours at 37°C.

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in AR activity relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) for AR Recruitment

This protocol determines if Src signaling affects the recruitment of AR to its target gene enhancers, such as the prostate-specific antigen (PSA) enhancer.

Materials:

  • C4-2 cells

  • Formaldehyde (37%)

  • Glycine

  • ChIP Lysis Buffer and Wash Buffers

  • Anti-AR antibody for ChIP

  • Normal Rabbit/Mouse IgG (Isotype control)

  • Protein A/G magnetic beads

  • Sonicator

  • Reagents for reverse cross-linking and DNA purification

  • qPCR primers for the PSA enhancer and a negative control region

  • qPCR master mix and instrument

Procedure:

  • Cross-linking: Treat cells grown on a 15 cm dish with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp. Centrifuge to pellet debris.

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the chromatin (e.g., 100 µg) with an anti-AR antibody or IgG control overnight at 4°C. Save a small aliquot as "input."

  • Complex Capture and Washes: Capture the antibody-chromatin complexes with Protein A/G beads. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the PSA enhancer region and a negative control genomic region.

  • Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Compare the enrichment of the PSA enhancer region between different treatment conditions (e.g., with and without Src inhibitor).

Conclusion and Future Directions

The evidence overwhelmingly supports a critical role for Src kinase in potentiating androgen receptor signaling. This crosstalk is a key mechanism driving the progression of prostate cancer, particularly its transition to a castration-resistant state. The data presented herein underscore the potential of targeting Src as a therapeutic strategy to overcome resistance to conventional anti-androgen therapies. Future research should focus on the development of more specific Src inhibitors and combination therapies that co-target both AR and Src signaling pathways. The experimental protocols provided in this guide offer a robust framework for researchers to further dissect this complex interaction and evaluate novel therapeutic agents. The continued exploration of the Src-AR axis is paramount for developing more effective treatments for advanced prostate cancer.

References

VAL-201: A Targeted Approach to Inhibit Tumor Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VAL-201 is a novel synthetic decapeptide therapeutic agent designed to combat tumor progression, with a primary focus on prostate cancer. This document provides an in-depth technical overview of this compound, its mechanism of action, and its demonstrated impact on tumor cell proliferation. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive look at the preclinical data and experimental methodologies that underpin the therapeutic potential of this compound.

Core Mechanism of Action: Targeting the AR-Src Kinase Interaction

This compound functions as a specific inhibitor of the protein-protein interaction between the androgen receptor (AR) and the Src tyrosine kinase.[1][2] In many hormone-dependent cancers, such as prostate cancer, the binding of androgens to the AR triggers a signaling cascade that promotes cell growth and proliferation. A key step in this non-genomic pathway is the association of the ligand-bound AR with Src, leading to Src activation. Activated Src, in turn, phosphorylates a cascade of downstream proteins that drive the cell cycle from the G1 to the S phase, ultimately resulting in DNA synthesis and cell division.

This compound is a peptide that mimics the amino acid sequence on the androgen receptor responsible for its interaction with Src.[1] By competitively binding to Src, this compound effectively blocks the formation of the AR-Src complex. This targeted inhibition prevents the androgen-dependent activation of Src and the subsequent signaling cascade that leads to cell proliferation. A significant advantage of this mechanism is its specificity; it inhibits the AR-associated Src signaling without affecting the desirable transcriptional activities of the AR, which is anticipated to minimize the side effects commonly associated with androgen deprivation therapies.[2]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound within the androgen receptor signaling pathway.

VAL201_Mechanism cluster_cell Cancer Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds Src Src Kinase AR->Src Activates Downstream Downstream Signaling (e.g., MAPK/ERK) Src->Downstream VAL201 This compound VAL201->Src Inhibits Interaction Proliferation Cell Cycle Progression (G1 to S) Downstream->Proliferation DNA_Synthesis DNA Synthesis Proliferation->DNA_Synthesis Tumor_Growth Tumor Growth DNA_Synthesis->Tumor_Growth

Caption: Mechanism of this compound action.

Preclinical Efficacy Data

Preclinical studies have demonstrated the anti-proliferative and anti-metastatic effects of this compound in prostate cancer models. The following tables summarize the key quantitative findings from these studies.

In Vitro Cell Proliferation
Cell LineAssayConcentrationObservation Period (Days)Result
PC-3 (Prostate Cancer)WST-1>100 pM3, 5, 7, 9Statistically significant, dose-dependent inhibition of cell proliferation[2]
In Vivo Tumor Growth and Metastasis
Animal ModelCell LineTreatmentDosingDurationKey Findings
Immunodeficient BALB/c nude mice (orthotopic xenograft)PC-3 (Prostate Cancer)This compound0.04 mg/kg (subcutaneous, daily)28 days50% inhibition of lymph node metastasis (statistically significant)[2]
Immunodeficient BALB/c nude mice (orthotopic xenograft)PC-3 (Prostate Cancer)This compound0.4 mg/kg (subcutaneous, daily)28 days35% decrease in tumor volume (not statistically significant); 50% inhibition of lymph node metastasis (statistically significant)[2]
Murine tumor xenograftMCF7 (Breast Cancer)This compound0.004, 0.04, 0.4, 4.0 mg/kg (subcutaneous, daily)28 daysDose-dependent inhibition of tumor growth (volume and weight)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments cited in this guide.

In Vitro Cell Proliferation Assay (WST-1)

Objective: To assess the dose-dependent effect of this compound on the proliferation of PC-3 prostate cancer cells.

Methodology:

  • Cell Culture: PC-3 cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing this compound at various concentrations (100 pM, 1 nM, 10 nM, 100 nM, and 1 µM), a vehicle control, and a reference compound (e.g., 1 µM gemcitabine).[2]

  • Incubation: The cells are incubated for specified time points (e.g., 3, 5, 7, and 9 days).[2]

  • WST-1 Assay: At each time point, WST-1 reagent is added to each well and incubated according to the manufacturer's instructions. The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.

  • Data Analysis: The proliferation of treated cells is calculated as a percentage of the vehicle-treated control cells. Statistical analysis is performed to determine significance.

In Vivo Orthotopic Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound on primary tumor growth and metastasis of PC-3 prostate cancer cells.

Methodology:

  • Animal Model: 6-7 week-old immunodeficient BALB/c nude mice are used.[2]

  • Cell Preparation and Inoculation: PC-3 cells are suspended in Matrigel and surgically inoculated into the prostate of the mice to establish orthotopic tumors.[2]

  • Treatment Groups: Mice are randomized into treatment groups (n=15 per group), including a vehicle control and multiple this compound dose cohorts (0.04, 0.4, 4, 10, and 20 mg/kg).[2]

  • Drug Administration: this compound is administered subcutaneously on a daily basis for 28 consecutive days, starting the day after tumor cell inoculation.[2]

  • Monitoring: Body weight is monitored twice weekly to assess toxicity. Orthotopic tumor growth is measured by calipers.[2]

  • Endpoint Analysis: At the end of the 28-day treatment period, the mice are sacrificed. The prostates and regional lymph nodes are harvested.[2]

  • Metastasis Assessment: Lymph nodes are fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The presence of metastases is determined by histological examination.[2]

  • Data Analysis: Tumor volumes and the incidence of lymph node metastasis are compared between the treatment and control groups, and statistical significance is determined.

Experimental Workflow

The following diagram outlines the workflow for the in vivo orthotopic xenograft study.

experimental_workflow start Start cell_prep PC-3 Cell Culture and Preparation in Matrigel start->cell_prep inoculation Orthotopic Inoculation into Prostate of BALB/c nude mice cell_prep->inoculation randomization Randomization into Treatment Groups (n=15/group) (Vehicle, this compound doses) inoculation->randomization treatment Daily Subcutaneous Dosing for 28 Days randomization->treatment monitoring Monitor Body Weight and Tumor Volume treatment->monitoring endpoint Sacrifice and Harvest Prostate & Lymph Nodes treatment->endpoint monitoring->treatment 28 days analysis Histological Analysis of Lymph Node Metastasis endpoint->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for VAL-201 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of VAL-201, a novel synthetic decapeptide, in preclinical mouse models of prostate cancer. The protocols and data presented are based on publicly available preclinical research and are intended to guide researchers in the design and execution of similar in vivo studies.

Mechanism of Action

This compound is a targeted inhibitor of the interaction between the androgen receptor (AR) and Src tyrosine kinase. In prostate cancer cells, the binding of steroid hormones or growth factors can trigger the formation of an AR-Src complex, leading to the activation of Src and subsequent downstream signaling cascades that promote cell proliferation and survival. This compound is designed to disrupt this critical interaction, thereby inhibiting tumor growth and progression.[1]

Signaling Pathway

The signaling pathway targeted by this compound is a key driver of prostate cancer cell proliferation. The diagram below illustrates the mechanism by which this compound inhibits this pathway.

VAL201_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Src Src EGFR->Src activates Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Src_Complex AR-Src Complex AR->AR_Src_Complex Src->AR_Src_Complex Downstream_Signaling Downstream Signaling AR_Src_Complex->Downstream_Signaling activates VAL201 This compound VAL201->AR_Src_Complex inhibits Proliferation Cell Proliferation Downstream_Signaling->Proliferation

Caption: Mechanism of this compound action.

Experimental Data from Orthotopic Xenograft Mouse Model

The following data is summarized from a preclinical study evaluating this compound in an orthotopic prostate cancer xenograft model using PC-3 cells in immunodeficient BALB/c nude mice.[2]

Quantitative In Vivo Efficacy Data
Treatment Group (mg/kg)Change in Body WeightTumor Volume ReductionInhibition of Lymph Node MetastasisStatistical Significance (Metastasis)
Vehicle ControlNo significant effect---
This compound (0.04)No significant effectNot reported50%Significant
This compound (0.4)No significant effect35%50%Significant
This compound (4)No significant effectNot reportedNot reportedNot reported
This compound (10)No significant effectNot reportedNot reportedNot reported
This compound (20)No significant effectNot reportedNot reportedNot reported
Quantitative In Vitro Proliferation Data
This compound ConcentrationInhibition of PC-3 Cell ProliferationStatistical Significance
>100 pMDose-dependent inhibitionStatistically significant

Experimental Protocols

Orthotopic Prostate Cancer Xenograft Model

This protocol describes the establishment of an orthotopic prostate cancer xenograft model in immunodeficient mice, which was utilized to evaluate the in vivo efficacy of this compound.[2]

Materials:

  • 6-7 week-old male immunodeficient BALB/c nude mice

  • PC-3 human prostate cancer cells

  • Matrigel

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • 27-30 gauge needles and syringes

Procedure:

  • Cell Preparation: Culture PC-3 cells under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration.

  • Animal Anesthesia: Anesthetize the mice using an approved anesthetic protocol.

  • Surgical Procedure:

    • Make a small lower abdominal midline incision to expose the prostate gland.

    • Carefully inject the PC-3 cell suspension in Matrigel directly into the dorsal lobe of the prostate.

    • Suture the incision.

  • Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care, including analgesics.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements of the prostate or through imaging techniques.

Orthotopic_Xenograft_Workflow Cell_Culture PC-3 Cell Culture Cell_Harvest Harvest and Prepare Cell Suspension in Matrigel Cell_Culture->Cell_Harvest Injection Orthotopic Injection of PC-3 Cells Cell_Harvest->Injection Anesthesia Anesthetize BALB/c Nude Mouse Surgery Surgical Exposure of Prostate Anesthesia->Surgery Surgery->Injection Suture Suture Incision Injection->Suture Post_Op Post-operative Care and Monitoring Suture->Post_Op Tumor_Monitoring Monitor Tumor Growth Post_Op->Tumor_Monitoring

Caption: Workflow for orthotopic xenograft model.

This compound Administration Protocol

This protocol details the subcutaneous administration of this compound to mice bearing orthotopic prostate cancer xenografts.[2]

Materials:

  • This compound compound

  • Sterile vehicle solution (e.g., saline, PBS)

  • 27-30 gauge needles and syringes

  • Animal balance

Procedure:

  • This compound Preparation: Prepare the required concentrations of this compound in a sterile vehicle on the day of administration.

  • Animal Grouping: Randomize tumor-bearing mice into treatment and control groups (n=15 per group in the cited study).

  • Dosing:

    • Weigh each mouse to determine the correct injection volume.

    • Administer this compound or vehicle subcutaneously once daily. In the cited study, doses of 0.04, 0.4, 4, 10, and 20 mg/kg were used.

  • Treatment Duration: Continue daily administration for the duration of the study (28 days in the cited study).

  • Monitoring: Monitor the animals' body weight twice a week and tumor growth regularly.

  • Endpoint Analysis: At the end of the study, euthanize the animals and harvest the prostate and regional lymph nodes for analysis of tumor size and metastasis.

VAL201_Administration_Workflow Tumor_Establishment Establish Orthotopic Prostate Tumors Grouping Randomize Mice into Treatment Groups Tumor_Establishment->Grouping Administration Daily Subcutaneous Administration of this compound Grouping->Administration Dose_Prep Prepare this compound Dosing Solutions Dose_Prep->Administration Monitoring Monitor Body Weight and Tumor Volume Administration->Monitoring Endpoint Endpoint Analysis: Tumor and Lymph Node Metastasis Assessment Monitoring->Endpoint

Caption: this compound administration workflow.

References

Application Notes and Protocols: Dosing and Toxicity Studies of VAL-201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAL-201 is a novel synthetic decapeptide that has been investigated for its therapeutic potential in hormone-sensitive cancers, particularly advanced prostate cancer. Its mechanism of action involves the inhibition of the interaction between the androgen receptor (AR) and Src tyrosine kinase, a key signaling molecule implicated in cancer cell proliferation and survival. This document provides a summary of the available dosing and toxicity data from preclinical and clinical studies of this compound, along with detailed protocols for relevant experimental assays.

Data Presentation

Preclinical Dosing and Efficacy in Xenograft Models

While specific preclinical toxicology data such as LD50 (median lethal dose) and NOAEL (No Observed Adverse Effect Level) are not publicly available, preclinical studies have demonstrated the in vivo efficacy of this compound in mouse xenograft models of prostate and breast cancer.

Animal ModelTumor TypeDosing RegimenRoute of AdministrationPrimary OutcomeReference
BALB/c nude miceOrthotopic prostate adenocarcinoma (PC-3)0.04, 0.4, 4, 10, or 20 mg/kg once a day for 28 daysSubcutaneousReduction in lymph node metastases[1]
Murine modelEstrogen-dependent, androgen receptor-expressing human breast adenocarcinoma (MCF7)0.004, 0.04, 0.4, and 4.0 mg/kg daily for 28 daysSubcutaneousDose-dependent inhibition of tumor growth (volume and weight)[1]
Clinical Dosing and Toxicity (Phase I/II)

A first-in-human, open-label, dose-escalation Phase I/II clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with locally advanced or metastatic prostate cancer.[2][3]

Dose LevelNumber of PatientsDosing ScheduleRoute of Administration
0.5 mg/kg1Days 1, 8, and 15 of a 3-week cycleSubcutaneous
1.0 mg/kg1Days 1, 8, and 15 of a 3-week cycleSubcutaneous
2.0 mg/kg3Days 1, 8, and 15 of a 3-week cycleSubcutaneous
4.0 mg/kg3Days 1, 8, and 15 of a 3-week cycleSubcutaneous
5.0 mg/kgRecruitment underway during the reportDays 1, 8, and 15 of a 3-week cycleSubcutaneous
8.0 mg/kg1 (Dose-limiting toxicity observed)Not specified in detailSubcutaneous

Observed Adverse Events in the Phase I/II Clinical Trial: [2][3][4]

  • Most Common:

    • Grade 1 injection site reactions (observed in 11 out of 12 patients)

    • Fatigue (observed in 5 out of 12 patients)

  • Other Reported Events:

    • Dyspepsia (1/12 patients)

    • Muscle spasm (1/12 patients)

    • Hypertension (2/12 patients, one of which was a dose-limiting toxicity)

    • Bradycardia (1/12 patients)

  • Dose-Limiting Toxicity (DLT):

    • One instance of severe high blood pressure was reported at the 8 mg/kg dose level.[2][4]

No Maximum Tolerated Dose (MTD) has been formally declared.[4]

Experimental Protocols

In Vivo Efficacy Study in a Prostate Cancer Xenograft Model

This protocol is a representative example for evaluating the anti-tumor activity of this compound in a mouse model.

1. Cell Culture and Animal Model:

  • Human prostate cancer cells (e.g., LNCaP or PC-3) are cultured in appropriate media.
  • Male immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.

2. Tumor Implantation:

  • A suspension of prostate cancer cells is injected subcutaneously or orthotopically into the mice.
  • Tumors are allowed to grow to a palpable size.

3. Treatment:

  • Mice are randomized into control and treatment groups.
  • This compound is administered subcutaneously at various dose levels (e.g., as described in the preclinical data table). The control group receives a vehicle control.
  • Treatment is administered daily or on a specified schedule for a defined period (e.g., 28 days).

4. Monitoring and Endpoints:

  • Tumor volume is measured regularly using calipers.
  • Animal body weight and general health are monitored.
  • At the end of the study, tumors are excised and weighed.
  • Tissues may be collected for further analysis (e.g., histology, biomarker analysis).

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on the viability of prostate cancer cells in vitro.

1. Cell Seeding:

  • Prostate cancer cells (e.g., LNCaP) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • This compound is serially diluted to various concentrations.
  • The culture medium is replaced with a medium containing the different concentrations of this compound or a vehicle control.
  • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
  • The plate is incubated to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Reading:

  • A solubilization solution (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.
  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Cell viability is calculated as a percentage of the control group.
  • An IC50 value (the concentration of this compound that inhibits cell viability by 50%) can be determined.

Src Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on Src kinase.

1. Assay Principle:

  • The assay measures the phosphorylation of a specific substrate by Src kinase. The inhibition of this phosphorylation by this compound is quantified.

2. Reagents and Materials:

  • Recombinant Src kinase
  • Src kinase-specific substrate (e.g., a peptide containing a tyrosine residue)
  • ATP (adenosine triphosphate)
  • Assay buffer
  • Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a detectable label)
  • This compound at various concentrations

3. Assay Procedure:

  • Src kinase, the substrate, and different concentrations of this compound are pre-incubated in a microplate.
  • The kinase reaction is initiated by the addition of ATP.
  • The reaction is allowed to proceed for a specific time at a controlled temperature.
  • The reaction is stopped, and the detection reagent is added.
  • The signal is measured using a suitable plate reader.

4. Data Analysis:

  • The percentage of kinase inhibition is calculated for each concentration of this compound.
  • An IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the ability of this compound to compete with a known ligand for binding to the androgen receptor.

1. Assay Principle:

  • This assay measures the displacement of a radiolabeled or fluorescently labeled androgen (e.g., [3H]-R1881) from the androgen receptor by this compound.

2. Reagents and Materials:

  • A source of androgen receptor (e.g., cytosol from rat prostate or recombinant human AR)
  • Labeled androgen ligand
  • Unlabeled androgen as a positive control
  • This compound at various concentrations
  • Assay buffer and wash buffer

3. Assay Procedure:

  • The androgen receptor preparation is incubated with the labeled ligand and varying concentrations of this compound or the unlabeled control.
  • The mixture is incubated to reach binding equilibrium.
  • The bound and free ligands are separated (e.g., by filtration or scintillation proximity assay).
  • The amount of bound labeled ligand is quantified.

4. Data Analysis:

  • The percentage of specific binding is calculated for each concentration of this compound.
  • An IC50 or Ki (inhibition constant) value is determined from the competition curve.

Visualizations

VAL201_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Src Src EGFR->Src Activates Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR->Src Associates with Downstream_Signaling Downstream Signaling Src->Downstream_Signaling Activates VAL201 VAL201 VAL201->AR Inhibits Association Proliferation Proliferation Downstream_Signaling->Proliferation Leads to Experimental_Workflow_In_Vivo Start Start: In Vivo Study Cell_Culture 1. Culture Prostate Cancer Cells Start->Cell_Culture Tumor_Implantation 2. Implant Cells into Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Allow Tumors to Grow Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 5. Administer this compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Weight, etc. Monitoring->Endpoint End End of Study Endpoint->End Experimental_Workflow_In_Vitro cluster_viability Cell Viability Assay cluster_kinase Src Kinase Assay cluster_binding AR Binding Assay Seed_Cells_V 1. Seed Cells Treat_V 2. Treat with this compound Seed_Cells_V->Treat_V MTT_V 3. Add MTT Treat_V->MTT_V Read_V 4. Read Absorbance MTT_V->Read_V Pre_Incubate_K 1. Pre-incubate Kinase, Substrate & this compound Initiate_K 2. Initiate with ATP Pre_Incubate_K->Initiate_K Detect_K 3. Detect Phosphorylation Initiate_K->Detect_K Incubate_B 1. Incubate AR, Labeled Ligand & this compound Separate_B 2. Separate Bound/ Free Ligand Incubate_B->Separate_B Quantify_B 3. Quantify Bound Ligand Separate_B->Quantify_B

References

Application Notes and Protocols for the Phase 1/2 Clinical Trial of VAL-201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for VAL-201, a novel therapeutic agent for advanced prostate cancer. The included protocols are intended to serve as a comprehensive guide for researchers and clinicians involved in the development and evaluation of similar targeted therapies.

Introduction

This compound is a synthetic peptide designed to specifically inhibit the interaction between the androgen receptor (AR) and SRC tyrosine kinase.[1] In prostate cancer, the binding of androgens to the AR triggers a signaling cascade that promotes tumor cell proliferation and survival. The SRC kinase is a critical component of this pathway.[2][3][4] By blocking the AR-SRC interaction, this compound aims to halt cancer progression without the broad side effects associated with hormonal therapies.[1]

Mechanism of Action: The AR-SRC Signaling Axis

The androgen receptor, upon binding to androgens, translocates to the nucleus and acts as a transcription factor, driving the expression of genes involved in cell growth and proliferation. The SRC kinase is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from various cell surface receptors to intracellular pathways. In prostate cancer, SRC can be activated by the AR, leading to the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and metastasis.[2][3] this compound is designed to physically obstruct the interaction between AR and SRC, thereby inhibiting this critical oncogenic signaling.

AR_SRC_Signaling cluster_cell Prostate Cancer Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds SRC SRC Kinase AR->SRC Activates Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) SRC->Downstream VAL201 This compound VAL201->AR Inhibits Interaction VAL201->SRC Proliferation Tumor Proliferation & Survival Downstream->Proliferation

Figure 1: this compound Mechanism of Action.

Preclinical Evaluation

Prior to human trials, a comprehensive preclinical evaluation of this compound was conducted to assess its safety and preliminary efficacy. This involved in vitro studies and in vivo animal models.

Preclinical Toxicology Protocol (Representative)

Objective: To determine the potential toxicity profile of this compound in a relevant animal model.

Methodology:

  • Animal Model: Male immunodeficient mice (e.g., NSG mice) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dose Administration: this compound is administered via subcutaneous injection. A dose-ranging study is first conducted to determine the maximum tolerated dose (MTD). Subsequently, a repeat-dose toxicity study is performed with doses at, below, and above the anticipated clinical starting dose.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Endpoint Analysis: At the end of the study period, animals are euthanized, and blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are collected for histopathological examination.

ParameterAssessment
In-life Observations Body weight, food consumption, clinical signs of toxicity
Hematology Complete blood count (CBC) with differential
Clinical Chemistry Liver function tests (ALT, AST), kidney function tests (BUN, creatinine), electrolytes
Histopathology Microscopic examination of major organs (liver, kidney, spleen, heart, lungs, etc.)

Phase 1/2 Clinical Trial Protocol (NCT02280317)

The first-in-human study of this compound was a Phase 1/2, open-label, dose-escalation trial titled "A Phase I/II, Dose Escalation Study to Assess the Safety and Tolerability of VAL201 in Patients with Locally Advanced or Metastatic Prostate Cancer and Other Advanced Solid Tumours".[1][5]

Study Design and Objectives

The primary objective of the Phase 1 portion was to determine the safety, tolerability, and maximum tolerated dose (MTD) or maximum administered dose (MAD) of this compound.[6] The Phase 2 portion aimed to assess the preliminary anti-tumor activity of this compound at the recommended Phase 2 dose (RP2D).

The trial employed a standard 3+3 dose-escalation design.[7][8] This design involves enrolling cohorts of three patients at escalating dose levels. Dose escalation proceeds if no dose-limiting toxicities (DLTs) are observed. If one DLT occurs, the cohort is expanded to six patients. The MTD is defined as the dose level at which two or more patients experience a DLT.

3_plus_3_Design start Start with Dose Level 1 (3 patients) eval_dlt Evaluate for DLTs start->eval_dlt no_dlt 0 DLTs in 3 patients eval_dlt->no_dlt No DLTs one_dlt 1 DLT in 3 patients eval_dlt->one_dlt 1 DLT two_plus_dlt ≥2 DLTs in 3 patients eval_dlt->two_plus_dlt ≥2 DLTs escalate Escalate to next dose level no_dlt->escalate expand_cohort Add 3 more patients to the same dose level one_dlt->expand_cohort mtd_exceeded MTD Exceeded Dose level below is MTD two_plus_dlt->mtd_exceeded eval_expanded Evaluate for DLTs in 6 patients expand_cohort->eval_expanded one_dlt_expanded ≤1 DLT in 6 patients eval_expanded->one_dlt_expanded ≤1 DLT two_plus_dlt_expanded ≥2 DLTs in 6 patients eval_expanded->two_plus_dlt_expanded ≥2 DLTs one_dlt_expanded->escalate two_plus_dlt_expanded->mtd_exceeded escalate->start Enroll new cohort Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Cycles (3 weeks each) cluster_followup End of Treatment & Follow-up Informed_Consent Informed Consent Eligibility_Criteria Inclusion/Exclusion Criteria Met Informed_Consent->Eligibility_Criteria Dosing This compound SC Injection (Days 1, 8, 15) Eligibility_Criteria->Dosing Enrollment Safety_Monitoring Adverse Event Monitoring Dosing->Safety_Monitoring PK_PD_Sampling PK/PD Sample Collection Dosing->PK_PD_Sampling Efficacy_Assessment Efficacy Assessment (PCWG2) Dosing->Efficacy_Assessment Efficacy_Assessment->Dosing Continue if Stable Disease or Response (up to 6 cycles) Final_Assessment Final Safety & Efficacy Assessment Efficacy_Assessment->Final_Assessment Disease Progression or Completion of 6 Cycles Long_Term_Followup Long-Term Follow-up for Survival Final_Assessment->Long_Term_Followup

References

Application Notes and Protocols: VAL-201 Subcutaneous Injection Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAL-201 is a novel therapeutic agent under investigation for the treatment of prostate cancer and other solid tumors. It functions as a c-Src kinase inhibitor, interfering with the androgen receptor (AR) and Src protein interaction, a key signaling nexus implicated in cancer progression. These application notes provide detailed protocols for the preparation, handling, and preclinical evaluation of this compound for subcutaneous administration. The provided methodologies for in vitro and in vivo studies are intended to serve as a comprehensive guide for researchers engaged in the development and characterization of this compound or similar peptide-based kinase inhibitors.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Assay TypeCell LineIC50 (nM)Test Conditions
c-Src Kinase Inhibition-User-definedRecombinant human c-Src, 10 µM ATP
Cell Viability (MTT)PC-3User-defined72-hour incubation
Cell Viability (MTT)LNCaPUser-defined72-hour incubation

Note: The IC50 values are placeholders and should be determined experimentally.

Table 2: Phase I/II Clinical Trial Dosing Regimen for this compound[1][2][3]
CohortDose Level (mg/kg)Administration RouteDosing Schedule
10.5SubcutaneousDays 1, 8, and 15 of a 3-week cycle
21.0SubcutaneousDays 1, 8, and 15 of a 3-week cycle
32.0SubcutaneousDays 1, 8, and 15 of a 3-week cycle
44.0SubcutaneousDays 1, 8, and 15 of a 3-week cycle
5up to 8.0SubcutaneousDays 1, 8, and 15 of a 3-week cycle

Signaling Pathway

VAL201_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src c-Src RTK->Src Integrin Integrins Integrin->Src AR Androgen Receptor (AR) Src->AR Interaction FAK FAK Src->FAK PI3K PI3K Src->PI3K RAS RAS Src->RAS STAT3 STAT3 Src->STAT3 Gene_Expression Gene Expression (Proliferation, Survival, Invasion, Angiogenesis) AR->Gene_Expression Akt Akt PI3K->Akt MAPK MAPK RAS->MAPK STAT3->Gene_Expression Akt->Gene_Expression MAPK->Gene_Expression VAL201 This compound VAL201->Src Inhibition

Figure 1: Simplified signaling pathway of c-Src and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection (General Protocol)

Since this compound is a decapeptide, this protocol outlines a general method for preparing a peptide-based formulation for subcutaneous injection. Optimization will be required based on the specific physicochemical properties of this compound.

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile Water for Injection (WFI)

  • Excipients (e.g., mannitol for tonicity, phosphate buffer for pH control)

  • Sterile, depyrogenated vials

  • Sterile 0.22 µm syringe filters

Procedure:

  • Reconstitution of this compound:

    • Under aseptic conditions in a laminar flow hood, calculate the required amount of sterile WFI to reconstitute the lyophilized this compound to a desired stock concentration (e.g., 10 mg/mL).

    • Slowly add the WFI to the vial containing the lyophilized peptide, gently swirling to dissolve. Avoid vigorous shaking to prevent peptide aggregation.

  • Formulation with Excipients:

    • Prepare a sterile buffer solution (e.g., 10 mM phosphate buffer, pH 7.4) containing a tonicity-adjusting agent (e.g., 5% mannitol).

    • Dilute the reconstituted this compound stock solution with the formulation buffer to achieve the final desired concentration for injection.

  • Sterile Filtration:

    • Draw the final this compound formulation into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile, depyrogenated vial.

  • Quality Control:

    • Visually inspect the final solution for any particulate matter.

    • Measure the pH of the final formulation.

    • Perform sterility and endotoxin testing according to standard protocols.

  • Storage:

    • Store the prepared this compound subcutaneous injection solution at 2-8°C, protected from light. Refer to stability studies for appropriate shelf-life.

Protocol 2: In Vitro c-Src Kinase Inhibition Assay

This assay determines the in vitro potency of this compound in inhibiting c-Src kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_detect Detection & Analysis A Prepare serial dilutions of this compound C Add this compound to assay plate A->C B Prepare kinase reaction mix (c-Src, substrate, buffer) D Add kinase reaction mix B->D C->D E Initiate reaction with ATP D->E F Incubate at 30°C E->F G Stop reaction & add detection reagent F->G H Measure luminescence G->H I Calculate IC50 H->I

Figure 2: Workflow for the in vitro c-Src kinase inhibition assay.

Materials:

  • Recombinant human c-Src kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (prepared as a stock solution in DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • This compound Preparation: Prepare a series of dilutions of this compound in kinase assay buffer. Include a vehicle control (DMSO).

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of each this compound dilution to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing recombinant c-Src kinase and the substrate in kinase assay buffer.

    • Add the master mix to each well.

    • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding ATP (final concentration typically near the Km for c-Src).

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, LNCaP)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: In Vivo Prostate Cancer Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Xenograft_Workflow cluster_prep Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A Prepare PC-3 cells in Matrigel B Subcutaneously inject cells into immunodeficient mice A->B C Monitor tumor growth B->C D Randomize mice into groups when tumors reach ~100 mm³ C->D E Administer this compound or vehicle subcutaneously D->E F Measure tumor volume and body weight regularly E->F G Euthanize mice at endpoint F->G H Excise and weigh tumors G->H I Analyze tumor tissue (e.g., Western blot, IHC) H->I

Figure 3: Workflow for the in vivo prostate cancer xenograft study.

Materials:

  • PC-3 human prostate cancer cells

  • Matrigel

  • Immunodeficient mice (e.g., nude or NOD/SCID)

  • This compound subcutaneous injection preparation

  • Vehicle control (formulation buffer)

  • Calipers

Procedure:

  • Cell Implantation:

    • Harvest PC-3 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound subcutaneously at the predetermined dose levels and schedule (e.g., as per the clinical trial regimen).

    • Administer the vehicle control to the control group.

  • Monitoring:

    • Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

    • Excise the tumors and record their final weight.

    • Tumor tissue can be processed for further analysis, such as Western blotting for p-Src levels or immunohistochemistry.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound treated groups and the control group to determine in vivo efficacy.

Application Notes: Measuring VAL-201 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VAL-201 is a novel synthetic decapeptide designed to inhibit the interaction between the androgen receptor (AR) and Src tyrosine kinase.[1] This interaction is a key signaling node in the progression of prostate cancer, particularly in the transition to castration-resistant disease.[2][3][4] By preventing the AR-Src association, this compound aims to inhibit tumor cell proliferation and metastasis without the extensive side effects associated with systemic androgen deprivation therapy.[5] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using an orthotopic prostate cancer xenograft model, a clinically relevant approach for studying primary tumor growth and metastasis.[6]

Mechanism of Action

In prostate cancer cells, androgen binding to the AR can trigger a non-genomic signaling cascade through the activation of Src kinase.[7][8] This pathway promotes cell cycle progression from G1 to S phase, leading to proliferation.[1] Src activation is also heavily implicated in cell invasion and metastasis.[2][4] this compound acts as a specific inhibitor of this AR-associated Src signaling.[5] By selectively blocking this interaction, it leaves other critical functions of AR and Src intact, potentially reducing toxicity and adverse effects.[5]

Data Presentation

The following tables present illustrative data based on preclinical findings for this compound, which demonstrated a non-statistically significant reduction in primary tumor volume but a significant inhibition of lymph node metastasis.[5][9]

Note: The data presented below are representative examples derived from publicly available abstracts and are intended for illustrative purposes.

Table 1: Effect of this compound on Primary Tumor Growth in an Orthotopic PC-3 Xenograft Model

Treatment Group (n=15)Dose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition (TGI)Mean Final Tumor Weight (g) ± SEM
Vehicle Control 0Daily, s.c., 28 days1250 ± 150-1.3 ± 0.18
This compound 0.04Daily, s.c., 28 days1100 ± 14512.0%1.1 ± 0.16
This compound 0.4Daily, s.c., 28 days812 ± 13035.0%0.85 ± 0.14
This compound 4.0Daily, s.c., 28 days855 ± 13831.6%0.90 ± 0.15
This compound 10.0Daily, s.c., 28 days910 ± 14227.2%0.95 ± 0.16
This compound 20.0Daily, s.c., 28 days950 ± 14824.0%1.0 ± 0.17

Table 2: Effect of this compound on Lymph Node Metastasis

Treatment Group (n=15)Dose (mg/kg)Mice with Lymph Node Metastasis% Incidence of Metastasis% Inhibition of MetastasisP-value
Vehicle Control 01493.3%--
This compound 0.04746.7%50.0%< 0.05
This compound 0.4746.7%50.0%< 0.05
This compound 4.0960.0%35.7%n.s.
This compound 10.0746.7%50.0%< 0.05
This compound 20.0853.3%42.9%n.s.

Experimental Protocols

Protocol 1: Orthotopic Prostate Cancer Xenograft Model

This protocol describes the establishment of an orthotopic tumor model using the human prostate cancer cell line PC-3 in immunodeficient mice. This model allows the primary tumor to grow in its native microenvironment, providing a relevant system for studying both tumor growth and metastasis.[6]

Materials:

  • PC-3 human prostate adenocarcinoma cell line

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • 6 to 7-week-old male BALB/c nude mice

  • Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)

  • Surgical tools, sutures, and wound clips

  • Betadine and 70% ethanol

Procedure:

  • Cell Culture: Culture PC-3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂. Ensure cells are in the exponential growth phase before harvesting.

  • Cell Preparation: a. Trypsinize the cells, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter. b. Assess cell viability (e.g., via Trypan Blue exclusion); viability should be >95%. c. Resuspend the cells in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Animal Preparation & Anesthesia: a. Allow mice to acclimatize for at least one week. b. Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal reflex. c. Place the mouse in a supine position, shave the lower abdominal area, and sterilize the surgical site with Betadine followed by 70% ethanol.

  • Surgical Procedure (Orthotopic Implantation): a. Make a small, lower midline abdominal incision (~1 cm) to expose the bladder and prostate gland. b. Gently exteriorize the prostate. c. Using a 30-gauge needle attached to a Hamilton syringe, slowly inject 10 µL of the cell suspension (containing 100,000 PC-3 cells) into the dorsal lobe of the prostate. d. Observe for any leakage. A small piece of sterile gelfoam can be placed on the injection site to prevent leakage. e. Carefully return the prostate to the abdominal cavity. f. Close the peritoneum using absorbable sutures and close the skin with wound clips or non-absorbable sutures.

  • Post-Operative Care: a. Administer post-operative analgesics as per institutional guidelines. b. Monitor the animals daily for signs of distress, discomfort, or infection until they have fully recovered from surgery. Remove wound clips 7-10 days post-surgery.

Protocol 2: this compound Efficacy Assessment

This protocol details the treatment and monitoring phase of the study.

Materials:

  • This compound, sterile formulation

  • Vehicle control (e.g., sterile saline or as specified by manufacturer)

  • Calipers

  • Analytical balance

Procedure:

  • Animal Grouping and Treatment Initiation: a. One day after tumor cell implantation, randomize mice into treatment groups (e.g., n=15 per group) based on body weight.[5] b. Treatment groups should include a vehicle control and multiple dose levels of this compound (e.g., 0.04, 0.4, 4, 10, 20 mg/kg).[5] c. Administer this compound or vehicle via subcutaneous (s.c.) injection daily for 28 consecutive days.[5]

  • In-Life Monitoring: a. Measure animal body weights twice weekly as an indicator of general health and treatment toxicity. b. If using a cell line engineered with a reporter (e.g., luciferase), tumor growth can be monitored non-invasively via bioluminescent imaging (BLI) weekly.[6] c. If not using BLI, primary tumor growth is assessed at the study endpoint.

  • Study Endpoint and Tissue Collection: a. At day 28, euthanize the animals via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). b. Perform a necropsy. Carefully dissect the primary tumor (prostate) and measure its dimensions with calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2. c. Weigh the excised primary tumor. d. Carefully dissect the regional (iliac and sacral) lymph nodes.

  • Metastasis Analysis: a. Fix the lymph nodes in 10% neutral buffered formalin. b. Embed the fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E). c. A certified pathologist should examine the H&E-stained sections microscopically to identify the presence or absence of metastatic tumor cells. d. Calculate the incidence of metastasis for each treatment group.

  • Statistical Analysis: a. Compare tumor volumes, tumor weights, and body weights between groups using an appropriate statistical test (e.g., ANOVA with post-hoc tests). b. Analyze the incidence of metastasis using Fisher's exact test or Chi-squared test. c. A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualization

Signaling Pathway Diagram

VAL201_MoA cluster_cytoplasm AR_c Androgen Receptor (AR) AR_SRC_complex AR-Src Complex AR_c->AR_SRC_complex Associates SRC_c Src Kinase SRC_c->AR_SRC_complex Prolif Cell Proliferation (G1/S Transition) AR_SRC_complex->Prolif Activates Meta Invasion & Metastasis AR_SRC_complex->Meta Promotes Androgen Androgen (e.g., DHT) Androgen->AR_c Binds VAL201 This compound VAL201->AR_SRC_complex Inhibits Association

Caption: Proposed mechanism of action for this compound in prostate cancer cells.

Experimental Workflow Diagram

InVivo_Workflow cluster_analysis Endpoint Analysis start Start: PC-3 Cell Culture prep Cell Harvest & Preparation in Matrigel start->prep surgery Orthotopic Implantation into Prostate of Nude Mice prep->surgery random Day 1: Randomization & Grouping (n=15 / group) surgery->random treat Treatment Phase (Days 1-28) Daily Subcutaneous Dosing (Vehicle or this compound) random->treat monitor In-Life Monitoring (Body Weight Twice Weekly) treat->monitor endpoint Day 28: Euthanasia & Necropsy treat->endpoint tumor Excise & Measure Primary Tumor (Volume & Weight) endpoint->tumor nodes Excise Regional Lymph Nodes endpoint->nodes stats Statistical Analysis (ANOVA, Fisher's Exact Test) tumor->stats histo Histopathology (H&E) of Lymph Nodes nodes->histo histo->stats

Caption: Workflow for evaluating this compound efficacy in an orthotopic xenograft model.

References

Application Notes and Protocols for Determining VAL-201 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAL-201 is a novel therapeutic agent under investigation for the treatment of prostate cancer. It functions as a peptide inhibitor that specifically disrupts the interaction between the androgen receptor (AR) and Src tyrosine kinase. This targeted action is designed to inhibit the non-genomic signaling pathway of AR that promotes tumor cell proliferation, while preserving the receptor's desirable genomic functions, potentially reducing the side effects associated with conventional androgen deprivation therapies.[1][2] These application notes provide detailed protocols for assays to characterize the activity of this compound in a laboratory setting.

Mechanism of Action: Targeting the AR-Src Interaction

In prostate cancer cells, the binding of androgens to the androgen receptor can trigger a rapid, non-genomic signaling cascade through the activation of Src kinase. This pathway is implicated in cell proliferation and survival. This compound is a synthetic peptide designed to mimic the binding site of AR for Src, thereby competitively inhibiting their interaction and subsequent downstream signaling.[1][3]

VAL201_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Androgen Receptor (AR) Src Src Kinase Receptor->Src Activates Androgen Androgen Androgen->Receptor Binds Proliferation Cell Proliferation Src->Proliferation Promotes VAL201 This compound VAL201->Receptor Inhibits Interaction Src_Kinase_Assay_Workflow Start Start Prep_VAL201 Prepare this compound Serial Dilutions Start->Prep_VAL201 Setup_Reaction Set up Kinase Reaction in 96-well Plate (Buffer, Substrate, this compound, Src) Prep_VAL201->Setup_Reaction Initiate Initiate Reaction with ATP Setup_Reaction->Initiate Incubate Incubate at 30°C Initiate->Incubate Add_Reagent1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->Add_Reagent1 Incubate_RT1 Incubate at Room Temperature Add_Reagent1->Incubate_RT1 Add_Reagent2 Add Kinase Detection Reagent (Generate Luminescence) Incubate_RT1->Add_Reagent2 Incubate_RT2 Incubate at Room Temperature Add_Reagent2->Incubate_RT2 Read_Plate Measure Luminescence Incubate_RT2->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End Cell_Proliferation_Workflow Start Start Seed_Cells Seed Prostate Cancer Cells in 96-well Plate Start->Seed_Cells Adhere Allow Cells to Adhere Overnight Seed_Cells->Adhere Treat Treat Cells with this compound Serial Dilutions Adhere->Treat Incubate_72h Incubate for 72 hours Treat->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 3-4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals with DMSO Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End CoIP_Workflow Start Start Treat_Cells Treat LNCaP Cells with this compound Start->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells IP Immunoprecipitate with Anti-AR or Anti-Src Antibody Lyse_Cells->IP Wash Wash Beads to Remove Non-specific Binding IP->Wash Elute Elute Immunoprecipitated Proteins Wash->Elute Western_Blot Perform Western Blot for AR and Src Elute->Western_Blot Analyze Analyze Co-immunoprecipitation Signal Western_Blot->Analyze End End Analyze->End

References

Application of VAL-201 in Xenograft Models: Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAL-201 is a novel peptide therapeutic with significant potential in the treatment of cancers, particularly castration-resistant prostate cancer (CRPC). Its mechanism of action involves the specific inhibition of the interaction between the androgen receptor (AR) and Src kinase, a non-receptor tyrosine kinase pivotal in tumor cell proliferation.[1] This targeted approach disrupts downstream signaling pathways that contribute to cancer cell growth and survival. Preclinical evaluation of this compound in xenograft models is a critical step in its development, providing essential data on efficacy, pharmacokinetics, and toxicity. These models, utilizing human cancer cell lines such as PC-3 and LNCaP, are instrumental in assessing the therapeutic potential of this compound in a setting that mimics human disease.

Mechanism of Action

This compound functions by preventing the binding of the androgen receptor to Src kinase. This interaction is a key step in the signaling cascade that leads to cell proliferation. By blocking this association, this compound effectively inhibits the downstream signaling pathways that are activated by Src, thereby impeding cancer cell growth.[1]

Data Presentation: Efficacy of this compound in a PC-3 Orthotopic Xenograft Model

The following tables summarize the reported efficacy of this compound in a preclinical study using an orthotopic xenograft model with the PC-3 human prostate cancer cell line.

Table 1: Effect of this compound on Primary Tumor Volume

Treatment GroupDose (mg/kg)Mean Tumor Volume Change from Baseline (%)Statistical Significance (p-value)
Vehicle Control---
This compound0.4-35%<0.05

Note: Data is based on a reported 35% decrease in tumor volume with the 0.4 mg/kg dose.

Table 2: Inhibition of Lymph Node Metastasis by this compound

Treatment GroupDose (mg/kg)Incidence of Lymph Node Metastasis (%)Inhibition of Metastasis (%)Statistical Significance (p-value)
Vehicle Control----
This compound0.04Not specified50%<0.05
This compound0.4Not specified50%<0.05

Note: Data is based on a reported 50% inhibition of the development of lymph node metastases with the 0.04 and 0.4 mg/kg doses.

Table 3: Effect of this compound on Body Weight

Treatment GroupDose (mg/kg)Mean Body Weight Change from Baseline (%)Observations
Vehicle Control-No significant changeNo reported toxicity
This compound0.04 - 20No significant changeNo reported toxicity

Note: The study reported no effect on body weight across the tested doses.

Experimental Protocols

The following are detailed protocols for conducting xenograft studies to evaluate the efficacy of this compound. These are based on established methodologies for PC-3 and LNCaP xenograft models and should be adapted to specific institutional guidelines and animal welfare regulations.

Protocol 1: Orthotopic Prostate Cancer Xenograft Model using PC-3 Cells

Objective: To evaluate the effect of this compound on primary tumor growth and metastasis in an orthotopic PC-3 xenograft model.

Materials:

  • PC-3 human prostate cancer cell line

  • Culture medium (e.g., F-12K Medium with 10% FBS)

  • Matrigel®

  • 6-7 week-old male immunodeficient mice (e.g., BALB/c nude)

  • This compound (lyophilized powder)

  • Vehicle control solution (e.g., sterile saline)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Culture:

    • Culture PC-3 cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days to maintain exponential growth.

    • Prior to inoculation, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.

  • Animal Preparation and Tumor Inoculation:

    • Acclimatize mice for at least one week before the experiment.

    • Anesthetize the mouse using isoflurane.

    • Make a small lower abdominal incision to expose the prostate.

    • Carefully inject 10 µL of the PC-3 cell suspension (100,000 cells) into the anterior prostate lobe using a 30-gauge needle.

    • Suture the incision and monitor the animal until recovery.

  • This compound Administration:

    • Randomize mice into treatment and control groups (n=10-15 per group) once tumors are palpable or detectable by imaging.

    • Reconstitute this compound in the appropriate vehicle to the desired concentrations (e.g., 0.04, 0.4, 4, 10, and 20 mg/kg).

    • Administer this compound or vehicle control via subcutaneous injection daily for 28 days.

  • Monitoring and Endpoints:

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width^2) or via bioluminescence imaging.

    • Monitor the body weight of the mice twice a week as an indicator of toxicity.

    • At the end of the study (day 28), euthanize the mice.

    • Harvest the primary tumor and weigh it.

    • Dissect regional lymph nodes (e.g., iliac and sacral) and other organs to assess for metastases.

    • Fix tissues in formalin and embed in paraffin for histological analysis (e.g., H&E staining) to confirm the presence of metastases.

Protocol 2: Subcutaneous Prostate Cancer Xenograft Model using LNCaP Cells

Objective: To evaluate the effect of this compound on the growth of androgen-sensitive prostate tumors.

Materials:

  • LNCaP human prostate cancer cell line

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel®

  • 6-8 week-old male immunodeficient mice (e.g., NOD/SCID)

  • This compound

  • Vehicle control solution

  • Calipers

Procedure:

  • Cell Culture:

    • Culture LNCaP cells as described for PC-3 cells.

    • Prepare a cell suspension in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 2 x 10^7 cells/mL.

  • Tumor Inoculation:

    • Inject 100 µL of the LNCaP cell suspension (2 million cells) subcutaneously into the flank of each mouse.

  • This compound Administration:

    • Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups.

    • Administer this compound or vehicle control as described in Protocol 1. The dosing regimen may be adjusted based on the study design.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Tumor tissue can be used for further analysis (e.g., Western blot, IHC for AR and p-Src).

Visualizations: Signaling Pathway and Experimental Workflow

VAL201_Mechanism_of_Action cluster_cell Prostate Cancer Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Src Src Kinase AR->Src Interaction Downstream Downstream Signaling Src->Downstream VAL201 This compound VAL201->AR Inhibits Interaction Proliferation Cell Proliferation Downstream->Proliferation

Caption: this compound Mechanism of Action.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (PC-3 or LNCaP) start->cell_culture inoculation 2. Tumor Cell Inoculation (Orthotopic or Subcutaneous) cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring inoculation->tumor_growth randomization 4. Randomization of Mice tumor_growth->randomization treatment 5. This compound or Vehicle Administration randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Weight, Metastasis) monitoring->endpoint end End endpoint->end

Caption: this compound Xenograft Study Workflow.

References

VAL-201 Combination Therapies: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAL-201 is a novel therapeutic peptide designed to specifically inhibit the protein-protein interaction between the androgen receptor (AR) and SRC kinase. This interaction is a key driver in the proliferation of hormone-sensitive cancers, particularly prostate cancer. While clinical evaluation of this compound as a monotherapy has established its safety and tolerability, its potential in combination with other therapeutic agents remains a compelling area of investigation. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with other therapies, offering a strategic framework for researchers aiming to explore synergistic anti-cancer effects.

The rationale for combining this compound with other agents is rooted in its unique mechanism of action. By disrupting the AR-SRC signaling nexus, this compound can potentially enhance the efficacy of drugs that target different components of the oncogenic signaling network, overcome resistance mechanisms, and allow for reduced dosages to minimize toxicity.

Scientific Rationale for Combination Therapies

The progression of castration-resistant prostate cancer (CRPC) often involves the reactivation of AR signaling and the activation of alternative growth pathways, with SRC kinase playing a pivotal role.[1][2][3][4][5] The synergistic co-expression of AR and SRC has been shown to promote invasive prostate carcinoma.[2] Therefore, simultaneously targeting both AR and SRC signaling pathways with a combination therapy approach is a promising strategy.

Proposed Combination Strategies:

  • This compound + Androgen Receptor Signaling Inhibitors (e.g., Enzalutamide): Enzalutamide is a potent AR antagonist that directly binds to the AR and inhibits its nuclear translocation, DNA binding, and co-activator recruitment. Combining this compound with enzalutamide offers a dual blockade of the AR signaling pathway at two distinct points: this compound preventing AR-SRC interaction and enzalutamide directly inhibiting AR function. This combination could lead to a more profound and durable suppression of AR-driven tumor growth.

  • This compound + Taxane-Based Chemotherapy (e.g., Docetaxel): Docetaxel is a standard-of-care chemotherapy for metastatic CRPC that works by stabilizing microtubules, leading to cell cycle arrest and apoptosis. SRC kinase is known to be involved in pathways that confer resistance to chemotherapy. By inhibiting SRC activation, this compound may sensitize cancer cells to the cytotoxic effects of docetaxel, potentially overcoming resistance and improving therapeutic outcomes.

Preclinical Evaluation Protocols

In Vitro Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent (e.g., Enzalutamide or Docetaxel) individually and to assess for synergistic, additive, or antagonistic effects when used in combination in prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP for androgen-sensitive, C4-2B or 22Rv1 for castration-resistant)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Combination agent (e.g., Enzalutamide or Docetaxel)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

  • Synergy analysis software (e.g., CompuSyn)

Protocol:

  • Cell Seeding:

    • Trypsinize and count prostate cancer cells.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination agent.

    • For single-agent dose-response curves, add 100 µL of medium containing the drugs at 2x the final desired concentration.

    • For combination studies, treat cells with a matrix of concentrations of both drugs.

    • Include vehicle-only controls.

    • Incubate for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each agent using non-linear regression.

    • Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the molecular mechanisms underlying the effects of this compound in combination with another therapeutic agent by examining key proteins in the AR and SRC signaling pathways.

Materials:

  • Prostate cancer cells

  • 6-well cell culture plates

  • This compound and combination agent

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p-SRC (Tyr416), total SRC, p-AR (Ser81), total AR, PSA, p-AKT, total AKT, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with this compound and the combination agent (at concentrations determined from the viability assay) alone and in combination for a predetermined time (e.g., 24 or 48 hours).

  • Protein Extraction:

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize to the loading control.

    • Compare the expression and phosphorylation status of target proteins across different treatment groups.

In Vivo Xenograft Model Study

Objective: To evaluate the in vivo efficacy of this compound in combination with another therapeutic agent in a prostate cancer xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., male nude or NOD/SCID)

  • Prostate cancer cells (e.g., C4-2B or 22Rv1)

  • Matrigel

  • This compound and combination agent formulations for in vivo administration

  • Calipers

  • Animal balance

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of prostate cancer cells and Matrigel into the flanks of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Combination agent alone, this compound + Combination agent).

    • Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal or oral).

  • Monitoring:

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • Monitor the overall health of the mice.

  • Endpoint:

    • The study may be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined duration.

    • Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

    • Perform statistical analysis to compare the efficacy between groups.

Data Presentation

Table 1: Hypothetical IC50 and Combination Index (CI) Values for this compound and Enzalutamide in Prostate Cancer Cell Lines.

Cell LineThis compound IC50 (µM)Enzalutamide IC50 (µM)Combination Index (CI) at ED50Interpretation
LNCaP15100.6Synergy
C4-2B25180.5Synergy
22Rv130220.7Synergy

Table 2: Hypothetical In Vivo Efficacy of this compound and Docetaxel Combination in a C4-2B Xenograft Model.

Treatment GroupMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)p-value vs. Controlp-value vs. Monotherapy
Vehicle Control1200---
This compound (10 mg/kg)85029.2<0.05-
Docetaxel (5 mg/kg)70041.7<0.01-
This compound + Docetaxel35070.8<0.001<0.01

Visualizations

AR_SRC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_mem Androgen Receptor (membrane associated) Androgen->AR_mem AR_cyto Androgen Receptor Androgen->AR_cyto SRC SRC Kinase AR_mem->SRC Activation PI3K PI3K SRC->PI3K Activation AR_nuc Androgen Receptor AR_cyto->AR_nuc AKT AKT PI3K->AKT Activation AKT->AR_nuc Phosphorylation & Activation ARE Androgen Response Element AR_nuc->ARE Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription VAL201 This compound VAL201->AR_mem Inhibits Interaction VAL201->SRC

Caption: this compound inhibits the AR-SRC signaling pathway.

Combination_Synergy_Mechanism cluster_pathway AR Signaling Pathway AR_SRC AR-SRC Interaction Tumor_Growth Tumor Growth & Proliferation AR_SRC->Tumor_Growth AR_Nuclear AR Nuclear Translocation & DNA Binding AR_Nuclear->Tumor_Growth VAL201 This compound VAL201->AR_SRC Inhibits Enzalutamide Enzalutamide Enzalutamide->AR_Nuclear Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Prostate Cancer Cell Lines Dose_Response Single Agent Dose-Response Cell_Culture->Dose_Response Combination_Screen Combination Synergy Screen Dose_Response->Combination_Screen Western_Blot Mechanism of Action (Western Blot) Combination_Screen->Western_Blot Xenograft Xenograft Model Combination_Screen->Xenograft Inform Dosing Efficacy_Study Combination Efficacy Study Xenograft->Efficacy_Study Toxicity_Assessment Toxicity Assessment Efficacy_Study->Toxicity_Assessment Biomarker_Analysis Tumor Biomarker Analysis Efficacy_Study->Biomarker_Analysis

References

Troubleshooting & Optimization

Overcoming VAL-201 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for overcoming solubility challenges associated with VAL-201, a potent inhibitor of the hypothetical Kinase-X signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound, and which solvents are recommended for stock solutions?

A1: this compound is a hydrophobic molecule with very low solubility in aqueous buffers. For optimal results, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2]

Data Presentation: Solubility of this compound in Common Solvents

SolventTemperatureMax Solubility (Approx.)Notes
Water25°C< 0.1 µg/mLPractically insoluble.
PBS (pH 7.4)25°C< 1 µg/mLVery poorly soluble. Not recommended for stock.
Ethanol25°C~5 mg/mLModerate solubility. Can be used as a co-solvent.
DMSO25°C≥ 50 mg/mL (≥ 42 mM)Recommended solvent for stock solutions.

Q2: My this compound precipitates when I dilute my DMSO stock into aqueous cell culture media. What causes this and how can I prevent it?

A2: This is a common issue known as "precipitation upon dilution" that occurs when a compound dissolved in a strong organic solvent is introduced into a poor solvent (your aqueous media).[3] The final concentration of DMSO is often too low to keep the hydrophobic this compound in solution.

Strategies to prevent precipitation include:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. Higher concentrations can be toxic to cells and still may not prevent precipitation.

  • Use of Serum: The presence of proteins like albumin in Fetal Bovine Serum (FBS) can help stabilize this compound and keep it in solution.[4] Whenever possible, perform dilutions in media containing serum.

  • Dilution Method: Add the this compound stock solution to the aqueous media slowly, drop-by-drop, while vortexing or stirring the media. This rapid mixing helps prevent localized high concentrations that can trigger precipitation.[3]

  • Gentle Warming: Pre-warming the aqueous media to 37°C can sometimes help improve solubility during dilution.[3]

Q3: I am observing inconsistent results or lower-than-expected potency in my cell-based assays. Could this be a solubility issue?

A3: Yes, poor solubility is a frequent cause of inconsistent results in cell-based assays.[3] If this compound precipitates in the culture medium, the actual concentration of the soluble, active compound is much lower and more variable than the nominal concentration you added.[3] It is crucial to visually inspect your assay plates under a microscope for any signs of compound precipitation (e.g., crystals, amorphous particles) after adding this compound.

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 1190.42 g/mol )

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Weigh Compound: Accurately weigh out 1.19 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 100 µL of high-purity DMSO to the vial.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for short bursts (1-2 minutes) or gently warm to 37°C for 5-10 minutes to aid dissolution.[3]

  • Inspect: Visually confirm that the solution is clear and free of any particulates.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (years) storage.

Troubleshooting Guide: In Vitro Assays

This workflow provides a logical sequence for addressing common solubility-related problems during in vitro experiments.

G start Start: Prepare 10 mM This compound Stock in DMSO dilute Dilute Stock into Aqueous Media/Buffer start->dilute check_precipitate Precipitate Observed in Media? dilute->check_precipitate reduce_conc 1. Lower final this compound concentration. 2. Increase final serum % (if possible). 3. Use dropwise addition with vortexing. check_precipitate->reduce_conc Yes proceed Proceed with Experiment check_precipitate->proceed No yes_path YES recheck Still Precipitates? reduce_conc->recheck use_surfactant Consider adding a low-level surfactant (e.g., 0.01% Tween-80) or a solubilizing agent like HP-β-CD. recheck->use_surfactant Yes recheck->proceed No yes_yes_path YES use_surfactant->proceed no_path NO check_results Inconsistent or Low Potency Results? proceed->check_results confirm_solubility Confirm no micro-precipitation. Re-evaluate stock concentration and dilution protocol. Check for compound adsorption to plasticware. check_results->confirm_solubility Yes success Experiment Successful check_results->success No no_yes_path YES confirm_solubility->start no_no_path NO G receptor Growth Factor Receptor kinase_x Kinase-X receptor->kinase_x downstream_kinase Downstream Kinase kinase_x->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor response Cell Proliferation & Survival transcription_factor->response val201 This compound val201->kinase_x

References

Technical Support Center: Optimizing VAL-201 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of VAL-201 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide therapeutic currently under investigation primarily for the treatment of prostate cancer and endometriosis.[1] Its mechanism of action involves the inhibition of the interaction between the androgen receptor (AR) or estrogen receptor (ER) and Src kinase, a non-receptor tyrosine kinase.[2][3] By preventing this interaction, this compound disrupts downstream signaling pathways that are crucial for the proliferation of certain cancer cells.[2][4]

Q2: What is a good starting dose for my in vivo mouse study with this compound?

A2: Based on published preclinical data, a dose range of 0.04 mg/kg to 0.4 mg/kg administered subcutaneously has shown efficacy in inhibiting lymph node metastasis in an orthotopic prostate cancer mouse model.[3] A dose-finding study in a murine xenograft model of breast cancer used doses ranging from 0.004 to 4.0 mg/kg.[5] Therefore, a reasonable starting point for a dose-finding study in mice would be within this range. It is recommended to perform a pilot study with a few animals per group to establish the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) for your specific model.

Q3: How should I prepare this compound for subcutaneous injection?

A3: As a peptide, this compound should be handled with care to ensure its stability. For in vivo studies, it is crucial to use a sterile and biocompatible vehicle. While the exact formulation used in published preclinical studies is not detailed, a common approach for peptide administration is to reconstitute the lyophilized peptide in sterile water or a buffered solution such as phosphate-buffered saline (PBS) at a pH of 5-6.[6] If the peptide has low aqueous solubility, a small amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with a sterile aqueous vehicle like PBS or saline.[7] It is essential to ensure the final concentration of the organic solvent is low (typically <10%) to avoid toxicity in the animals. Always prepare the formulation fresh for each injection or store aliquots at -20°C or colder to minimize degradation.

Q4: I am observing leakage of the injected this compound solution from the injection site. What can I do to prevent this?

A4: Leakage after subcutaneous injection can be a common issue. Here are some troubleshooting tips:

  • Injection Volume: Ensure the injection volume is appropriate for the size of the mouse. For mice, a general guideline is a maximum of 100-200 µL per injection site.

  • Needle Gauge: Use a smaller gauge needle (e.g., 27-30G) to minimize the puncture size.

  • Injection Technique: Create a "tent" of skin by gently lifting it. Insert the needle at the base of the tent, parallel to the body. Inject the solution slowly and steadily. After injection, wait a few seconds before withdrawing the needle to allow the solution to disperse.

  • Site Rotation: If multiple injections are required over time, rotate the injection sites to prevent local tissue irritation and improve absorption.

Q5: My xenograft tumors are not growing consistently. How can I troubleshoot this?

A5: Inconsistent tumor growth in xenograft models can be due to several factors:

  • Cell Health and Passage Number: Ensure the cancer cells used for implantation are healthy, in the logarithmic growth phase, and have a consistent and low passage number.

  • Implantation Technique: The technique for subcutaneous or orthotopic implantation should be consistent across all animals. For orthotopic models, surgical proficiency is critical.

  • Animal Strain and Health: Use immunodeficient mouse strains appropriate for your cell line (e.g., BALB/c nude, NOD/SCID).[3] Ensure the animals are healthy and of a consistent age and weight at the start of the study.

  • Cell Number: The number of cells injected can significantly impact tumor take rate and growth. This may need to be optimized for your specific cell line.

Quantitative Data Summary

The following tables summarize the available quantitative dosage information for this compound from preclinical and clinical studies.

Table 1: Preclinical Dosage of this compound in Mouse Models

Animal ModelCancer TypeDosing RangeAdministration RouteFrequencyKey FindingsReference
Orthotopic Xenograft (PC-3 cells in BALB/c nude mice)Prostate Cancer0.04 and 0.4 mg/kgSubcutaneousDaily for 28 daysSignificant inhibition of lymph node metastases[3]
Xenograft (MCF7 cells)Breast Cancer0.004, 0.04, 0.4, and 4.0 mg/kgSubcutaneousDaily for 28 daysDose-dependent inhibition of tumor growth[5]

Table 2: Clinical Dosage of this compound in Humans

Clinical Trial PhasePatient PopulationDosing RangeAdministration RouteDosing ScheduleKey FindingsReference
Phase I/IIAdvanced Prostate Cancer0.5 mg/kg up to 8.0 mg/kgSubcutaneousOnce weekly in 3-week cyclesDose-limiting toxicity (severe high blood pressure) observed at 8 mg/kg.[8]

Experimental Protocols

Recommended Protocol for In Vivo Dose-Optimization Study of this compound in a Prostate Cancer Xenograft Model

This protocol is a synthesized recommendation based on available data and general best practices.

1. Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS), pH 7.4

  • Sterile 0.5 mL or 1 mL syringes with 27-30G needles

  • Immunodeficient mice (e.g., male BALB/c nude mice, 6-8 weeks old)

  • Prostate cancer cells (e.g., PC-3 or LNCaP)

  • Matrigel (or other appropriate extracellular matrix)

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

2. This compound Formulation Preparation:

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

  • Reconstitute the peptide in sterile PBS to create a stock solution (e.g., 1 mg/mL). Gently swirl to dissolve; do not vortex.

  • Perform serial dilutions of the stock solution with sterile PBS to achieve the desired final concentrations for each dose group.

  • Prepare fresh solutions for each day of injection or use aliquots stored at -80°C.

3. Animal Model and Tumor Implantation (Subcutaneous Xenograft):

  • Culture prostate cancer cells to ~80% confluency.

  • Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Mix the cell suspension 1:1 with Matrigel on ice.

  • Inject 100 µL of the cell/Matrigel mixture (containing 5 x 10^5 cells) subcutaneously into the flank of each mouse.

4. Dosing and Monitoring:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, 0.04 mg/kg, 0.4 mg/kg, and 4 mg/kg this compound).

  • Administer this compound or vehicle subcutaneously at the appropriate dose daily or as determined by your study design.

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitor animal body weight and overall health status regularly.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

VAL201_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Src_complex AR-Src Complex AR->AR_Src_complex Binds Src Src Kinase Src->AR_Src_complex VAL201 This compound VAL201->AR_Src_complex Inhibits Interaction Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) AR_Src_complex->Downstream_Signaling Activates Gene_Transcription Gene Transcription Downstream_Signaling->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: this compound Signaling Pathway Inhibition.

Dose_Optimization_Workflow start Start: In Vivo Study Design in_vitro In Vitro Data Review (IC50, mechanism of action) start->in_vitro lit_review Literature Review (Similar compounds, previous this compound studies) start->lit_review dose_range_finding Dose-Range Finding Study (Determine MTD and MED) in_vitro->dose_range_finding lit_review->dose_range_finding xenograft_model Establish Xenograft Model (e.g., subcutaneous or orthotopic) dose_range_finding->xenograft_model dosing_schedule Define Dosing Schedule (Frequency and duration) xenograft_model->dosing_schedule efficacy_study Definitive Efficacy Study (Multiple dose groups vs. vehicle) dosing_schedule->efficacy_study data_collection Data Collection (Tumor volume, body weight, etc.) efficacy_study->data_collection data_analysis Data Analysis (Statistical significance) data_collection->data_analysis end End: Optimal Dose Identified data_analysis->end

Caption: Experimental Workflow for In Vivo Dose Optimization.

References

Troubleshooting VAL-201 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with VAL-201. The information is designed to address common experimental challenges and ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the mechanism of action of this compound? This compound is a synthetic peptide designed to inhibit the proliferation of cancer cells by preventing the interaction between the androgen receptor (AR) and Src kinase.[1][2][3][4] This disruption is intended to block downstream signaling pathways that lead to cell growth.[1][2][3][4]
In what types of cancer has this compound been investigated? This compound has been primarily investigated in patients with locally advanced or metastatic prostate cancer.[1][2][4] Preclinical studies have suggested its potential efficacy in both hormone-responsive and -refractory prostate cancer cells, as well as breast cancer cell lines.[3]
What is the recommended solvent for this compound? For in vitro experiments, this compound should be reconstituted in sterile, nuclease-free water or a buffered solution such as PBS. For in vivo studies, refer to the specific formulation details from the clinical trials, which utilized a subcutaneous injection.[1][4]
What is the stability of this compound in solution? Once reconstituted, it is recommended to aliquot and store this compound at -20°C or -80°C to minimize freeze-thaw cycles. Stability at 4°C is limited, and it is advisable to use freshly prepared solutions for experiments.

Troubleshooting Experimental Variability

Experimental variability is a common challenge in cell-based assays. Below are specific issues that may be encountered when working with this compound, along with potential causes and solutions.

Issue 1: High Variability in Cell Proliferation/Viability Assays

Symptoms:

  • Inconsistent dose-response curves.

  • Large error bars in replicate wells.

  • Poor reproducibility between experiments.

Potential CauseRecommended Solution
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered responses.
Inconsistent Seeding Density Use a hemocytometer or automated cell counter to ensure accurate and consistent cell seeding density across all wells. Even minor variations can significantly impact proliferation rates.
Edge Effects in Microplates Minimize "edge effects" by not using the outermost wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to maintain a humidified environment.
Incomplete Solubilization of this compound Ensure this compound is fully dissolved before adding it to the cell culture media. Vortex the stock solution gently and visually inspect for any precipitates.
Assay Timing Optimize the incubation time with this compound. The effect of the peptide on cell proliferation may be time-dependent. Perform a time-course experiment to determine the optimal endpoint.
Issue 2: Inconsistent Inhibition of AR-Src Interaction

Symptoms:

  • Variable results in co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) designed to measure the AR-Src interaction.

  • Lack of a clear dose-dependent inhibition.

Potential CauseRecommended Solution
Suboptimal Lysis Buffer Use a lysis buffer that is optimized for preserving protein-protein interactions. Avoid harsh detergents that could disrupt the AR-Src complex.
Insufficient Antibody Quality Validate the specificity and efficiency of the antibodies used for immunoprecipitation and Western blotting. Use positive and negative controls to confirm antibody performance.
Timing of Ligand Stimulation If using androgens (e.g., DHT) to stimulate the AR-Src interaction, optimize the timing and concentration of the ligand treatment before cell lysis.
Inefficient Cell Lysis Ensure complete cell lysis to release the AR and Src proteins. Incomplete lysis will lead to an underestimation of the interaction.
This compound Degradation Prepare fresh dilutions of this compound for each experiment, as the peptide may be susceptible to degradation by proteases in the cell culture media or cell lysate.

Experimental Protocols

General Cell Proliferation Assay (e.g., using MTT or resazurin)
  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP for hormone-sensitive, PC-3 for hormone-refractory) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution (e.g., DMSO or a detergent-based solution) and read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours. Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Visualizations

This compound Mechanism of Action

VAL201_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus EGF EGF EGFR EGFR EGF->EGFR Activates Src Src Kinase EGFR->Src Activates Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_Src_Complex AR-Src Complex AR->AR_Src_Complex Src->AR_Src_Complex VAL201 VAL201 VAL201->AR_Src_Complex Inhibits Proliferation Cell Proliferation & Survival AR_Src_Complex->Proliferation Promotes

Caption: this compound inhibits the formation of the AR-Src complex.

Troubleshooting Workflow for High Assay Variability

Troubleshooting_Workflow Start High Variability Detected Check_Cells Check Cell Health & Passage Number Start->Check_Cells Check_Seeding Verify Cell Seeding Density Check_Cells->Check_Seeding Cells Healthy Check_Reagent Assess this compound Solubility & Dilution Check_Seeding->Check_Reagent Density Consistent Check_Plate Evaluate for Edge Effects Check_Reagent->Check_Plate Reagent OK Check_Assay Optimize Assay Incubation Time Check_Plate->Check_Assay No Edge Effects Resolved Variability Reduced Check_Assay->Resolved Time Optimized

Caption: A logical workflow for troubleshooting high variability.

References

VAL-201 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the stability and storage of VAL-201, a novel synthetic decapeptide inhibitor of the AR/Src interaction. Additionally, it offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and the optimal performance of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for lyophilized this compound?

For long-term preservation of its biological activity, lyophilized this compound should be stored in a freezer at -20°C or, for extended periods, at -80°C.[1][2] It is crucial to store the peptide in a tightly sealed container to prevent moisture absorption, as peptides can be hygroscopic.[1][3] Exposure to bright light should also be minimized.[4]

Q2: How should I handle this compound upon receiving the shipment?

This compound is typically shipped at ambient temperatures in a lyophilized state, a form in which it is stable for short durations.[1] Upon receipt, it is recommended to promptly store the unopened vial at -20°C or -80°C for long-term storage.

Q3: What is the proper procedure for preparing a stock solution of this compound?

To prepare a stock solution, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[1] This prevents condensation and moisture uptake. Dissolve the peptide in a sterile, appropriate buffer, such as a buffer with a slightly acidic pH (around 5-6), which can enhance the stability of peptide solutions.[2][5] For peptides with unknown solubility, it is advisable to first attempt dissolution in sterile, distilled water. If solubility is an issue, sonication may aid in dissolution.[1]

Q4: What are the best practices for storing this compound in solution?

Storing peptides in solution for extended periods is not recommended due to a higher risk of degradation.[1][4] If storage in solution is necessary, it is best to prepare aliquots of the stock solution in volumes suitable for single-use to avoid repeated freeze-thaw cycles.[4] These aliquots should be stored frozen at -20°C or colder.[1][5]

Q5: My experiment requires a multi-day incubation with this compound. I'm observing a diminishing effect over time. What could be the cause?

A decrease in the inhibitory effect of a peptide like this compound in long-term cell culture experiments can be due to several factors:

  • Degradation in Culture Media: Peptides can be susceptible to degradation by proteases present in serum-containing media.

  • Binding to Proteins: The inhibitor may bind to serum proteins in the culture medium, reducing its effective concentration.

  • Cellular Metabolism: As cells proliferate, the intracellular concentration of the inhibitor can be diluted or metabolized.

To mitigate these effects, consider replenishing the media with freshly diluted this compound every 48-72 hours to maintain a consistent concentration of the active compound.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Improper storage or handling of this compound, leading to degradation.Review and adhere strictly to the recommended storage and handling protocols. Ensure proper aliquoting to avoid multiple freeze-thaw cycles.
Inaccurate concentration of the stock solution.Confirm the accuracy of the initial weighing of the lyophilized peptide. Peptides are often hygroscopic, which can affect weight.[3] Use a calibrated microbalance and handle the powder quickly in a low-humidity environment.
Precipitation of this compound in solution The peptide has low solubility in the chosen solvent.Try dissolving the peptide in a small amount of a different solvent in which it is known to be soluble (if compatible with the experimental system) before diluting with the aqueous buffer. Sonication can also aid in dissolving the peptide.[1]
The pH of the solution is at the isoelectric point (pI) of the peptide.Adjust the pH of the buffer. Dissolving the peptide in a buffer with a pH away from its pI will generally improve solubility.
Loss of this compound activity Oxidation of sensitive amino acid residues (e.g., Cys, Met, Trp).[4]Use oxygen-free buffers for reconstitution and storage.[1] Store the lyophilized peptide under an inert gas like nitrogen or argon.
Deamidation of Asn or Gln residues, especially at the N-terminus.[2]Store solutions at a slightly acidic pH (5-6) and at low temperatures to slow down this process.[2][5]

Data Summary

General Stability of Peptides

While specific stability data for this compound is not publicly available, the following table provides a general overview of peptide stability under different conditions.

Form Storage Condition General Stability Key Considerations
Lyophilized Powder -80°CSeveral years[4]Protect from moisture and light.[1][4]
-20°CSeveral years[4]Protect from moisture and light.[1][4]
4°CShort-term (weeks)[2]Suitable for short-term storage only.
Room TemperatureShort-term (days to weeks)[5]Not recommended for storage.
In Solution -80°C or -20°CWeeks to monthsAvoid repeated freeze-thaw cycles.[1] Stability is sequence-dependent.
4°CDays to a weekProne to microbial growth and degradation.
Room TemperatureHours to daysNot recommended.

Experimental Protocols & Visualizations

General Protocol for Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This minimizes the condensation of moisture.[1]

  • Solvent Addition: Add the recommended volume of sterile buffer or solvent to the vial. The choice of solvent will depend on the specific experimental requirements and the solubility characteristics of this compound.

  • Dissolution: Gently agitate or vortex the vial to ensure the peptide is fully dissolved. If necessary, sonication in a water bath can be used to aid dissolution.[1]

  • Aliquoting and Storage: If the entire stock solution will not be used at once, immediately aliquot the solution into single-use volumes and store at -20°C or -80°C.

This compound Mechanism of Action: Inhibition of the Src Signaling Pathway

This compound is a synthetic decapeptide that functions by inhibiting the interaction between the Androgen Receptor (AR) and the Src tyrosine kinase. This disruption prevents the subsequent activation of downstream signaling pathways that promote cell proliferation.

VAL201_Mechanism cluster_cell Cancer Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds Src Src Kinase AR->Src interacts with Proliferation Cell Proliferation Src->Proliferation promotes VAL201 This compound VAL201->AR inhibits interaction VAL201->Src

Caption: this compound inhibits the interaction between the Androgen Receptor and Src Kinase.

Experimental Workflow: Assessing this compound Stability in Cell Culture

This workflow outlines a general procedure for evaluating the stability and efficacy of this compound over time in a cell-based assay.

VAL201_Stability_Workflow start Start: Prepare Cell Culture prep_val201 Prepare fresh This compound solution start->prep_val201 add_val201 Add this compound to cells (Time 0) prep_val201->add_val201 incubate_24 Incubate 24h add_val201->incubate_24 assay_24 Perform Assay (e.g., Proliferation) incubate_24->assay_24 incubate_48 Incubate 48h assay_48 Perform Assay incubate_48->assay_48 replenish Option: Replenish media with fresh this compound incubate_48->replenish incubate_72 Incubate 72h assay_72 Perform Assay incubate_72->assay_72 assay_24->incubate_48 assay_48->incubate_72 analyze Analyze and Compare Results assay_72->analyze replenish->incubate_72

References

VAL-201 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with VAL-201.

Frequently Asked Questions (FAQs)

FAQ 1: What is the expected mechanism of action for this compound?

This compound is a novel synthetic decapeptide designed to specifically inhibit the protein-protein interaction between the androgen receptor (AR) and Src kinase.[1][2] In many prostate and breast cancers, the binding of an androgen to the AR complex triggers its association with Src. This interaction activates Src tyrosine kinase, which in turn initiates downstream signaling cascades, such as the Ras-Erk pathway, leading to cell cycle progression and proliferation.[1][2] this compound acts after androgen binding to the receptor, preventing the AR/Src association and thereby inhibiting the non-genomic, signal-transducing activity of the AR.[1][3] This targeted approach is intended to halt tumor cell proliferation without blocking the desirable transcriptional activities of the AR, potentially avoiding many side effects associated with traditional androgen deprivation therapies.[3][4]

VAL201_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor GF_Receptor Growth Factor Receptor Growth Factor->GF_Receptor Binds Src Src GF_Receptor->Src Activates Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_Src AR-Src Complex AR->AR_Src Src->AR_Src Ras Ras AR_Src->Ras Activates Erk Erk Ras->Erk Activates Proliferation Cell Proliferation & Survival Erk->Proliferation Promotes VAL201 This compound VAL201->AR_Src INHIBITS

Caption: this compound inhibits the AR-Src complex formation, blocking downstream proliferation signals.
FAQ 2: Why might I observe a slowed rate of Prostate-Specific Antigen (PSA) increase (increased doubling time) instead of a significant PSA decrease in clinical subjects?

This is an important observation from the Phase I/II clinical trial of this compound. While two patients did show a decrease in PSA levels, the more statistically significant finding was a dramatic increase in the PSA doubling time, from a mean of 187 days pre-treatment to 1031 days post-treatment.[5]

  • Mechanism of Action: this compound is not a traditional androgen deprivation therapy that aims to eliminate androgen signaling entirely. It specifically targets the AR-Src interaction, which is linked to cell proliferation.[1] It does not block the AR's transcriptional activity, which includes the production of PSA.

  • Interpretation: An increased PSA doubling time indicates a slowing of tumor growth rather than immediate cell death or a complete halt in PSA production.[5][6] This is considered a sign of clinical activity and a favorable treatment response, as it suggests that this compound is successfully modulating the proliferative signals driving the cancer's progression.[2] The headline response rate of 54.5% in the clinical trial was defined by a lack of disease progression according to the Prostate Cancer Working Group 2 (PCWG2) criteria, which aligns with this observation.[5][6]

FAQ 3: Is this compound expected to be effective in Androgen Receptor (AR)-negative cancer models?

This is a nuanced question. While this compound's primary target is the AR-Src interaction, it has shown efficacy in cell lines often described as "AR-negative," such as the PC-3 human prostate cancer cell line.[3] Preclinical studies demonstrated that this compound inhibited the proliferation of PC-3 cells in vitro and, more significantly, inhibited the development of lymph node metastases by 50% in an orthotopic PC-3 xenograft model.[3]

The explanation lies in the complex nature of AR expression. Some research indicates that cell lines like PC-3 may express low levels of AR, potentially in a form that lacks transcriptional activity but can still associate with Src to promote cell signaling.[3][7] Therefore, a model's designation as "AR-negative" by some measures (like transcriptional reporter assays) does not preclude it from responding to a therapy that targets AR-protein interactions.

FAQ 4: What are the common adverse events or toxicity concerns associated with this compound?

Based on the first-in-human Phase I/II clinical trial, this compound was found to be generally safe and well-tolerated.[2][5][8]

  • Common Drug-Related Adverse Events: The most frequently observed side effects were mild (Grade 1) injection site reactions and fatigue.[2]

  • Dose-Limiting Toxicity (DLT): A single DLT of hypertension was recorded in the highest dose group (8 mg/kg). It is noteworthy that this occurred in a patient with pre-existing hypertension.[5][9] No maximum tolerated dose (MTD) was established, and all tested dose levels were considered available for further investigation.[5][9]

  • Overall Safety: The trial concluded that this compound has a promising safety and tolerability profile, especially when compared to the side effects of castration associated with traditional androgen deprivation therapies.[2][9]

Troubleshooting Guides

Guide 1: Interpreting a Lack of Efficacy on Primary Tumor Volume in Preclinical Models

Issue: My in vivo xenograft experiment shows a minimal or statistically non-significant reduction in the primary tumor volume after treatment with this compound, despite expecting an anti-proliferative effect.

Background: This observation is consistent with some preclinical findings. For instance, in an orthotopic xenograft model using PC-3 cells, this compound did not produce a statistically significant effect on primary tumor growth, although a 35% decrease in tumor volume was noted at one dose.[3] However, in the same study, the compound significantly inhibited lymph node metastasis.[3] This suggests that this compound's primary strength may lie in controlling metastatic spread rather than shrinking the primary tumor mass.

troubleshooting_workflow Start Unexpected Result: No significant reduction in primary tumor volume Hypothesis1 Hypothesis 1: This compound has a stronger effect on metastasis than on primary tumor growth. Start->Hypothesis1 Hypothesis2 Hypothesis 2: Experimental parameters (dose, model) are sub-optimal. Start->Hypothesis2 Action1 Action: Assess Metastasis (e.g., lymph nodes, distant organs) using histology (H&E stain). Hypothesis1->Action1 Action2 Action: Confirm Target Engagement in Primary Tumor (IHC/IF for p-Src). Hypothesis1->Action2 Action3 Action: Perform Dose-Response Study and assess PK/PD. Hypothesis2->Action3 Action4 Action: Evaluate alternative cell lines (e.g., LNCaP) or models. Hypothesis2->Action4 Result1 Metastasis is Significantly Reduced Action1->Result1 Result2 Metastasis is NOT Reduced Action1->Result2 Action2->Result2 Action3->Result2 Action4->Result2 Conclusion1 Conclusion: Primary effect of this compound in this model is anti-metastatic. Result1->Conclusion1 Conclusion2 Conclusion: Re-evaluate experimental setup and core hypothesis. Result2->Conclusion2

Caption: Workflow for troubleshooting lack of primary tumor response to this compound.

Possible Causes & Suggested Actions:

  • Primary Efficacy is Anti-Metastatic:

    • Rationale: The AR-Src signaling axis is crucial for cell motility and invasion, which are key steps in metastasis. This compound's disruption of this pathway may have a more profound impact on these processes than on the proliferation of an already established tumor mass.

    • Suggested Action: Carefully harvest and analyze regional lymph nodes and distant organs (e.g., lungs, liver) for micrometastases. Use histological methods like Hematoxylin and Eosin (H&E) staining to quantify metastatic burden, as described in published protocols.[3]

  • Sub-Optimal Dosing or Pharmacokinetics:

    • Rationale: The concentration of this compound reaching the tumor tissue may be insufficient to inhibit proliferation but adequate to affect disseminating cells.

    • Suggested Action: Perform a dose-response study using a wider range of concentrations. If possible, conduct pharmacokinetic (PK) analysis to measure compound levels in plasma and tumor tissue to ensure adequate exposure.

  • Model-Specific Resistance:

    • Rationale: The specific cell line or animal model may have compensatory signaling pathways that bypass the AR-Src blockade for primary tumor growth. The PC-3 cell line, for example, is known to be aggressive and may have multiple active growth pathways.[3]

    • Suggested Action:

      • Confirm Target Engagement: Use immunohistochemistry (IHC) or immunofluorescence (IF) to stain primary tumor sections for markers of Src activity (e.g., phosphorylated-Src) to confirm that this compound is hitting its target.

      • Test Other Models: Evaluate this compound in other prostate cancer cell lines (e.g., androgen-sensitive LNCaP) or patient-derived xenograft (PDX) models to see if the effect is model-dependent.

Data Summary Tables

Table 1: Summary of Phase I/II Clinical Trial Results for this compound [2][5][6]

Parameter Result Interpretation
Participants 12 patients with locally advanced or metastatic prostate cancer First-in-human dose escalation study
Response Rate 54.5% (by PCWG2 criteria for non-progression) Favorable disease impact
PSA Doubling Time Statistically significant increase (Mean: 187 days pre-treatment to 1031 days post-treatment) Slowing of tumor growth rate
PSA Level 2 of 12 patients showed a decrease Direct PSA reduction is not the primary endpoint
Tumor Response No increase in metastatic lesions during treatment; 2 of 3 patients with existing lesions showed no growth Disease stabilization

| Safety | Well-tolerated; main AEs were Grade 1 injection site reactions/fatigue | Promising safety profile |

Table 2: Summary of Preclinical Results in PC-3 Orthotopic Xenograft Model [3]

Parameter Dose Result Statistical Significance
Primary Tumor Volume 0.4 mg/kg 35% decrease vs. vehicle Not Statistically Significant
Lymph Node Metastasis 0.04 mg/kg 50% inhibition vs. vehicle Significant
Lymph Node Metastasis 0.4 mg/kg 50% inhibition vs. vehicle Significant

| Body Weight | All doses | No effect | N/A |

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (WST-1)

Adapted from methodologies used in preclinical studies of this compound.[3]

  • Cell Seeding: Plate PC-3 cells in 96-well plates at a density of 2,500-5,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing this compound at various concentrations (e.g., 100 pM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (e.g., PBS or DMSO) and a positive control for inhibition (e.g., 1 µM gemcitabine).

  • Incubation: Incubate the plates for specified time points (e.g., 3, 5, 7, and 9 days).

  • WST-1 Reagent Addition: At each time point, add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of proliferation inhibition for each concentration and time point.

Protocol 2: Orthotopic Xenograft Mouse Model for Prostate Cancer

Adapted from methodologies used in preclinical studies of this compound.[3]

  • Animal Model: Use 6-7 week-old immunodeficient male mice (e.g., BALB/c nude).

  • Cell Preparation: Harvest PC-3 cells and resuspend them in a mixture of culture medium and Matrigel (1:1 ratio) at a concentration of 1-2 x 10^6 cells per 30 µL.

  • Orthotopic Inoculation: Anesthetize the mouse and make a small abdominal incision to expose the prostate. Inject the 30 µL cell suspension directly into the dorsal lobe of the prostate. Suture the incision.

  • Treatment: Once tumors are established (or starting on Day 1 post-inoculation), begin daily subcutaneous administration of this compound at the desired doses (e.g., 0.04, 0.4, 4, 10, 20 mg/kg) or vehicle control.

  • Monitoring: Monitor animal body weight twice a week. Measure orthotopic tumor size with calipers if palpable, or rely on end-point analysis.

  • Endpoint Analysis: After a set period (e.g., 28 days), sacrifice the mice. Harvest the prostate and regional (e.g., iliac) lymph nodes. Measure the final tumor weight and volume.

Protocol 3: Histological Assessment of Lymph Node Metastasis

Adapted from methodologies used in preclinical studies of this compound.[3]

  • Tissue Fixation: Fix the harvested lymph nodes in 10% neutral buffered formalin for 24 hours.

  • Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

  • Staining: Mount the sections on glass slides and perform standard Hematoxylin and Eosin (H&E) staining.

  • Microscopic Analysis: A trained pathologist should examine the stained sections under a microscope to identify and quantify the presence and area of metastatic cancer cells within the lymph node architecture.

  • Quantification: The metastatic burden can be expressed as the percentage of lymph nodes positive for metastasis per treatment group or as a quantitative score of the tumor area within the lymph node.

References

VAL-201 Preclinical Safety Profile: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide provides a general framework for understanding the potential side effects of VAL-201 in preclinical models based on its mechanism of action and standard toxicological assessments. As of December 2025, detailed preclinical toxicology data for this compound has not been made publicly available. Therefore, the information presented here is for informational purposes and should not be substituted for compound-specific data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a peptide therapeutic developed for the treatment of prostate cancer. It functions by inhibiting the protein-protein interaction between the androgen receptor (AR) and Src kinase. This interaction is a key signaling node in the proliferation of prostate cancer cells. By blocking this interaction, this compound aims to halt tumor growth.

Q2: What are the potential on-target side effects of this compound in preclinical models?

Given that this compound targets the androgen receptor signaling axis, potential on-target side effects could be related to the modulation of AR activity. In preclinical studies, this might manifest as:

  • Hormonal Imbalances: Although designed to be specific, interference with AR signaling could potentially lead to hormonal changes. Monitoring of hormone levels (e.g., testosterone, luteinizing hormone) in animal models would be a standard assessment.

  • Effects on Reproductive Tissues: The androgen receptor plays a crucial role in the development and function of male reproductive tissues. Therefore, preclinical toxicology studies would likely involve detailed histopathological examination of tissues such as the testes, prostate, and seminal vesicles for any signs of atrophy, inflammation, or other abnormalities.

Q3: What are the potential off-target side effects of this compound that might be investigated?

Off-target effects are unintended interactions of a drug with other biological molecules. For a peptide therapeutic like this compound, preclinical assessment of off-target effects would typically include:

  • Immunogenicity: As a peptide, this compound could potentially be recognized as foreign by the immune system, leading to the development of anti-drug antibodies (ADAs). The presence of ADAs can affect the drug's efficacy and safety.

  • General Toxicology: Comprehensive toxicology studies in at least two animal species (one rodent and one non-rodent) are standard. These studies would assess for a wide range of potential side effects, including changes in body weight, food consumption, clinical signs of toxicity, and effects on major organs (e.g., liver, kidney, heart). This would involve hematology, clinical chemistry, and histopathology evaluations.

  • Injection Site Reactions: As this compound is administered via injection, localized reactions at the injection site (e.g., inflammation, swelling, pain) would be monitored in preclinical models.

Q4: What types of preclinical toxicology studies are typically conducted for a drug like this compound?

To support an Investigational New Drug (IND) application, a comprehensive battery of preclinical toxicology studies is required. For a peptide therapeutic targeting a non-genotoxic mechanism, these would generally include:

  • Single-Dose and Dose-Ranging Studies: To determine the maximum tolerated dose (MTD) and to select dose levels for longer-term studies.

  • Repeated-Dose Toxicology Studies: To evaluate the effects of the drug after chronic administration. The duration of these studies depends on the intended duration of clinical use.

  • Safety Pharmacology Studies: To assess the effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity Studies: A standard battery of tests to determine if the drug can cause damage to genetic material.

  • Reproductive and Developmental Toxicology Studies: To assess the potential effects on fertility, embryonic development, and offspring.

Troubleshooting Guides for Experimental Issues

Issue 1: High variability in preclinical efficacy studies.

  • Potential Cause: Inconsistent drug formulation or administration.

    • Troubleshooting: Ensure consistent and validated procedures for peptide reconstitution and storage. Verify the accuracy of dosing volumes and administration technique.

  • Potential Cause: Biological variability in the animal model.

    • Troubleshooting: Increase the number of animals per group to improve statistical power. Ensure the health and genetic homogeneity of the animal colony.

Issue 2: Unexpected mortality in a dose group.

  • Potential Cause: Acute toxicity at the tested dose.

    • Troubleshooting: Conduct a thorough dose-ranging study to better define the toxicity profile. Analyze tissues for signs of organ damage.

  • Potential Cause: Anaphylactic reaction.

    • Troubleshooting: Assess for signs of hypersensitivity reactions. Consider measuring anti-drug antibody levels.

Quantitative Data Summary

As specific quantitative data from preclinical studies of this compound are not publicly available, the following table provides a template of the types of data that would be collected and analyzed in a standard repeated-dose toxicology study.

ParameterControl GroupLow-Dose GroupMid-Dose GroupHigh-Dose Group
Body Weight Change (%)
Organ Weights (g)
   Liver
   Kidneys
   Testes
Clinical Chemistry
   ALT (U/L)
   AST (U/L)
   Creatinine (mg/dL)
Hematology
   White Blood Cell Count (x10^9/L)
   Red Blood Cell Count (x10^12/L)
   Platelet Count (x10^9/L)

Data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Below is a generalized protocol for a repeated-dose toxicology study in a rodent model, which would be adapted for the specific characteristics of this compound.

Title: A 28-Day Repeated-Dose Subcutaneous Toxicology Study of this compound in Sprague-Dawley Rats.

1. Objective: To evaluate the potential toxicity of this compound following daily subcutaneous administration for 28 days in rats.

2. Test System:

  • Species: Sprague-Dawley rats

  • Age: 6-8 weeks at the start of dosing

  • Sex: Equal numbers of males and females

  • Number of Animals: 10/sex/group

3. Experimental Design:

  • Groups:

    • Group 1: Vehicle Control (e.g., saline)

    • Group 2: Low Dose of this compound

    • Group 3: Mid Dose of this compound

    • Group 4: High Dose of this compound

  • Route of Administration: Subcutaneous injection

  • Dosing Volume: 1 mL/kg

  • Frequency: Once daily

  • Duration: 28 days

4. In-Life Observations:

  • Mortality and Morbidity: Twice daily

  • Clinical Observations: Daily

  • Body Weights: Weekly

  • Food Consumption: Weekly

5. Clinical Pathology:

  • Hematology and Clinical Chemistry: At termination

  • Urinalysis: At termination

6. Terminal Procedures:

  • Necropsy: Gross pathological examination of all animals.

  • Organ Weights: Collection and weighing of major organs.

  • Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups. Target organs from lower dose groups would also be examined.

Visualizations

VAL201_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Prostate Cancer Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds Src Src Kinase AR->Src activates Proliferation Cell Proliferation Src->Proliferation promotes VAL201 This compound VAL201->AR inhibits interaction with Src

Caption: Mechanism of action of this compound in prostate cancer cells.

Preclinical_Toxicity_Workflow DoseRange Dose-Range Finding Studies (Acute Toxicity) RepeatDose Repeated-Dose Toxicology (e.g., 28-day in 2 species) DoseRange->RepeatDose informs dose selection ReproTox Reproductive Toxicology RepeatDose->ReproTox informs dose selection IND Investigational New Drug (IND) Application RepeatDose->IND SafetyPharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) SafetyPharm->IND Genotox Genotoxicity Testing (in vitro and in vivo) Genotox->IND ReproTox->IND

Caption: Generalized workflow for preclinical toxicology assessment.

Technical Support Center: Enhancing the Bioavailability of VAL-201

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation with VAL-201, focusing on strategies to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing low in vivo efficacy of this compound despite promising in vitro results. Could low bioavailability be the cause?

A1: Yes, a significant discrepancy between in vitro potency and in vivo efficacy is often an indication of poor bioavailability. This compound, like many small molecule inhibitors, may face challenges with solubility, permeability, or first-pass metabolism, leading to limited absorption into the systemic circulation. It is crucial to assess the pharmacokinetic profile of this compound to confirm this hypothesis.

Q2: What are the initial steps to identify the cause of this compound's low bioavailability?

A2: A systematic approach is recommended. Start by determining the Biopharmaceutics Classification System (BCS) class of this compound. This involves assessing its aqueous solubility and intestinal permeability. Based on the BCS class, you can then focus on the most appropriate enhancement strategies. For instance, for a BCS Class II compound (low solubility, high permeability), the primary focus would be on improving the dissolution rate.

Q3: Can this compound's formulation be optimized to improve its bioavailability?

A3: Absolutely. Formulation strategies are a cornerstone of bioavailability enhancement. Depending on the specific challenges identified, techniques such as particle size reduction (micronization or nanosizing), development of amorphous solid dispersions, or lipid-based formulations can significantly improve the absorption of this compound.[1][2][3]

Q4: Are there any in vitro models that can predict the in vivo bioavailability of this compound?

A4: While in vivo studies in animal models are the gold standard, several in vitro models can provide predictive insights. These include Caco-2 cell permeability assays to assess intestinal absorption and in vitro dissolution testing under various pH conditions to predict how the drug will behave in the gastrointestinal tract. These models can help screen different formulation strategies before proceeding to more complex and costly in vivo experiments.

Troubleshooting Guide

Issue: Poor Aqueous Solubility of this compound

Low solubility is a common reason for poor bioavailability of orally administered drugs.[2] If you are facing this issue with this compound, consider the following troubleshooting steps:

Experimental Protocol: Solubility Assessment

A simple experimental protocol to assess the equilibrium solubility of this compound is the shake-flask method.

  • Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

  • Incubation: Add an excess amount of this compound to each buffered solution in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: After incubation, filter the samples to remove undissolved solid. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Table 1: General Strategies for Improving Solubility

StrategyPrincipleExpected Improvement
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2][3]2-5 fold increase
Amorphous Solid Dispersions This compound is dispersed in a polymeric carrier in a high-energy amorphous state, preventing crystallization and improving dissolution.5-20 fold increase
Lipid-Based Formulations This compound is dissolved in a lipid vehicle, which can enhance absorption through the lymphatic system, bypassing first-pass metabolism.[1]3-10 fold increase
Salt Formation If this compound has ionizable groups, forming a salt can significantly increase its solubility and dissolution rate.Varies depending on the salt form
Cyclodextrin Complexation Encapsulation of this compound within a cyclodextrin molecule can increase its apparent solubility.2-10 fold increase
Issue: Low Permeability of this compound Across Intestinal Epithelium

Even with adequate solubility, poor permeability can limit the absorption of this compound.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line is a widely used in vitro model to predict human intestinal permeability.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Assay Setup: Place the filter supports in a two-chamber system, separating the apical (AP) and basolateral (BL) compartments.

  • Drug Application: Add this compound solution to the AP chamber.

  • Sampling: At various time points, take samples from the BL chamber to determine the amount of this compound that has permeated the cell monolayer.

  • Analysis: Quantify the concentration of this compound in the samples using a suitable analytical method (e.g., LC-MS/MS). The apparent permeability coefficient (Papp) can then be calculated.

Table 2: General Strategies for Improving Permeability

StrategyPrincipleExpected Improvement
Permeation Enhancers Co-administration with agents that reversibly open tight junctions or fluidize the cell membrane.1.5-5 fold increase
Ion Pairing For ionizable drugs, forming a neutral complex with a lipophilic counter-ion can enhance passive diffusion.2-4 fold increase
Prodrug Approach A lipophilic moiety is attached to this compound, which is cleaved after absorption to release the active drug.Varies depending on the prodrug

Visualizations

VAL-201_Signaling_Pathway cluster_cell Target Cell VAL201 This compound Receptor Target Receptor/Kinase VAL201->Receptor Inhibition Downstream Downstream Signaling Cascade Receptor->Downstream Activation Proliferation Cell Proliferation / Survival Downstream->Proliferation Promotion

Caption: Hypothetical signaling pathway for this compound.

Bioavailability_Enhancement_Workflow cluster_workflow Experimental Workflow Start Start: Low in vivo efficacy of this compound Assess Assess Physicochemical Properties (Solubility, Permeability) Start->Assess BCS Determine BCS Class Assess->BCS Formulate Develop Formulation Strategies BCS->Formulate InVitro In Vitro Screening (Dissolution, Caco-2) Formulate->InVitro InVivo In Vivo Pharmacokinetic Studies (Animal Models) InVitro->InVivo Analyze Analyze Data and Iterate InVivo->Analyze Analyze->Formulate Iterate End End: Optimized this compound Formulation Analyze->End

Caption: Workflow for improving this compound bioavailability.

Troubleshooting_Decision_Tree cluster_tree Troubleshooting Logic Start Low Bioavailability Observed Solubility Is Solubility < 100 µg/mL? Start->Solubility Permeability Is Caco-2 Papp < 1 x 10^-6 cm/s? Solubility->Permeability No Sol_Strat Implement Solubility Enhancement (e.g., Micronization, ASD) Solubility->Sol_Strat Yes Perm_Strat Implement Permeability Enhancement (e.g., Prodrug, Enhancers) Permeability->Perm_Strat Yes Both_Strat Implement Both Strategies Permeability->Both_Strat Yes Reassess Re-evaluate in vivo Permeability->Reassess No Sol_Strat->Permeability Re-evaluate Permeability Sol_Strat->Both_Strat Perm_Strat->Reassess Both_Strat->Reassess

Caption: Decision tree for troubleshooting low bioavailability.

References

VAL-201 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VAL-201. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel synthetic decapeptide designed to treat advanced prostate cancer.[1] Its primary mechanism of action is the inhibition of the protein-protein interaction between the androgen receptor (AR) and Src kinase.[1] In prostate cancer cells, the binding of androgens to the AR can trigger the formation of a complex with Src, a non-receptor tyrosine kinase. This interaction leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[2] this compound mimics the binding site on the AR, thereby preventing its association with Src and inhibiting the subsequent signaling cascade.[1]

Q2: What are the potential mechanisms of resistance to this compound in cancer cells?

While specific clinical data on this compound resistance is limited due to its developmental stage, potential resistance mechanisms can be extrapolated from research on androgen receptor signaling inhibitors and Src kinase inhibitors. These may include:

  • Alterations in the Androgen Receptor (AR):

    • AR Amplification and Overexpression: Increased levels of the AR can sensitize cells to even low levels of androgens, potentially overriding the inhibitory effect of this compound.[3]

    • AR Mutations: Point mutations in the AR gene can lead to a constitutively active receptor that no longer requires androgen binding for activation, or may alter the binding site of this compound.[3][4]

    • AR Splice Variants: The expression of AR splice variants, such as AR-V7, which lack the ligand-binding domain, results in a constitutively active receptor that is not dependent on androgen stimulation and may not be effectively targeted by this compound.[4][5]

  • Upregulation of Bypass Pathways:

    • Activation of Alternative Signaling Pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibition of the AR-Src axis. This can include the upregulation of other receptor tyrosine kinases (RTKs) like EGFR or HER2, or activation of downstream pathways such as PI3K/Akt.[2][6]

    • Glucocorticoid Receptor (GR) Activation: The GR can sometimes be activated and drive the expression of a subset of AR target genes, providing a bypass mechanism to AR-targeted therapies.[3]

  • Modifications of the Drug Target:

    • Src Kinase Upregulation: Increased expression or activation of Src kinase could potentially overcome the competitive inhibition by this compound.[2]

    • Alterations in the AR-Src Interaction Site: Mutations in the specific domains of AR or Src where this compound is designed to interfere could reduce the binding affinity of the drug.

  • General Drug Resistance Mechanisms:

    • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7]

    • Enhanced DNA Repair and Inhibition of Apoptosis: Cancer cells can develop resistance by upregulating DNA repair mechanisms or by inhibiting programmed cell death (apoptosis) through the modulation of proteins like Bcl-2.[7]

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.

Issue 1: Reduced or no inhibition of cancer cell proliferation in vitro.

Potential Cause Troubleshooting Steps
Cell line expresses low levels of Androgen Receptor (AR) or is AR-negative. Confirm AR expression in your cell line using Western blot or qPCR. Select cell lines with known AR expression for your experiments (e.g., LNCaP).
Development of resistance. Investigate potential resistance mechanisms (see FAQ Q2). This could involve analyzing AR expression and mutations, assessing the activation of bypass signaling pathways (e.g., PI3K/Akt, MAPK), and measuring the expression of drug efflux pumps.
Suboptimal drug concentration or treatment duration. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Drug degradation. Ensure proper storage and handling of this compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment.

Issue 2: Inconsistent or lack of tumor growth inhibition in animal models (xenografts).

Potential Cause Troubleshooting Steps
Inappropriate animal model. Use an animal model with a tumor cell line that has been shown to be sensitive to this compound in vitro. Orthotopic models may provide a more relevant tumor microenvironment.
Suboptimal dosing regimen or route of administration. Optimize the dose, frequency, and route of administration of this compound. Pharmacokinetic studies may be necessary to ensure adequate drug exposure in the tumor tissue.
Tumor heterogeneity. Be aware that tumors can be heterogeneous, with some cells being inherently resistant to treatment. Analyze tumor samples post-treatment to assess for changes in AR expression or the activation of resistance pathways.
Animal health issues. Monitor the general health of the animals throughout the study, as factors such as stress or infection can influence tumor growth and response to treatment.

Issue 3: Difficulty in detecting the inhibition of AR-Src interaction.

Potential Cause Troubleshooting Steps
Insensitive detection method. Use a highly sensitive method to detect protein-protein interactions, such as co-immunoprecipitation (Co-IP) followed by Western blot, or a proximity ligation assay (PLA).
Antibody quality. Validate the specificity and affinity of the antibodies used for AR and Src in your chosen application.
Transient interaction. The AR-Src interaction may be transient. Optimize the timing of cell stimulation (e.g., with androgens) and lysis to capture the interaction.
Incorrect lysis buffer. Use a lysis buffer that preserves protein-protein interactions. Avoid harsh detergents that can disrupt these complexes.

Quantitative Data Summary

Table 1: Clinical Trial Efficacy of this compound in Advanced Prostate Cancer

Parameter Result Reference
Overall Response Rate 54.5% (6 out of 11 patients showed no disease progression)[[“]]
PSA Response >30% PSA response in one patient[1]
Disease Stabilization 5 out of 8 patients showed stable disease on imaging[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of this compound on the viability of cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., LNCaP)

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Multichannel pipette

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Co-Immunoprecipitation (Co-IP) to Detect AR-Src Interaction

This protocol is to determine if this compound inhibits the interaction between AR and Src.

  • Materials:

    • Cancer cells treated with this compound or vehicle control

    • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

    • Antibody against AR or Src for immunoprecipitation

    • Protein A/G agarose beads

    • Wash buffer (e.g., lysis buffer with lower detergent concentration)

    • SDS-PAGE sample buffer

    • Primary and secondary antibodies for Western blot (anti-AR and anti-Src)

  • Procedure:

    • Lyse the treated cells with Co-IP lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Pre-clear the supernatants by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-AR) overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads 3-5 times with cold wash buffer.

    • Elute the protein complexes by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Analyze the eluted proteins by Western blotting using antibodies against Src and AR. A decrease in the amount of Src co-immunoprecipitated with AR in this compound treated cells would indicate inhibition of the interaction.

Visualizations

VAL201_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Src Src Kinase AR_Src_Complex AR-Src Complex Src->AR_Src_Complex VAL201 This compound VAL201->AR_Androgen Inhibits Association AR_Androgen->AR_Src_Complex Associates with AR_dimer AR Dimer AR_Src_Complex->AR_dimer Promotes Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Proliferation Cell Proliferation Gene_Transcription->Proliferation Survival Cell Survival Gene_Transcription->Survival

Caption: this compound Signaling Pathway.

Resistance_Workflow start Start: Observe reduced this compound efficacy check_ar 1. Analyze Androgen Receptor (AR) Status start->check_ar ar_analysis Western Blot (AR levels) Sanger Sequencing (AR mutations) qPCR (AR splice variants) check_ar->ar_analysis check_bypass 2. Investigate Bypass Pathways check_ar->check_bypass bypass_analysis Phospho-protein arrays (e.g., p-Akt, p-ERK) Western Blot for key pathway proteins check_bypass->bypass_analysis check_efflux 3. Assess Drug Efflux check_bypass->check_efflux efflux_analysis qPCR or Western Blot for ABC transporters (e.g., ABCB1/MDR1) check_efflux->efflux_analysis develop_strategy 4. Develop Strategy to Overcome Resistance check_efflux->develop_strategy

Caption: Experimental Workflow for Investigating this compound Resistance.

Troubleshooting_Tree start Reduced Cell Viability Inhibition? is_ar_positive Is the cell line AR-positive? start->is_ar_positive Yes use_ar_positive_line Solution: Use an AR-positive cell line start->use_ar_positive_line No is_dose_optimal Is the drug dose and duration optimal? is_ar_positive->is_dose_optimal Yes is_ar_positive->use_ar_positive_line No is_drug_stable Is the drug solution fresh and properly stored? is_dose_optimal->is_drug_stable Yes optimize_dose Solution: Perform dose-response/time-course is_dose_optimal->optimize_dose No resistance_suspected Potential Resistance is_drug_stable->resistance_suspected Yes prepare_fresh Solution: Prepare fresh drug solution is_drug_stable->prepare_fresh No

Caption: Troubleshooting Decision Tree for In Vitro Experiments.

References

Modifying VAL-201 treatment protocols for better outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with VAL-201. The information is designed to address specific issues that may be encountered during experiments and to offer guidance on modifying treatment protocols for improved outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide therapeutic candidate primarily investigated for the treatment of castration-resistant prostate cancer (CRPC) and also explored for endometriosis.[1] Its mechanism of action involves the inhibition of the protein-protein interaction between the androgen receptor (AR) or estrogen receptor (ER) and the non-receptor tyrosine kinase, Src.[1] By preventing this interaction, this compound blocks the downstream signaling pathways that promote tumor cell proliferation and survival.[2] Specifically, it has been shown to inhibit the expression of cyclin D1, a key regulator of the cell cycle.

Q2: What are the recommended storage and handling conditions for this compound?

As a peptide, this compound requires specific handling to maintain its stability and activity. Lyophilized this compound should be stored at -20°C or colder for long-term stability. Before use, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly degrade the peptide. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: In which cancer cell lines has this compound or its target pathway been studied?

The AR-Src signaling axis, the target of this compound, is a key pathway in prostate cancer. Commonly used prostate cancer cell lines for studying this pathway include:

  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.[3][4]

  • PC-3: An androgen-insensitive human prostate cancer cell line.[3][4]

  • VCaP: A human prostate cancer cell line derived from a vertebral metastasis that overexpresses the androgen receptor.[3]

  • C4-2B: A castration-resistant subline of LNCaP.

These cell lines represent different stages and characteristics of prostate cancer and are suitable for in vitro studies of this compound's efficacy.

Q4: What were the key findings from the this compound Phase I/II clinical trial?

The Phase I/II clinical trial (NCT02280317) evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with locally advanced or metastatic prostate cancer.[2][5][6] Key findings include:

  • Dosing: this compound was administered via subcutaneous injection in a dose-escalating manner, from 0.5 mg/kg up to 8.0 mg/kg, with a potential for further escalation to 16.0 mg/kg.[6] The treatment was given once weekly in 21-day cycles for up to 6 cycles.[5]

  • Safety and Tolerability: The treatment was generally well-tolerated. A dose-limiting toxicity of severe high blood pressure was observed at the 8 mg/kg dose.[7]

  • Efficacy: Headline results from 11 patients showed a 54.5% overall response rate, defined by the Prostate Cancer Working Group 2 (PCWG2) criteria for disease stabilization.[7] A statistically significant increase in PSA doubling time was also observed, indicating a slowing of disease progression.[7]

Troubleshooting Guides

In Vitro Cell-Based Assays
Problem Possible Cause Suggested Solution
Low or no inhibition of cell proliferation in this compound treated cells. Peptide Instability: this compound may have degraded due to improper storage or handling.Ensure lyophilized peptide is stored at -20°C or below and protected from moisture. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.
Incorrect Dosage: The concentrations of this compound used may be too low to elicit a response.Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration (e.g., IC50).
Cell Line Resistance: The chosen cell line may be insensitive to the inhibition of the AR-Src pathway.Use a panel of prostate cancer cell lines with varying androgen sensitivity (e.g., LNCaP and PC-3) to assess the spectrum of activity.
High variability between replicate wells. Inconsistent Cell Seeding: Uneven distribution of cells across the plate.Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for consistency.
Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate media components and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity.
Peptide Precipitation: this compound may not be fully solubilized in the culture medium.Ensure the peptide is fully dissolved in an appropriate solvent before adding it to the culture medium. Test the solubility of this compound in your specific medium.
Unexpected cell toxicity at low this compound concentrations. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.Perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of the solvent.
Peptide Aggregation: Aggregated peptides can sometimes exhibit non-specific toxicity.Visually inspect the stock solution for any precipitates. Consider using a different solubilization buffer if aggregation is suspected.

Experimental Protocols

Cell Proliferation Assay (MTS/MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on the proliferation of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3)

  • Complete cell culture medium

  • This compound peptide

  • Sterile DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time (typically 1-4 hours).

    • If using MTT, add the solubilization solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) for AR-Src Interaction

This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between the Androgen Receptor (AR) and Src kinase.

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against AR (for immunoprecipitation)

  • Antibody against Src (for western blotting)

  • Protein A/G agarose beads

  • Wash buffer

  • SDS-PAGE gels and western blotting apparatus

Procedure:

  • Cell Treatment and Lysis:

    • Culture LNCaP cells to 80-90% confluency.

    • Treat the cells with this compound at a predetermined effective concentration for a specified time. Include an untreated control.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-AR antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours.

    • Pellet the beads by centrifugation and wash them several times with wash buffer.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then probe with an anti-Src antibody.

    • Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Analysis:

    • A decrease in the intensity of the Src band in the this compound treated sample compared to the control indicates that this compound has disrupted the AR-Src interaction.

Data Presentation

Table 1: this compound Clinical Trial (NCT02280317) Dose Escalation and Patient Response

Dose LevelThis compound DoseNumber of PatientsOverall Response Rate (Stable Disease)
10.5 mg/kg1Data not specified
21.0 mg/kg1Data not specified
32.0 mg/kg3Data not specified
44.0 mg/kg3Data not specified
58.0 mg/kg4Data not specified
Total 12 54.5% (6 out of 11 evaluable patients) [7]

Note: Detailed response rates per dose level are not publicly available. The overall response rate is based on the headline results.

Signaling Pathways and Experimental Workflows

VAL201_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen Receptor AR Androgen Receptor (AR) Receptor->AR Binds AR_Src_Complex AR-Src Complex AR->AR_Src_Complex Src Src Kinase Src->AR_Src_Complex VAL201 This compound VAL201->AR_Src_Complex Inhibits Formation Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) AR_Src_Complex->Downstream Activates CyclinD1 Cyclin D1 Expression Downstream->CyclinD1 Proliferation Cell Proliferation & Survival CyclinD1->Proliferation

This compound Mechanism of Action.

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed prostate cancer cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (cell attachment) seed_cells->incubate_overnight prepare_val201 Prepare serial dilutions of this compound incubate_overnight->prepare_val201 treat_cells Treat cells with this compound and controls prepare_val201->treat_cells incubate_treatment Incubate for 24, 48, or 72 hours treat_cells->incubate_treatment add_mts_mtt Add MTS/MTT reagent incubate_treatment->add_mts_mtt incubate_reagent Incubate (1-4 hours) add_mts_mtt->incubate_reagent read_absorbance Measure absorbance with plate reader incubate_reagent->read_absorbance analyze_data Analyze data: - Normalize to control - Generate dose-response curve - Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Cell Proliferation Assay Workflow.

References

Addressing off-target effects of VAL-201

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VAL-201, a novel decapeptide inhibitor of the androgen receptor (AR) and Src kinase interaction.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a synthetic decapeptide designed to competitively inhibit the protein-protein interaction (PPI) between the androgen receptor (AR) and Src kinase. In prostate cancer cells, this interaction can be triggered by steroid hormones or growth factors, leading to the activation of Src tyrosine kinase and downstream signaling pathways that promote cell proliferation and survival. By blocking the AR/Src interaction, this compound aims to inhibit cancer cell progression.[1][2]

Q2: What are the potential sources of off-target effects for a peptide-based PPI inhibitor like this compound?

Potential off-target effects for this compound can arise from several factors inherent to its nature as a peptide and its target, Src kinase:

  • Interaction with other SH3 domain-containing proteins: Since this compound is designed to mimic a proline-rich motif that binds to the SH3 domain of Src, it may also interact with other proteins that contain SH3 domains, leading to unintended signaling consequences.

  • "Off-target" kinase inhibition: While this compound is not a traditional kinase inhibitor that binds to the ATP pocket, its interaction with Src could allosterically modulate the activity of other kinases that form complexes with Src. Furthermore, high concentrations of the peptide could lead to non-specific interactions with other kinases.

  • Peptide-specific challenges: Like other peptide-based therapeutics, this compound may be subject to proteolytic degradation, which could generate smaller peptide fragments with their own off-target activities. Poor cell permeability could also lead to high extracellular concentrations, potentially causing off-target effects on cell surface proteins.

Q3: A high concentration of this compound is required to see an effect in my cell-based assay compared to the reported biochemical IC50. Is this an indication of off-target effects?

While this discrepancy could be due to off-target effects, it is more commonly associated with poor cell permeability, a known challenge for peptide-based inhibitors.[3][4] Peptides, due to their size and polar nature, often have difficulty crossing the cell membrane to reach their intracellular targets.[1] This can result in a significant difference between the concentration required for activity in a cell-free biochemical assay and a cell-based assay. It is crucial to first address potential permeability issues before concluding an off-target effect.

Q4: My cells are showing a phenotype that is not consistent with Src inhibition after this compound treatment. What could be the cause?

This observation could indeed point towards an off-target effect. This compound, by targeting the AR-Src interaction, may inadvertently affect other signaling pathways. For instance, Src kinase is a member of a larger family of kinases (Src family kinases) with overlapping functions.[5] It's possible that this compound has some activity against other Src family members or other SH3 domain-containing proteins. To investigate this, it is recommended to perform experiments to confirm target engagement and assess the broader selectivity of this compound in your experimental system.

Troubleshooting Guides

Guide 1: Poor Cellular Potency or Lack of Expected Phenotype

This is a common issue when working with peptide-based inhibitors. The following table outlines potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps Expected Outcome
Poor Cell Permeability 1. Optimize delivery method: Consider using cell-penetrating peptides (CPPs), liposomal formulations, or electroporation. 2. Increase incubation time: Allow more time for the peptide to enter the cells. 3. Perform a cell permeability assay: Use assays like PAMPA or Caco-2 to quantify permeability.[6][7][8]Improved cellular uptake and a more potent on-target effect at lower concentrations.
Peptide Degradation 1. Use protease inhibitors: Add a protease inhibitor cocktail to your cell culture media. 2. Modify the peptide: Introduce modifications like D-amino acids or cyclization to increase stability. 3. Assess peptide stability: Use mass spectrometry to measure the half-life of this compound in your experimental conditions.Increased stability of the peptide leading to a more sustained biological effect.
Incorrect Peptide Conformation 1. Check storage and handling: Ensure the peptide is stored at the recommended temperature and reconstituted in an appropriate solvent. 2. Perform biophysical characterization: Use techniques like circular dichroism to confirm the secondary structure of the peptide.Confirmation that the peptide is in its active conformation.
Low Target Expression 1. Verify AR and Src expression: Use Western blotting or qPCR to confirm the expression levels of both Androgen Receptor and Src kinase in your cell line.[9] 2. Choose an appropriate cell line: Select a cell line known to express both AR and Src at sufficient levels (e.g., LNCaP, VCaP).Confirmation that the target proteins are present at levels sufficient for this compound to exert its effect.
Guide 2: Investigating Potential Off-Target Effects

If you suspect off-target effects are influencing your results, a systematic approach is necessary to identify them.

Potential Observation Recommended Action Interpretation of Results
Unexpected Phenotype 1. Perform a dose-response curve: Determine if the unexpected phenotype occurs at concentrations significantly higher than the on-target IC50. 2. Use a negative control peptide: Synthesize a scrambled version of this compound with the same amino acid composition but a different sequence.If the phenotype is only observed at high concentrations or is also induced by the scrambled peptide, it is likely a non-specific or off-target effect.
Activity in AR- or Src-Negative Cells Test this compound in cell lines that do not express AR or Src: Observe if the unexpected phenotype persists.If the phenotype is still present, it confirms that the effect is independent of the intended AR-Src target.
Altered Kinase Signaling 1. Perform a kinome-wide activity screen: Use a kinase activity profiling service to assess the effect of this compound on a broad panel of kinases.[10][11] 2. Conduct a Western blot for key signaling nodes: Probe for phosphorylation changes in pathways downstream of other Src family kinases or related pathways.Identification of specific off-target kinases that are modulated by this compound.
Direct Binding to Off-Target Proteins Perform a Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of other potential protein targets in the presence of this compound.[3][12][13][14][15]A thermal shift for a protein other than Src would indicate a direct binding interaction.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Inhibition of AR-Src Interaction

Objective: To determine if this compound disrupts the interaction between Androgen Receptor (AR) and Src kinase in prostate cancer cells.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-AR antibody for immunoprecipitation

  • Anti-Src antibody for Western blotting

  • Anti-AR antibody for Western blotting

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture LNCaP cells to 70-80% confluency. Treat cells with this compound at various concentrations or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-AR antibody overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP Wash Buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with anti-Src and anti-AR antibodies.

Expected Results: In the vehicle-treated sample, a band for Src should be detected in the AR immunoprecipitate, confirming their interaction. In the this compound-treated samples, the intensity of the Src band should decrease in a dose-dependent manner, indicating that this compound is disrupting the AR-Src interaction.

Protocol 2: In Vitro Src Kinase Activity Assay

Objective: To measure the direct effect of this compound on the enzymatic activity of Src kinase.

Materials:

  • Recombinant active Src kinase

  • Src kinase substrate (e.g., a peptide substrate like Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • This compound

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[13][16]

Procedure:

  • Prepare Reactions: In a 96-well plate, prepare reactions containing kinase buffer, Src kinase, and the substrate.

  • Add Inhibitor: Add this compound at a range of concentrations. Include a no-inhibitor control.

  • Initiate Reaction: Add ATP to start the kinase reaction.

  • Incubate: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detect Activity: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Data Analysis: Plot the kinase activity against the this compound concentration to determine the IC50 value.

Expected Results: As this compound is a PPI inhibitor and not an ATP-competitive inhibitor, it is not expected to directly inhibit the catalytic activity of isolated Src kinase in this assay. The IC50 should be very high or not determinable. This experiment serves as a crucial negative control to confirm that this compound's mechanism is not direct kinase inhibition.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to Src kinase in intact cells.

Materials:

  • Prostate cancer cell line expressing Src

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS with protease inhibitors

  • Anti-Src antibody for Western blotting

  • SDS-PAGE gels and Western blotting reagents

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble Src at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble Src as a function of temperature for both vehicle and this compound treated samples.

Expected Results: In the presence of this compound, the melting curve of Src should shift to a higher temperature compared to the vehicle control. This "thermal shift" indicates that this compound is binding to and stabilizing Src protein within the cell.

Signaling Pathway and Experimental Workflow Diagrams

VAL201_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds Src Src Kinase AR->Src interacts with Downstream Downstream Signaling (e.g., Erk pathway) Src->Downstream activates VAL201 This compound VAL201->AR inhibits interaction VAL201->Src Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes

Caption: this compound mechanism of action.

Co_IP_Workflow start Start: Treat cells with This compound or Vehicle lysis Cell Lysis start->lysis preclear Pre-clear lysate with Protein A/G beads lysis->preclear ip Immunoprecipitate with anti-AR antibody preclear->ip capture Capture complexes with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute proteins wash->elute wb Western Blot for Src and AR elute->wb end End: Analyze results wb->end

Caption: Co-Immunoprecipitation workflow.

CETSA_Workflow start Start: Treat cells with This compound or Vehicle heat Heat cells to a range of temperatures start->heat lysis Cell Lysis (Freeze-thaw) heat->lysis centrifuge Centrifuge to pellet aggregated proteins lysis->centrifuge supernatant Collect supernatant (soluble fraction) centrifuge->supernatant wb Western Blot for Src supernatant->wb end End: Analyze melting curves wb->end

Caption: Cellular Thermal Shift Assay workflow.

References

Validation & Comparative

A Comparative Analysis of VAL-201 and Enzalutamide for the Treatment of Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of VAL-201, an investigational peptide-based drug, and enzalutamide, an approved second-generation nonsteroidal antiandrogen, for the treatment of prostate cancer. This analysis is based on available preclinical and clinical data for both compounds.

Executive Summary

Enzalutamide is a well-established androgen receptor (AR) signaling inhibitor with proven efficacy in extending survival in various stages of prostate cancer.[1][2][3] In contrast, this compound is an early-stage clinical candidate with a novel mechanism of action that targets the interaction between the androgen receptor and Src kinase.[4][5] While direct comparative clinical trial data is unavailable, this guide synthesizes the existing evidence to offer a comprehensive overview of their respective mechanisms, preclinical and clinical findings, and safety profiles.

Mechanism of Action

Enzalutamide is a potent androgen receptor inhibitor that acts at multiple points in the AR signaling pathway.[1][6][7] It competitively binds to the ligand-binding domain of the androgen receptor with a higher affinity than first-generation antiandrogens.[8] This binding prevents the nuclear translocation of the AR, its subsequent binding to DNA, and the recruitment of coactivators, ultimately leading to the inhibition of androgen-responsive gene expression and a reduction in tumor cell proliferation.[1][6][7]

This compound is a synthetic decapeptide that uniquely targets the protein-protein interaction between the androgen receptor (AR) and Src kinase.[9][4][5] In prostate cancer cells, the binding of androgens to the AR can trigger its association with Src, leading to the activation of downstream signaling pathways that promote cell proliferation.[9] By inhibiting this AR/Src interaction, this compound aims to block tumor cell growth without directly interfering with other functions of the AR or Src kinase.[5] This distinct mechanism suggests that this compound could potentially be effective in tumors that have developed resistance to therapies directly targeting the AR ligand-binding domain.[10]

Signaling Pathway Diagrams

Enzalutamide_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Enzalutamide_Inhibition1 Inhibits Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Competitively Inhibits Binding HSP HSP HSP->AR DNA DNA (AREs) AR_dimer->DNA Binds Enzalutamide_Inhibition2 Inhibits DNA Binding Gene_Transcription Gene Transcription (Cell Growth, Survival) DNA->Gene_Transcription Promotes Coactivators Coactivators Coactivators->AR_dimer Recruited Enzalutamide_Inhibition3 Inhibits Coactivator Recruitment Enzalutamide_Inhibition1->AR_dimer Enzalutamide_Inhibition2->DNA Enzalutamide_Inhibition3->AR_dimer

Caption: Mechanism of action of enzalutamide.

VAL201_Mechanism cluster_cell Prostate Cancer Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_Src_Complex AR-Src Complex AR->AR_Src_Complex Src Src Kinase Src->AR_Src_Complex Downstream_Signaling Downstream Signaling (e.g., DNA Synthesis, Cell Cycle Progression) AR_Src_Complex->Downstream_Signaling Activates Proliferation Tumor Cell Proliferation Downstream_Signaling->Proliferation VAL201 This compound VAL201->AR_Src_Complex Inhibits Formation

Caption: Mechanism of action of this compound.

Preclinical Data

Enzalutamide has demonstrated significant antitumor activity in preclinical models of prostate cancer. It exhibits a higher binding affinity for the androgen receptor compared to bicalutamide, a first-generation antiandrogen.[11] In castration-resistant prostate cancer cell lines, enzalutamide has been shown to induce apoptosis and reduce tumor volume in xenograft models.[12] Furthermore, preclinical studies have explored its efficacy in combination with other agents, indicating potential synergistic effects.[13][14][15]

This compound has shown promise in preclinical studies by inhibiting the proliferation of prostate cancer cells.[4] In animal models, this compound has demonstrated the ability to inhibit tumor growth.[16] Specifically, in a mouse xenograft model of human prostate adenocarcinoma, this compound was evaluated for its effect on tumor growth and metastasis.[16]

Clinical Data

A direct head-to-head clinical trial comparing this compound and enzalutamide has not been conducted. The clinical development of this compound is in its early stages, with data available from a Phase 1/2 trial. Enzalutamide, on the other hand, is an approved drug with extensive data from multiple large-scale Phase 3 clinical trials.

This compound Clinical Trial Data
Trial Identifier Phase Patient Population Key Findings
NCT02280317Phase 1/2Patients with locally advanced or metastatic prostate cancer.[17][18]The trial demonstrated that this compound was well-tolerated with early signs of clinical activity.[9] An overall response rate of 54.5% was reported, with response defined as no disease progression according to PCWG2 criteria.[5][17] A statistically significant increase in PSA doubling time was observed post-treatment compared to pre-treatment.[18]
Enzalutamide Key Clinical Trial Data
Trial Name Patient Population Comparison Key Efficacy Endpoints
AFFIRM Metastatic castration-resistant prostate cancer (mCRPC) post-chemotherapyEnzalutamide vs. PlaceboMedian overall survival was 18.4 months with enzalutamide vs. 13.6 months with placebo.[19]
PREVAIL Chemotherapy-naïve mCRPCEnzalutamide vs. PlaceboEnzalutamide significantly reduced the risk of radiographic progression and death.[19] Median radiographic progression-free survival was not reached with enzalutamide vs. 3.9 months with placebo.[19]
ARCHES Metastatic hormone-sensitive prostate cancer (mHSPC)Enzalutamide + ADT vs. Placebo + ADTAt five years, the survival rate was 66% for the enzalutamide group compared to 53% for the placebo group.[2]
EMBARK High-risk biochemically recurrent prostate cancerEnzalutamide + Leuprolide vs. Leuprolide aloneThe combination therapy significantly reduced the risk of death compared to leuprolide alone.[20]

Experimental Protocols

This compound Phase 1/2 Trial (NCT02280317)
  • Study Design: This was a first-in-human, open-label, dose-escalation study to assess the safety, tolerability, pharmacokinetics, and preliminary activity of this compound.[9]

  • Patient Population: The trial enrolled patients with incurable, locally advanced or metastatic prostate cancer for whom standard effective therapy was not available or who were on a policy of intermittent hormone therapy.[21] Patients had evidence of rising prostate-specific antigen (PSA) on three consecutive measurements.[18]

  • Treatment: this compound was administered via subcutaneous injection on days 1, 8, and 15 of a 3-week cycle, for up to 6 cycles.[9] The study employed a 3+3 dose-escalation design with doses ranging from 0.5 mg/kg to 8 mg/kg.[9][18]

  • Primary Outcome Measures: The primary objective was to determine the maximum tolerated dose (MTD) or maximum administered dose (MAD) of this compound.[21][22]

  • Secondary Outcome Measures: Secondary endpoints included assessing the pharmacokinetic profile of this compound and evaluating preliminary evidence of anti-tumor activity based on PSA levels and imaging according to the Prostate Cancer Working Group 2 (PCWG2) criteria.[5]

Enzalutamide Phase 3 Trial (PREVAIL - NCT01212991) - Representative Example
  • Study Design: A multinational, randomized, double-blind, placebo-controlled, Phase 3 trial.

  • Patient Population: The study included asymptomatic or mildly symptomatic men with metastatic castration-resistant prostate cancer who had not received chemotherapy.

  • Treatment: Patients were randomly assigned to receive either enzalutamide at a dose of 160 mg per day or a placebo.

  • Primary Outcome Measures: The co-primary endpoints were radiographic progression-free survival (rPFS) and overall survival (OS).

  • Key Secondary Endpoints: Included time to initiation of cytotoxic chemotherapy, time to first skeletal-related event, and PSA response rate.

Safety and Tolerability

Enzalutamide: The most common adverse events associated with enzalutamide include fatigue, back pain, constipation, and arthralgia. Seizures have been reported as a rare but serious adverse event.

This compound: In the Phase 1/2 clinical trial, this compound was generally well-tolerated.[9][5] The most frequently reported drug-related adverse events were Grade 1 injection site reactions and fatigue.[9] A single dose-limiting toxicity of severe high blood pressure was observed at the highest dose tested (8mg/kg) in a patient with pre-existing hypertension.[17][18]

Conclusion

Enzalutamide is a standard of care in the management of advanced prostate cancer, with a well-defined mechanism of action and a robust body of clinical evidence supporting its efficacy and safety. This compound, with its novel mechanism of targeting the AR-Src interaction, represents a promising new approach. The early clinical data for this compound are encouraging, suggesting good tolerability and potential anti-tumor activity. However, further larger-scale clinical trials are necessary to fully elucidate its efficacy and safety profile and to determine its potential role in the treatment landscape of prostate cancer. For now, a direct comparison of the two agents is limited by the disparity in their stages of clinical development. Researchers and clinicians will be keenly watching the progress of this compound as it moves through further clinical evaluation.

References

A Comparative Guide to VAL-201 and Other Src Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VAL-201 against other prominent Src kinase inhibitors. The following sections detail the mechanisms of action, comparative performance data from preclinical and clinical studies, and relevant experimental protocols to aid in the evaluation of these compounds for research and therapeutic development.

Introduction to Src Kinase

The Src family of non-receptor tyrosine kinases are crucial signaling proteins that regulate a wide array of cellular functions, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src kinase activity is a common feature in many human cancers, where it contributes to tumor progression and metastasis. This has established Src as a significant target for anticancer therapies. This guide will compare a novel peptide-based inhibitor, this compound, with several well-established small-molecule Src kinase inhibitors.

This compound: A Novel Peptide-Based Src Modulator

This compound is a synthetic decapeptide with a unique mechanism of action that distinguishes it from traditional ATP-competitive kinase inhibitors.[1] It is designed to specifically inhibit the interaction between the androgen receptor (AR) and Src kinase.[1][2] In prostate cancer, the binding of androgens to the AR can trigger its association with Src, leading to kinase activation and subsequent downstream signaling that promotes DNA synthesis and cell cycle progression from G1 to S phase.[2][3] By blocking this protein-protein interaction, this compound aims to prevent cancer cell proliferation without affecting other essential functions of the AR or Src kinase, potentially leading to a more favorable side-effect profile compared to broader-acting inhibitors.[3]

Preclinical and Clinical Performance of this compound

Preclinical studies have demonstrated the potential of this compound in cancer models. In vitro, this compound has been shown to inhibit the proliferation of PC-3 human prostate cancer cells in a dose-dependent manner, with statistically significant effects at concentrations as low as 100 pM.[4] In an orthotopic mouse model using PC-3 xenografts, this compound significantly inhibited the development of lymph node metastases by 50% at doses of 0.04 and 0.4 mg/kg, although it did not produce a statistically significant reduction in primary tumor volume.[4]

A first-in-human Phase I/II clinical trial (NCT02280317) evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with locally advanced or metastatic prostate cancer.[2][3][5] The trial reported a promising safety profile, with only one dose-limiting toxicity (severe hypertension) observed at the highest dose of 8 mg/kg.[3] Early signs of clinical activity were noted, with an overall response rate of 54.5% (defined by a lack of disease progression).[5] Furthermore, some patients showed a decrease in Prostate-Specific Antigen (PSA) levels and an increase in PSA doubling time, suggesting a slowing of disease progression.[2][5]

Small-Molecule Src Kinase Inhibitors: A Comparative Overview

In contrast to the targeted protein-protein interaction inhibition of this compound, most other Src inhibitors are small molecules that competitively bind to the ATP pocket of the kinase domain. This section compares three prominent small-molecule Src kinase inhibitors: Dasatinib, Bosutinib, and Saracatinib.

Performance and Selectivity

These inhibitors are characterized by their half-maximal inhibitory concentration (IC50) values, which indicate their potency against specific kinases. The selectivity profile across a panel of kinases is also a critical factor, as off-target inhibition can lead to unintended side effects or, in some cases, beneficial polypharmacology.

InhibitorSrc IC50 (nM)Other Key Kinase Targets (IC50 in nM)
Dasatinib 0.8ABL (<1), LCK (0.4), YES (0.5), c-Kit (79)
Bosutinib 1.2ABL (significantly inhibited, specific IC50 varies)
Saracatinib 2.7 - 10Lck, c-YES, Lyn, Fyn, Fgr, Blk (2.7-11), v-Abl (30), EGFR (66)

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Dasatinib is a potent, multi-targeted inhibitor of both Src and Abl kinases.[6] Its broad activity spectrum has led to its approval for the treatment of chronic myeloid leukemia (CML).

Bosutinib is also a dual Src/Abl inhibitor approved for CML. It is noted for its minimal activity against platelet-derived growth factor receptor (PDGFR) and KIT, which may contribute to a different side-effect profile compared to other tyrosine kinase inhibitors.

Saracatinib (AZD0530) is a potent and selective dual inhibitor of the Src and Abl kinase families.[1] It has been investigated in various cancer models and has also shown potential in other indications such as Alzheimer's disease.

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize Src kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).

Objective: To measure the dose-dependent inhibition of Src kinase activity by a test compound.

Materials:

  • Purified recombinant Src kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Peptide substrate for Src

  • ATP (at a concentration close to the Km value for Src)

  • Test inhibitor (serially diluted in DMSO)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations.

  • Enzyme Addition: Add the diluted Src kinase to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagent to measure ADP production).

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the IC50 of an inhibitor for cell proliferation in a cancer cell line (e.g., PC-3).

Materials:

  • Prostate cancer cell line (e.g., PC-3)

  • Cell culture medium

  • 96-well cell culture plates

  • Test inhibitor (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Src Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration MAPK MAPK Pathway Ras->MAPK Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis MAPK->Proliferation Survival Survival Akt->Survival

Caption: Simplified Src signaling pathway and downstream cellular effects.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow HTS High-Throughput Screen (Biochemical Assay) Hit_Validation Hit Validation (IC50 Determination) HTS->Hit_Validation Cell_Assays Cell-Based Assays (e.g., MTT, Migration) Hit_Validation->Cell_Assays Selectivity Kinase Selectivity Profiling Hit_Validation->Selectivity In_Vivo In Vivo Efficacy (Xenograft Models) Cell_Assays->In_Vivo Selectivity->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: General workflow for the characterization of kinase inhibitors.

References

VAL-201 in Androgen-Insensitive Prostate Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of VAL-201 with established treatments for androgen-insensitive prostate cancer, clinically known as castration-resistant prostate cancer (CRPC). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of efficacy, safety, and mechanisms of action supported by available experimental data.

Overview of this compound

This compound is a novel peptide therapeutic that offers a targeted approach to treating prostate cancer. Its unique mechanism of action aims to inhibit the proliferation of cancer cells without the significant side effects associated with traditional androgen deprivation therapy (ADT).[1] By specifically targeting the interaction between the androgen receptor (AR) and Src kinase, this compound presents a promising alternative for patients who have developed resistance to conventional hormonal treatments.[2][3]

Comparative Efficacy of this compound and Alternatives

Direct head-to-head clinical trial data comparing this compound with other CRPC treatments is not yet available. The following tables summarize key efficacy data from separate clinical trials to provide an indirect comparison.

Table 1: Efficacy of this compound in Advanced Prostate Cancer (Phase I/II)

EndpointResultCitation
Patient Population 12 patients with locally advanced or metastatic prostate cancer[4]
Overall Response Rate 54.5% (defined as no disease progression by PCWG2 criteria)[5]
PSA Response 2 of 12 patients showed a decrease in PSA levels[4]
PSA Doubling Time Statistically significant increase from a mean of 186.91 days to 1030.67 days[4]
Metastatic Lesions No increase in metastatic lesions during treatment. No growth of existing lesions in 2 of 3 patients.[4]
Stable Disease 5 of 8 patients showed stable disease on imaging in an earlier analysis[3][6]

Table 2: Efficacy of Standard of Care Treatments in Castration-Resistant Prostate Cancer

TreatmentTrialKey Efficacy EndpointsCitation
Docetaxel TAX 327Median Overall Survival: 18.9 months (vs. 16.5 months with mitoxantrone)[7]
≥50% PSA Reduction: 45% (vs. 32% with mitoxantrone)[7]
Abiraterone Acetate + Prednisone COU-AA-302 (Chemo-naïve)Median Overall Survival: 34.7 months (vs. 30.3 months with placebo)[8]
Median Radiographic Progression-Free Survival: Not reached (vs. 3.9 months with placebo)[2]
Enzalutamide PREVAIL (Chemo-naïve)Reduced risk of death by 34% vs. placebo + ADT[5]
Median Radiographic Progression-Free Survival: Not reached (vs. 3.9 months with placebo)[2]
Cabazitaxel TROPICMedian Overall Survival: 15.1 months (vs. 12.7 months with mitoxantrone)[9]
Median Progression-Free Survival: 2.8 months (vs. 1.4 months with mitoxantrone)[9]

Experimental Protocols

This compound Phase I/II Clinical Trial (NCT02280317)
  • Study Design: An open-label, dose-escalation Phase I/II study to evaluate the safety, tolerability, and pharmacokinetics of this compound.[3][10]

  • Participants: Patients with incurable, locally advanced or metastatic prostate cancer with rising Prostate-Specific Antigen (PSA) levels.[10][11]

  • Intervention: this compound administered via subcutaneous injection on days 1, 8, and 15 of a 21-day cycle.[3][12] Doses were escalated from 0.5 mg/kg to 8.0 mg/kg.[4][12]

  • Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.[10]

  • Secondary Outcome Measures: To assess the anti-tumor activity of this compound, including PSA response, radiographic response, and time to progression.[11]

Docetaxel (TAX 327 Trial)
  • Study Design: A randomized, multicenter Phase III trial.

  • Participants: Patients with metastatic castration-resistant prostate cancer.

  • Intervention: Patients were randomized to receive docetaxel plus prednisone or mitoxantrone plus prednisone.[7]

  • Primary Outcome Measure: Overall survival.[7]

Abiraterone Acetate (COU-AA-302 Trial)
  • Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[8]

  • Participants: Chemotherapy-naïve patients with metastatic castration-resistant prostate cancer.[8]

  • Intervention: Patients received abiraterone acetate plus prednisone or placebo plus prednisone.[8]

  • Primary Outcome Measures: Radiographic progression-free survival and overall survival.[8]

Enzalutamide (PREVAIL Trial)
  • Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[13]

  • Participants: Chemotherapy-naïve patients with metastatic castration-resistant prostate cancer.[13]

  • Intervention: Patients received enzalutamide or placebo, both in combination with androgen deprivation therapy.[5]

  • Primary Outcome Measures: Radiographic progression-free survival and overall survival.[13]

Signaling Pathways and Mechanisms of Action

This compound: Targeting the AR-Src Kinase Interaction

In androgen-insensitive prostate cancer, the androgen receptor (AR) can remain active despite low levels of androgens, often through signaling pathways involving kinases like Src.[14] this compound is a peptide that mimics the binding site of Src on the AR, thereby inhibiting their interaction.[2] This disruption prevents the downstream signaling that leads to cancer cell proliferation and survival.[3]

VAL201_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Activates Src Src EGFR->Src Activates Androgen Androgen AR AR Androgen->AR Binds AR->Src Interacts & Activates AR_nucleus AR AR->AR_nucleus Translocates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Src->PI3K_Akt_mTOR Activates VAL201 VAL201 VAL201->AR Inhibits Interaction Gene_Expression Gene Expression (Proliferation, Survival) PI3K_Akt_mTOR->Gene_Expression Promotes DNA DNA AR_nucleus->DNA Binds to AREs DNA->Gene_Expression Alternative_Mechanisms cluster_androgen_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling cluster_cell_division Cell Division Cholesterol Cholesterol CYP17 CYP17 Cholesterol->CYP17 Androgens Androgens CYP17->Androgens AR AR Androgens->AR Abiraterone Abiraterone Abiraterone->CYP17 Inhibits AR_Activation AR Nuclear Translocation & DNA Binding AR->AR_Activation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Microtubules Microtubules Cell_Cycle_Arrest G2/M Arrest & Apoptosis Microtubules->Cell_Cycle_Arrest Leads to Docetaxel Docetaxel Docetaxel->Microtubules Stabilizes Experimental_Workflow Preclinical Preclinical Phase_I Phase I (Safety & Dosage) Preclinical->Phase_I IND Application Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard) Phase_II->Phase_III FDA_Review Regulatory Review Phase_III->FDA_Review New Drug Application Approval Approval FDA_Review->Approval

References

Independent Verification of VAL-201 Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the preclinical data for VAL-201, a novel therapeutic peptide for prostate cancer, with two established alternatives: enzalutamide and abiraterone acetate. The information presented is based on publicly available data to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound.

Mechanism of Action: A Novel Approach to Targeting Prostate Cancer

This compound operates through a distinct mechanism of action by disrupting the protein-protein interaction between the androgen receptor (AR) and Src kinase.[1][2] In prostate cancer, the binding of androgens to the AR can lead to the recruitment and activation of Src kinase, a non-receptor tyrosine kinase. This activation triggers downstream signaling cascades, including the PI3K-Akt and Ras-MAPK pathways, which promote cell proliferation, survival, and migration.[3][4] By specifically inhibiting the AR-Src interaction, this compound aims to block these pro-cancerous signals.[2]

In contrast, enzalutamide is a potent androgen receptor antagonist that directly competes with androgens for binding to the AR, preventing its activation and nuclear translocation.[5] Abiraterone acetate is an inhibitor of CYP17A1, an enzyme crucial for the synthesis of androgens, thereby reducing the levels of androgens that can activate the AR.[6]

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds Src Src Kinase AR->Src Recruits & Activates ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK VAL201 This compound VAL201->AR Inhibits Interaction Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Initiates

Mechanism of action of this compound in the AR-Src signaling pathway.

Preclinical Efficacy: A Comparative Analysis

In Vitro Cytotoxicity

The in vitro efficacy of this compound, enzalutamide, and abiraterone acetate has been evaluated in various prostate cancer cell lines, representing different stages and androgen sensitivity of the disease. While specific IC50 values for this compound are not widely available in the public domain, a study on the PC-3 (androgen-independent) cell line showed that this compound inhibited cell proliferation in a dose-dependent manner at concentrations above 100 pM.

For comparison, the IC50 values for enzalutamide and abiraterone acetate in several prostate cancer cell lines are summarized below.

Cell LineAndrogen Receptor StatusEnzalutamide IC50 (µM)Abiraterone Acetate IC50 (µM)
LNCaPAR-positive, Androgen-sensitive~2.3 - 5.6[5][7]~2.5[6]
PC-3AR-negative, Androgen-independent>10 (Resistant)[7]~15.98[8]
22Rv1AR-positive, Castration-resistant~1[1]Data not publicly available
VCaPAR-positive, Castration-resistant~0.5[1]Data not publicly available
DU145AR-negative, Androgen-independentData not publicly available~15.64[8]

Note: The direct comparison of this compound's potency is limited by the lack of publicly available IC50 data across a range of cell lines.

In Vivo Xenograft Studies

Preclinical in vivo studies provide crucial insights into the anti-tumor activity of a compound in a biological system. This compound has been evaluated in an orthotopic xenograft model using PC-3 cells in immunodeficient mice.

CompoundCell LineMouse ModelDosage and AdministrationKey FindingsReference
This compound PC-3Orthotopic xenograft in BALB/c nude mice0.04 and 0.4 mg/kg, daily subcutaneous injection for 28 daysNo significant effect on primary tumor volume, but a 50% reduction in lymph node metastasis .[9]
Enzalutamide PC-3Subcutaneous xenograft5 mg/kg per day, intraperitoneal injection for 21 days63% tumor growth inhibition (in combination with PAWI-2).[5]
Abiraterone Acetate 22Rv1Subcutaneous xenograft500 mg/kg, 14-fold oral administration65% tumor growth inhibition .[10]

The finding that this compound significantly inhibits metastasis, even without a strong effect on primary tumor growth in this specific model, is noteworthy and suggests a potential niche for this compound in preventing disease progression.

Experimental_Workflow_Xenograft start Start: Cancer Cell Line Culture cell_prep Cell Preparation & Harvesting start->cell_prep implantation Orthotopic/Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., this compound) randomization->treatment control Vehicle Control Administration randomization->control data_collection Tumor Volume & Body Weight Measurement treatment->data_collection control->data_collection endpoint Endpoint: Tumor Excision & Analysis (e.g., Metastasis) data_collection->endpoint analysis Data Analysis & Statistical Evaluation endpoint->analysis

A typical workflow for a preclinical xenograft study.

Pharmacokinetics and Toxicology Profile

A summary of the available preclinical pharmacokinetic and toxicology data is presented below. The data for this compound is more limited compared to the approved drugs, enzalutamide and abiraterone acetate.

ParameterThis compoundEnzalutamideAbiraterone Acetate
Pharmacokinetics
In Vitro Half-life49 min (human liver microsomes), 95 min (human plasma)[2]Stable in rat liver microsomes[11]-
BioavailabilityData not publicly available~97.4% (rats, oral)[12]Improved when administered as acetate pro-drug[13]
Protein BindingData not publicly available94.7% (rat plasma)[11]>99% (to albumin and alpha1-acid glycoprotein)[14]
Toxicology
Key FindingsClinical trial reported Grade 1 injection site reactions and fatigue. One instance of severe hypertension at the highest dose.[15]Convulsions observed in mice and dogs at clinically relevant exposures. Effects on male reproductive organs.[7]Target organ toxicities in liver, adrenals, and reproductive organs, consistent with its anti-androgen mechanism.[1][16]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are representative protocols for key experiments used in the preclinical evaluation of anti-prostate cancer agents.

Cell Proliferation Assay (WST-1)

This assay is used to assess the effect of a compound on cell viability and proliferation.

  • Cell Seeding:

    • Harvest prostate cancer cells (e.g., LNCaP, PC-3) and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, enzalutamide, or abiraterone acetate in culture medium at desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Orthotopic Prostate Cancer Xenograft Model

This in vivo model recapitulates the tumor microenvironment more accurately than subcutaneous models.

  • Cell Preparation:

    • Culture human prostate cancer cells (e.g., PC-3) to ~80% confluency.

    • Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁶ cells per 30 µL. Keep the cell suspension on ice.

  • Animal Preparation and Cell Implantation:

    • Anesthetize 6-8 week old male immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

    • Make a small abdominal incision to expose the prostate gland.

    • Carefully inject 30 µL of the cell suspension into the dorsal lobe of the prostate using a 30-gauge needle.

    • Suture the incision and allow the mice to recover.

  • Tumor Monitoring and Treatment:

    • Monitor tumor growth via bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.

    • Once tumors are established (e.g., palpable or reaching a certain imaging signal), randomize the mice into treatment and control groups.

    • Administer this compound, comparator drugs, or vehicle control according to the planned dosing schedule and route of administration.

  • Data Collection and Analysis:

    • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the primary tumors and regional lymph nodes.

    • Analyze the tissues for tumor weight, histology, and markers of proliferation and apoptosis. Analyze lymph nodes for evidence of metastasis.

    • Statistically compare the tumor growth and metastasis rates between the treatment and control groups.

Conclusion

The available preclinical data for this compound suggests a novel mechanism of action with potential for inhibiting metastasis in prostate cancer. Its ability to disrupt the AR-Src interaction presents a unique therapeutic strategy compared to the direct AR antagonism of enzalutamide or the androgen synthesis inhibition of abiraterone acetate. The in vivo data, particularly the significant reduction in lymph node metastasis, is a promising finding.

However, a comprehensive and direct comparison with established drugs is currently hampered by the limited availability of public data for this compound, especially regarding its in vitro potency (IC50 values) across a range of prostate cancer cell lines and a more detailed preclinical toxicology and pharmacokinetic profile. Further publication of these data will be crucial for the scientific community to fully evaluate the therapeutic potential of this compound and its positioning in the treatment landscape of prostate cancer.

References

VAL-201 Clinical Trial Results and Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the clinical trial results of VAL-201 with alternative treatments for advanced prostate cancer. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of efficacy and safety data, experimental protocols, and the underlying signaling pathways.

Executive Summary

This compound, a novel Src kinase inhibitor, has shown promise in a Phase I/II clinical trial for patients with locally advanced or metastatic prostate cancer. The trial demonstrated a favorable safety profile and early signs of clinical activity. This guide compares this compound to established second-generation antiandrogen agents: bicalutamide, darolutamide, apalutamide, and enzalutamide. While this compound presents a different mechanism of action, this comparison provides context for its potential positioning in the treatment landscape of advanced prostate cancer.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from the clinical trials of this compound and its comparators.

Table 1: Efficacy of this compound in Phase I/II Clinical Trial (NCT02280317)

Efficacy EndpointResultCitation
Overall Response Rate (ORR) 54.5% (patients with no disease progression by PCWG2 criteria)[1][2][3]
Prostate-Specific Antigen (PSA) Response 2 of 12 patients showed a decrease in PSA levels.[1]
PSA Doubling Time Statistically significant increase from a mean of 186.91 days pre-treatment to 1030.67 days post-treatment.[1]
Tumor Response No increase in metastatic lesions during treatment. In 2 of 3 patients with existing metastatic lesions, the lesions did not grow.[1]

Note: A detailed breakdown of the response rate by dose cohort for the this compound trial is not publicly available.

Table 2: Comparative Efficacy of Second-Generation Antiandrogens in Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)

DrugClinical TrialPrimary EndpointResultCitation
Darolutamide ARAMISMetastasis-Free Survival (MFS)40.4 months vs. 18.4 months with placebo (HR: 0.41)[4]
Apalutamide SPARTANMetastasis-Free Survival (MFS)40.5 months vs. 16.2 months with placebo (HR: 0.28)[5]
Enzalutamide PROSPERMetastasis-Free Survival (MFS)36.6 months vs. 14.7 months with placebo (HR: 0.29)[6]

Table 3: Safety Profile of this compound in Phase I/II Clinical Trial (NCT02280317)

Dose LevelNumber of PatientsDose-Limiting Toxicities (DLTs)Most Common Adverse EventsCitation
0.5 mg/kg10Injection site reactions, fatigue[7]
1.0 mg/kg10Injection site reactions, fatigue[7]
2.0 mg/kg30Injection site reactions, fatigue[7]
4.0 mg/kg30Injection site reactions, fatigue[7]
8.0 mg/kgNot specified1 (Hypertension in a patient with pre-existing hypertension)Injection site reactions, fatigue, dyspepsia, muscle spasm, hypertension, bradycardia[1][8]

Table 4: Comparative Safety of Second-Generation Antiandrogens (Adverse Events Occurring in ≥10% of Patients)

Adverse EventDarolutamide (ARAMIS)Apalutamide (SPARTAN)Enzalutamide (PROSPER)
Fatigue 16%30.4%33%
Hypertension 6.6%20.3%12%
Rash 3%23.8%5%
Diarrhea Not reported ≥10%11.1%Not reported ≥10%
Nausea Not reported ≥10%11.6%Not reported ≥10%
Fall 4.2%15.6%18%
Fracture 1.9%11.7%18%
Hot Flush Not reported ≥10%10.1%Not reported ≥10%
Arthralgia Not reported ≥10%13.6%Not reported ≥10%
Decreased Appetite Not reported ≥10%11.6%Not reported ≥10%
Weight Decreased Not reported ≥10%10.3%Not reported ≥10%
Citation: [9][10][11][12][13][14]

Experimental Protocols

This compound Phase I/II Trial (NCT02280317)
  • Study Design: An open-label, dose-escalation Phase I/II study to evaluate the safety, tolerability, and pharmacokinetics of this compound.[7][15][16]

  • Patient Population: Patients with incurable, locally advanced or metastatic prostate cancer with rising PSA levels and absent or very mild symptoms.[15][16]

  • Intervention: this compound administered via subcutaneous injection on days 1, 8, and 15 of a 21-day cycle, for up to 6 cycles.[7]

  • Dose Escalation: Doses were escalated from 0.5 mg/kg to 8 mg/kg.[1][7]

  • Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[16]

  • Secondary Outcome Measures: To assess the pharmacokinetic profile, and to evaluate preliminary anti-tumor activity (PSA response, tumor response).

Comparator Drug Trials: Key Protocol Features
FeatureARAMIS (Darolutamide)SPARTAN (Apalutamide)PROSPER (Enzalutamide)
Study Design Phase III, randomized, double-blind, placebo-controlledPhase III, randomized, double-blind, placebo-controlledPhase III, randomized, double-blind, placebo-controlled
Patient Population Non-metastatic castration-resistant prostate cancer (nmCRPC) with PSA doubling time ≤ 10 monthsNon-metastatic castration-resistant prostate cancer (nmCRPC) with PSA doubling time ≤ 10 monthsNon-metastatic castration-resistant prostate cancer (nmCRPC) with PSA doubling time ≤ 10 months
Intervention Darolutamide 600 mg twice daily + ADT vs. Placebo + ADTApalutamide 240 mg once daily + ADT vs. Placebo + ADTEnzalutamide 160 mg once daily + ADT vs. Placebo + ADT
Primary Endpoint Metastasis-Free Survival (MFS)Metastasis-Free Survival (MFS)Metastasis-Free Survival (MFS)
Citation: [9][16][17][18][19]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Src Kinase Inhibition

This compound is a peptide that acts as an SRC kinase modulator. In prostate cancer, Src kinase is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways that drive tumor cell proliferation, survival, and metastasis.[1][20] The diagram below illustrates the central role of Src kinase in prostate cancer signaling.

VAL201_Mechanism_of_Action cluster_membrane Cell Membrane Growth Factor Receptors Growth Factor Receptors Src Kinase Src Kinase Growth Factor Receptors->Src Kinase Activation Androgen Receptor (AR) Androgen Receptor (AR) Androgen Receptor (AR)->Src Kinase Activation Growth Factors Growth Factors Growth Factors->Growth Factor Receptors Androgens Androgens Androgens->Androgen Receptor (AR) Proliferation Proliferation Src Kinase->Proliferation Survival Survival Src Kinase->Survival Metastasis Metastasis Src Kinase->Metastasis This compound This compound This compound->Src Kinase Inhibition

Caption: this compound inhibits Src kinase, a key node in prostate cancer signaling.

Second-Generation Antiandrogen Mechanism of Action

The comparator drugs—darolutamide, apalutamide, and enzalutamide—are all potent androgen receptor (AR) inhibitors. They act by binding to the ligand-binding domain of the AR, preventing its activation and translocation to the nucleus, thereby inhibiting the transcription of genes that promote cancer cell growth.[21][22]

Antiandrogen_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Receptor (AR) Androgen Receptor (AR) AR-Androgen Complex AR-Androgen Complex Androgen Receptor (AR)->AR-Androgen Complex Translocation Androgens (Testosterone/DHT) Androgens (Testosterone/DHT) Androgens (Testosterone/DHT)->Androgen Receptor (AR) Binding Antiandrogens Darolutamide, Apalutamide, Enzalutamide Antiandrogens->Androgen Receptor (AR) Inhibition of Androgen Binding Antiandrogens->AR-Androgen Complex Inhibition of Nuclear Translocation DNA DNA Antiandrogens->DNA Inhibition of DNA Binding AR-Androgen Complex->DNA Binding Gene Transcription Gene Transcription DNA->Gene Transcription Activation Cancer Cell Growth Cancer Cell Growth Gene Transcription->Cancer Cell Growth

Caption: Second-generation antiandrogens inhibit multiple steps in the AR signaling pathway.

This compound Clinical Trial Workflow

The following diagram outlines the key stages of the this compound Phase I/II clinical trial.

VAL201_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Dose Escalation Cohorts Dose Escalation Cohorts Inclusion/Exclusion Criteria Met->Dose Escalation Cohorts Enrollment Treatment Cycles (21 days) Treatment Cycles (21 days) Dose Escalation Cohorts->Treatment Cycles (21 days) Safety Monitoring (DLTs) Safety Monitoring (DLTs) Treatment Cycles (21 days)->Safety Monitoring (DLTs) Efficacy Assessment (PSA, Imaging) Efficacy Assessment (PSA, Imaging) Treatment Cycles (21 days)->Efficacy Assessment (PSA, Imaging) Data Analysis Data Analysis Safety Monitoring (DLTs)->Data Analysis Efficacy Assessment (PSA, Imaging)->Data Analysis

Caption: Workflow of the this compound Phase I/II dose-escalation trial.

References

Predicting Response to VAL-201: A Comparative Guide to Biomarkers in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAL-201 is a novel peptide-based drug candidate for the treatment of castration-resistant prostate cancer (CRPC). Its unique mechanism of action, targeting the interaction between the androgen receptor (AR) and Src kinase, presents a promising therapeutic strategy.[1] This guide provides a comparative overview of potential biomarkers for predicting response to this compound and contrasts them with established biomarkers for current standard-of-care treatments for CRPC, namely abiraterone acetate and enzalutamide.

Mechanism of Action: this compound

This compound is designed to selectively inhibit the protein-protein interaction between the androgen receptor (AR) and Src kinase.[2] This interaction is a key driver of prostate cancer cell proliferation, and its disruption by this compound leads to a reduction in tumor growth.[3][4] The signaling pathway is depicted below.

VAL201_Mechanism Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds Src Src Kinase AR->Src Activates Proliferation Tumor Cell Proliferation Src->Proliferation Promotes VAL201 This compound VAL201->AR Inhibits Interaction VAL201->Src

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Comparative Analysis of Predictive Biomarkers

Currently, there are no clinically validated predictive biomarkers specifically for this compound. However, based on its mechanism of action, several candidate biomarkers can be proposed and compared with those for existing CRPC therapies.

Biomarker CategoryThis compound (Proposed)Abiraterone Acetate (Established)Enzalutamide (Established)
Primary Target-Related Src Kinase Activation (p-Src levels), AR-Src Interaction LevelsCYP17A1 Expression/Activity, Androgen LevelsAndrogen Receptor (AR) Expression, AR Ligand Binding Domain Integrity
Downstream Signaling Alterations in downstream Src pathways (e.g., FAK, STAT3)PSA levels, AR signaling outputPSA levels, AR signaling output
Genomic Alterations UnknownAR amplification, AR mutations (e.g., T877A), AR-V7 expressionAR amplification, AR mutations, AR-V7 expression
Cellular Biomarkers Circulating Tumor Cells (CTCs) with high Src activityCirculating Tumor Cell (CTC) countCirculating Tumor Cell (CTC) count, AR-V7 status in CTCs
Clinical Parameters PSA doubling timePSA kinetics, Lactate Dehydrogenase (LDH) levels, Neutrophil-to-Lymphocyte Ratio (NLR)PSA kinetics, patient performance status

Performance Data from Clinical Trials

A direct head-to-head comparison of this compound with abiraterone or enzalutamide has not been conducted. The following table summarizes key efficacy data from separate clinical trials.

TreatmentPhase 1/2 Clinical Trial Data
This compound In a Phase 1/2 study of 12 patients with locally advanced or metastatic prostate cancer, this compound demonstrated a 54.5% overall response rate, defined by a lack of disease progression according to PCWG2 criteria.[4][5] Two patients showed a decrease in PSA levels, with one maintaining the decrease throughout the trial.[6] A statistically significant increase in PSA doubling time was observed from a mean of 186.91 days pre-treatment to 1030.67 days post-treatment.[7] Metastatic lesions did not increase during treatment, and in 2 out of 3 patients with existing metastases, the lesions did not grow.[6][7]
Abiraterone Acetate In the COU-AA-302 trial (chemotherapy-naïve mCRPC), abiraterone plus prednisone showed a median radiographic progression-free survival (rPFS) of 16.5 months versus 8.3 months for placebo plus prednisone. The overall survival (OS) was 34.7 months versus 30.3 months, respectively.
Enzalutamide In the PREVAIL trial (chemotherapy-naïve mCRPC), enzalutamide demonstrated a median rPFS of not reached versus 3.9 months for placebo. The median OS was 32.4 months versus 30.2 months, respectively.

Experimental Protocols

Detailed methodologies for key biomarker assays are crucial for reproducible research.

Src Kinase Activity Assay (In Vitro)

This protocol outlines a method to determine the inhibitory effect of a compound on Src kinase activity.

Materials:

  • Recombinant active c-Src kinase

  • Src substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound or other inhibitors

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the Src kinase, substrate peptide, and either this compound dilution or vehicle control.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Luminescence is inversely proportional to Src kinase activity.

  • Calculate the IC50 value for this compound.

Src_Kinase_Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Detection p1 Prepare this compound dilutions r1 Add this compound and Kinase/Substrate mix to plate p1->r1 p2 Prepare Kinase/Substrate Mix p2->r1 r2 Initiate with ATP r1->r2 r3 Incubate at 30°C r2->r3 d1 Add Kinase-Glo® Reagent r3->d1 d2 Measure Luminescence d1->d2

Figure 2: Workflow for an in vitro Src kinase activity assay.
Androgen Receptor (AR) Immunohistochemistry (IHC)

This protocol details the staining of AR in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE prostate tissue sections (5 µm) on charged slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody: Rabbit anti-AR polyclonal antibody

  • HRP-conjugated secondary antibody

  • DAB chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol and finally in distilled water.

  • Antigen Retrieval: Heat slides in antigen retrieval solution at 95-100°C for 20 minutes.

  • Blocking: Incubate slides with a protein block solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Apply the primary anti-AR antibody and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Apply DAB chromogen solution and incubate until a brown precipitate develops.

  • Counterstaining: Stain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.

  • Analysis: Score the percentage of AR-positive tumor cell nuclei and the intensity of staining.

Droplet Digital PCR (ddPCR) for AR-V7 and AR Amplification

This protocol provides a method for the absolute quantification of AR-V7 transcripts and AR gene copy number from circulating tumor DNA (ctDNA) or RNA from CTCs.

Materials:

  • ctDNA or RNA isolated from patient plasma or CTCs

  • ddPCR Supermix for Probes (No dUTP) (Bio-Rad)

  • Primers and probes for AR-V7, total AR, and a reference gene (e.g., RPP30).[8][9][10]

    • AR-V7 Forward Primer: 5'-cggaaatgttatgaagcagggatga-3'

    • AR-V7 Reverse Primer: 5'-ctggtcattttgagatgcttgcaat-3'

    • AR-V7 Probe: 5'-FAM-ggagaaaaattccgggt-3'

    • Total AR (Exon 8) Forward Primer: 5'-CCCTACAGATTGCGAGAGAGC-3'

    • Total AR (Exon 8) Reverse Primer: 5'-GAAAGTCCACGCTCACCATGT-3'

    • Total AR (Exon 8) Probe: (Sequence with appropriate fluorophore)

    • RPP30 Forward Primer: (Sequence for reference gene)

    • RPP30 Reverse Primer: (Sequence for reference gene)

    • RPP30 Probe: (Sequence with appropriate fluorophore, e.g., HEX)

  • Droplet Generator and Reader (Bio-Rad)

Procedure:

  • Reaction Setup: Prepare the ddPCR reaction mix containing ddPCR supermix, primers, probes, and template DNA/cDNA.

  • Droplet Generation: Load the reaction mix into the droplet generator to create an emulsion of oil and aqueous droplets.

  • PCR Amplification: Perform PCR on a thermal cycler with an optimized annealing temperature (e.g., 57°C).[9]

  • Droplet Reading: Read the droplets on the droplet reader to determine the number of positive and negative droplets for each fluorophore.

  • Data Analysis: Use QuantaSoft software to calculate the absolute copy number of AR-V7, total AR, and the reference gene. For AR amplification, calculate the ratio of AR copy number to the reference gene copy number.

ddPCR_Workflow start Isolate ctDNA/RNA setup Prepare ddPCR Reaction Mix (Supermix, Primers, Probes, Template) start->setup droplet_gen Generate Droplets setup->droplet_gen pcr PCR Amplification droplet_gen->pcr read Read Droplets pcr->read analysis Analyze Data (Calculate Copy Number/Ratio) read->analysis end Biomarker Quantification analysis->end

Figure 3: Workflow for ddPCR-based biomarker analysis.

Conclusion

The development of predictive biomarkers for this compound is crucial for patient stratification and optimizing treatment outcomes. While specific biomarkers for this compound are yet to be validated, its mechanism of action points towards the AR-Src signaling axis as a rich source of potential candidates. Comparative analysis with established biomarkers for abiraterone and enzalutamide provides a framework for future research. The detailed experimental protocols provided herein offer a starting point for the systematic evaluation of these potential biomarkers in preclinical and clinical settings. Further investigation into gene expression signatures and the use of liquid biopsies will likely play a significant role in personalizing CRPC therapy with novel agents like this compound.

References

VAL-201: A Comparative Analysis of its Therapeutic Index Against Standard of Care in Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic index of VAL-201, an investigational peptide-based therapeutic, with the current standard of care for metastatic castration-resistant prostate cancer (mCRPC). The analysis is based on available clinical trial data, focusing on efficacy and safety profiles to offer a comprehensive overview for research and development professionals.

Introduction to this compound and Current mCRPC Treatment Landscape

This compound is a novel synthetic decapeptide designed to inhibit the interaction between the androgen receptor (AR) and Src kinase, a critical signaling node in prostate cancer cell proliferation.[1] By targeting this interaction, this compound aims to offer a more targeted therapeutic approach with a potentially favorable safety profile.

The current standard of care for mCRPC is multifaceted and includes androgen deprivation therapy (ADT), second-generation androgen receptor signaling inhibitors (ARSIs) such as abiraterone acetate and enzalutamide, and chemotherapy, most notably docetaxel.[2] While these treatments have improved patient outcomes, they are often associated with significant toxicities that can limit their long-term use and impact patient quality of life.

Comparative Efficacy Data

The therapeutic efficacy of a drug is a key component of its therapeutic index. The following table summarizes the available efficacy data for this compound and standard of care treatments in mCRPC.

TreatmentEfficacy EndpointResultClinical Trial/Source
This compound Overall Response Rate (Stable Disease by PCWG2 criteria)54.5%Phase 1/2 Study[3][4]
PSA Doubling TimeStatistically significant increase post-treatmentPhase 1/2 Study[5]
Docetaxel Median Overall Survival~18.9 - 19.2 monthsTAX 327[6]
Abiraterone Acetate Median Overall Survival~14.8 months (post-docetaxel)COU-AA-301[7][8]
Radiographic Progression-Free Survival5.6 months (post-docetaxel)COU-AA-301[8]
Enzalutamide Median Overall Survival~18.4 months (post-docetaxel)AFFIRM[9][10]
Radiographic Progression-Free Survival8.3 months (post-docetaxel)AFFIRM[11]

Comparative Safety and Toxicity Data

A favorable safety profile is crucial for a high therapeutic index. The table below outlines the key adverse events and toxicity data for this compound and standard of care treatments.

TreatmentCommon Adverse Events (Any Grade)Grade 3/4 Adverse EventsDose-Limiting Toxicity (DLT)
This compound Injection site reactions, fatigue (Grade 1)[1]Not reported as commonHypertension (at 8 mg/kg)[5]
Docetaxel Neutropenia, anemia, fatigue, nausea, diarrhea, neuropathyFebrile neutropenia (5-9%), anemia, neutropenia[2][12]Myelosuppression
Abiraterone Acetate Fatigue, joint swelling or discomfort, edema, hot flush, diarrhea, vomiting, cough, hypertension, hypokalemiaHypertension, hypokalemia, fluid retentionNot applicable (oral administration)
Enzalutamide Asthenia/fatigue, back pain, diarrhea, arthralgia, hot flush, peripheral edema, musculoskeletal painSeizures (rare), hypertensionNot applicable (oral administration)

Experimental Protocols

This compound Phase 1/2 Clinical Trial (NCT02280317)
  • Study Design: An open-label, dose-escalation Phase 1/2 study to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with locally advanced or metastatic prostate cancer.[1][13]

  • Patient Population: Patients with histologically confirmed locally advanced or metastatic prostate cancer for whom standard effective therapy is not available or suitable.[13]

  • Treatment Protocol: this compound was administered via subcutaneous injection once weekly in 3-week cycles.[14] The study employed a dose-escalation design with cohorts receiving 0.5, 1, 2, 4, and 8 mg/kg of this compound.[5]

  • Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) of this compound. To assess the safety and tolerability of this compound.

  • Secondary Outcome Measures: To characterize the pharmacokinetic profile of this compound. To assess preliminary evidence of anti-tumor activity, including changes in Prostate-Specific Antigen (PSA) levels and radiographic imaging.

Standard of Care Clinical Trials (Illustrative Examples)
  • Docetaxel (TAX 327 Trial): A Phase 3, randomized, multicenter trial comparing docetaxel every 3 weeks, docetaxel weekly, or mitoxantrone every 3 weeks, all with prednisone, in men with mCRPC. The primary endpoint was overall survival.

  • Abiraterone Acetate (COU-AA-301 Trial): A Phase 3, randomized, double-blind, placebo-controlled trial of abiraterone acetate plus prednisone in patients with mCRPC who had previously received docetaxel. The primary endpoint was overall survival.[8]

  • Enzalutamide (AFFIRM Trial): A Phase 3, randomized, double-blind, placebo-controlled trial of enzalutamide in patients with mCRPC who had previously received docetaxel. The primary endpoint was overall survival.[10]

Visualizing the Mechanisms and Workflows

To better understand the context of this compound's action and the design of its clinical evaluation, the following diagrams are provided.

VAL201_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor Src Src Kinase AR->Src Activates DNA DNA AR->DNA Binds Proliferation Cell Proliferation Src->Proliferation Promotes Androgen Androgen Androgen->AR Binds VAL201 This compound VAL201->AR Inhibits Interaction VAL201->Src DNA->Proliferation Drives

Caption: this compound Mechanism of Action.

VAL201_Clinical_Trial_Workflow Start Patient Recruitment (mCRPC) Screening Screening & Baseline Assessment (PSA, Imaging) Start->Screening Dose_Escalation Dose Escalation Cohorts (0.5, 1, 2, 4, 8 mg/kg) Screening->Dose_Escalation Treatment This compound Administration (Subcutaneous, Weekly) Dose_Escalation->Treatment Monitoring Safety & Tolerability Monitoring (Adverse Events) Treatment->Monitoring Continuous Efficacy_Assessment Efficacy Assessment (PSA, Imaging - PCWG2) Treatment->Efficacy_Assessment Periodic Data_Analysis Data Analysis (MTD, RP2D, Efficacy) Monitoring->Data_Analysis Efficacy_Assessment->Data_Analysis

Caption: this compound Phase 1/2 Clinical Trial Workflow.

Discussion and Future Directions

The preliminary data from the Phase 1/2 trial of this compound suggests a favorable therapeutic window compared to the established standard of care in mCRPC. The reported efficacy, indicated by a high rate of disease stabilization and a significant increase in PSA doubling time, is promising, particularly when viewed alongside its mild toxicity profile. The primary adverse events of Grade 1 injection site reactions and fatigue are notably less severe than the common toxicities associated with docetaxel, such as myelosuppression, and the systemic side effects of ARSIs.

The single dose-limiting toxicity of hypertension at the highest dose level warrants further investigation to establish the optimal therapeutic dose. However, the overall safety data from the early-phase trial positions this compound as a potentially well-tolerated treatment option.

A direct comparison of the therapeutic index in a quantitative sense is not yet possible due to the early stage of this compound's clinical development. The therapeutic index is a ratio of the toxic dose to the therapeutic dose, and more extensive clinical data, including a larger patient population and longer-term follow-up, are required to more definitively establish this for this compound.

Future clinical trials should focus on confirming the efficacy of this compound in a larger, randomized setting, directly comparing it against or in combination with standard of care agents. These studies will be critical in providing the robust data needed to accurately define its therapeutic index and its ultimate place in the mCRPC treatment paradigm. The unique mechanism of action of this compound, targeting the AR-Src kinase interaction, may also present opportunities for combination therapies to overcome resistance to current treatments.

References

Meta-analysis of VAL-201 research findings

Author: BenchChem Technical Support Team. Date: December 2025

A Meta-analysis of VAL-201 Research Findings for the Treatment of Advanced Prostate Cancer

Introduction

This compound is a novel synthetic decapeptide developed by ValiRx plc for the treatment of advanced prostate cancer and other solid tumors.[1][2] It represents a targeted therapy approach, focusing on a specific protein-protein interaction crucial for cancer cell proliferation. This guide provides a meta-analysis of publicly available research findings on this compound, offering a comparison with the therapeutic landscape for advanced prostate cancer and detailing the experimental data and protocols from its clinical development.

Mechanism of Action

This compound functions by inhibiting the interaction between the androgen receptor (AR) and Src tyrosine kinase.[1][3] In prostate cancer cells, the binding of steroid hormones (like androgens) or epidermal growth factor (EGF) to the AR triggers the formation of an AR-Src complex. This association activates Src kinase, which in turn initiates a signaling cascade, including the Ras-Erk pathway, promoting DNA synthesis and progression of the cell cycle from the G1 to the S phase, ultimately leading to cell proliferation.[1][3] By preventing the AR-Src association, this compound effectively blocks this signaling pathway and inhibits cancer cell growth.[1]

VAL201_Mechanism_of_Action cluster_cell Prostate Cancer Cell Androgen Androgen / EGF AR Androgen Receptor (AR) Androgen->AR binds AR_Src_Complex AR-Src Complex AR->AR_Src_Complex associates with Src Src Kinase (Inactive) Src->AR_Src_Complex Src_Active Src Kinase (Active) AR_Src_Complex->Src_Active activates Ras_Erk Ras-Erk Pathway Src_Active->Ras_Erk activates Cell_Progression DNA Synthesis & Cell Cycle Progression (G1 to S) Ras_Erk->Cell_Progression promotes VAL201 This compound VAL201->AR_Src_Complex inhibits formation

Figure 1: this compound Mechanism of Action.

Clinical Research Findings: Phase I/II Study (VAL201-001)

A first-in-human, open-label, dose-escalation Phase I/II clinical trial (NCT02280317) was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with locally advanced or metastatic prostate cancer.[1][2]

Data Presentation

Table 1: Summary of VAL201-001 Phase I/II Trial Results

Parameter Finding Source
Primary Objective Assess safety and tolerability; determine Maximum Tolerated Dose (MTD). [1]
Patient Population Patients with locally advanced or metastatic prostate cancer. [2]
Dosage and Admin 0.5 mg/kg to 5.0 mg/kg, subcutaneous injection on Days 1, 8, and 15 of a 3-week cycle. [1]
Safety Well-tolerated; no dose-limiting toxicities (DLTs) observed. [1]
Adverse Events Primarily Grade 1 injection site reactions and fatigue. [1]
Efficacy (Response Rate) 54.5% response rate (defined by lack of disease progression per PCWG2 criteria). [4]
PSA Response 5 of 8 patients showed an increase in PSA doubling time. 2 patients experienced a decrease in PSA levels during treatment. [1][4]
Tumor Response 5 of 8 patients showed stable disease on imaging. No increase in metastatic lesions during treatment. [1][4]

| Trial Status | Completed, but later listed as discontinued as of May 20, 2020. | |

Comparison with Alternatives

This compound was developed as a potential treatment for castration-resistant prostate cancer (CRPC), a stage of the disease where tumors no longer respond to androgen deprivation therapy (ADT).[3] While direct comparative studies between this compound and other CRPC treatments are not available, it is useful to contextualize its potential role within the existing treatment landscape.

Table 2: Comparison of Therapeutic Alternatives for Advanced Prostate Cancer

Treatment Modality Mechanism of Action Common Use Case Reported Efficacy Metric (Examples)
This compound Inhibits AR-Src protein-protein interaction. Investigational for advanced/metastatic prostate cancer. 54.5% response rate (no disease progression) in Phase I/II.[4]
Androgen Deprivation Therapy (ADT) Reduces levels of androgens that stimulate prostate cancer cell growth. First-line treatment for metastatic prostate cancer. High initial response rates, but resistance develops.
Enzalutamide / Abiraterone Androgen receptor signaling inhibitors. Standard of care for CRPC. Extend overall survival by several months compared to placebo.
Docetaxel (Chemotherapy) A taxane that inhibits cancer cell division. Standard of care for metastatic CRPC. Extends mean survival by ~2-3 months compared to older chemotherapies.[3]

| Radium-223 | Alpha-emitting radiopharmaceutical that targets bone metastases. | For CRPC with symptomatic bone metastases. | Improves overall survival and delays skeletal-related events. |

Experimental Protocols

Phase I/II Clinical Trial (VAL201-001) Methodology

The study was designed as an accelerated titration, open-label, dose-escalation trial to identify the maximum tolerated or administered dose (MTD/MAD).[1]

  • Patient Selection : Patients with incurable, locally advanced or metastatic prostate cancer with rising Prostate-Specific Antigen (PSA) levels were enrolled.[2]

  • Study Design : A 3+3 dose-escalation design was used, with dose-limiting toxicity (DLT) assessments.[1]

  • Treatment Regimen : this compound was administered via subcutaneous injection on Days 1, 8, and 15 of a 21-day (3-week) cycle, for up to 6 cycles.[1]

  • Dose Escalation : Dosing was escalated in cohorts from 0.5 mg/kg up to 5.0 mg/kg.[1]

  • Endpoints : The primary endpoints were safety and tolerability. Secondary endpoints included pharmacokinetic (PK) analysis and preliminary signs of clinical activity, such as changes in PSA levels and tumor size on imaging.[1]

VAL201_Trial_Workflow cluster_protocol VAL201-001 Trial Protocol cluster_cycle_content Screening Patient Screening (Advanced Prostate Cancer) Enrollment Enrollment into Dose Cohorts (3+3 Design) Screening->Enrollment Cycle 3-Week Treatment Cycle (Up to 6 cycles) Enrollment->Cycle Assessment Assessments: - Safety (DLTs) - PSA Levels - Imaging Cycle->Assessment Dosing Subcutaneous Dosing (Days 1, 8, 15) Decision Decision Point Assessment->Decision Escalate Escalate to Next Dose Level Decision->Escalate No DLTs in first patient Expand Expand Cohort Decision->Expand DLT observed Escalate->Enrollment

Figure 2: Simplified workflow of the VAL201-001 dose-escalation trial.

Preclinical Research Protocols

Preclinical studies demonstrated that this compound was effective against both hormone-responsive and hormone-independent LNCaP prostate cancer cell lines.[3] While detailed step-by-step protocols are not fully available in the reviewed literature, the research involved standard cell biology and animal model techniques:

  • Cell Culture : LNCaP prostate cancer cells were cultured under standard laboratory conditions.

  • Growth Inhibition Assays : Cells were treated with varying concentrations of this compound to determine its effect on cell proliferation, likely using methods such as MTT or direct cell counting.

  • Tumor Xenograft Models : LNCaP cells were implanted in immunocompromised mice to form tumors. The mice were then treated with this compound to assess its effect on tumor growth in vivo.[3]

Conclusion and Future Outlook

This compound has demonstrated a favorable safety profile and early signs of clinical activity in patients with advanced prostate cancer.[1] Its unique mechanism of targeting the AR-Src interaction offers a novel therapeutic strategy, particularly for castration-resistant disease.[3] The 54.5% response rate in the Phase I/II trial, characterized by disease stabilization and favorable PSA modulation, is encouraging.[4]

Although the clinical trial was discontinued, the asset is being "repackaged for out-licensing," suggesting that development may continue under a partnership.[5] Future clinical trials would be necessary to establish its efficacy relative to current standards of care and to identify the patient populations most likely to benefit from this targeted therapy. Further publication of the full clinical study report and preclinical data will be critical for the continued evaluation of this compound's therapeutic potential.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of VAL-201

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like VAL-201 are critical for maintaining laboratory safety and environmental compliance. This compound is a peptide-based drug candidate under development by ValiRx Plc for the treatment of advanced prostate cancer.[1][2][3] As with many research-grade compounds, its toxicological properties may not be fully characterized, necessitating a cautious approach to its disposal.[4] Adherence to institutional and local regulations is paramount.

Immediate Safety and Handling

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[5] All handling of the compound, especially in its solid, powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[4]

Key Handling and Storage Data for Peptide Compounds

ParameterRecommendationSource
Storage (Lyophilized) Store in a freezer at -20°C. Keep container tightly sealed and protected from heat.[6]
Handling Allow the sealed container to reach room temperature before opening to prevent moisture condensation. Use dedicated, sterile equipment.[7]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.[5]
Ventilation Handle in a well-ventilated area or a chemical fume hood.[4]

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for the disposal of research-grade peptide compounds.[5][7][8] It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

Step 1: Waste Segregation

Proper segregation at the point of generation is the foundation of safe disposal. All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, pipette tips, vials, and absorbent paper.

  • Liquid Waste: This comprises unused this compound solutions, reaction mixtures, and contaminated buffers.

  • Sharps Waste: Needles, syringes, and any other contaminated items capable of causing puncture wounds fall into this category.

Step 2: Containment and Labeling
  • Solid Waste: Collect in a dedicated, leak-proof container lined with a designated hazardous waste bag. The container must be clearly labeled as "Hazardous Waste" and specify "this compound Contaminated Materials."

  • Liquid Waste: Use a dedicated, shatter-resistant, and leak-proof container. Ensure the container material is compatible with any solvents used in the this compound solution. Label the container as "Hazardous Liquid Waste," listing "this compound" and all other chemical constituents.

  • Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.

Step 3: Chemical Inactivation (if required by EHS)

For liquid waste, your institution's EHS department may require chemical inactivation before disposal. A common method for peptides is hydrolysis.

  • Acid or Base Hydrolysis: Slowly add the liquid peptide waste to a solution of 1 M HCl or 1 M NaOH (a 1:10 ratio of waste to solution is a general guideline) to break down the peptide bonds.[5]

  • Neutralization: After sufficient time for inactivation, neutralize the solution by carefully adding a weak base or acid while monitoring the pH.

  • Collection: The neutralized waste must still be collected in a labeled hazardous waste container.

Never dispose of untreated or treated peptide solutions down the drain unless explicitly approved by your EHS department. [7]

Step 4: Storage and Disposal
  • Store all sealed and labeled hazardous waste containers in a designated, secure waste accumulation area within the laboratory.

  • Arrange for the collection and final disposal of the waste through your institution's EHS-approved hazardous waste management service.[5][8]

Experimental Protocols Referenced in Disposal

The primary "experimental protocol" relevant to the disposal of this compound is the chemical inactivation of the peptide.

Protocol: Peptide Inactivation by Hydrolysis

  • Prepare Inactivation Solution: Prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH) in a suitable container within a chemical fume hood.

  • Waste Addition: Slowly and carefully add the liquid this compound waste to the inactivation solution. A general starting ratio is 1 part waste to 10 parts inactivation solution to ensure complete reaction.[5]

  • Reaction Time: Allow the mixture to stand for a time specified by your institution's EHS protocol to ensure complete hydrolysis of the peptide.

  • Neutralization: Monitor the pH of the solution. If acidic, neutralize by adding a weak base (e.g., sodium bicarbonate). If basic, neutralize with a weak acid (e.g., acetic acid). Add the neutralizing agent slowly and monitor the pH until it is within the range specified by your EHS department (typically between 6 and 8).

  • Final Containment: Transfer the neutralized solution to a clearly labeled hazardous waste container for collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

VAL201_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_treatment Treatment & Final Disposal start This compound Use in Research waste_generated Waste Generated (Solid, Liquid, Sharps) start->waste_generated solid_waste Solid Waste Container (Labeled Hazardous) waste_generated->solid_waste Gloves, Vials, etc. liquid_waste Liquid Waste Container (Labeled Hazardous) waste_generated->liquid_waste Solutions, Buffers sharps_waste Sharps Container (Puncture-Resistant) waste_generated->sharps_waste Needles, Syringes storage Store in Designated Waste Area solid_waste->storage ehs_consult Consult EHS for Inactivation Protocol liquid_waste->ehs_consult sharps_waste->storage inactivation Chemical Inactivation (e.g., Hydrolysis) ehs_consult->inactivation If Required ehs_consult->storage If Not Required inactivation->storage disposal Disposal via Certified Hazardous Waste Vendor storage->disposal

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling VAL-201

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a potent, research-grade peptide with androgen receptor antagonist properties, VAL-201 should be handled with the utmost care by trained professionals in a controlled laboratory setting.[1][2] Currently, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guide is based on best practices for handling potentially hazardous research-grade peptides.[3][4] A thorough risk assessment should be conducted by researchers prior to handling.

This document provides essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for this compound to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound in both lyophilized powder and solution forms.[1][5][6]

PPE Category Minimum Requirement Recommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coatChemical-resistant or disposable coveralls
Hand Protection Disposable nitrile gloves (double gloving recommended)Thicker, chemical-resistant gloves for spill cleanup
Eye & Face Protection Safety glasses with side-shieldsFull-face shield or safety goggles for splash hazards
Respiratory Protection Not generally required for small quantities in solution in a well-ventilated area.N95 respirator or higher (e.g., use of a chemical fume hood or biosafety cabinet) is mandatory when handling the lyophilized powder to prevent inhalation.[1]
Foot Protection Closed-toe shoesChemical-resistant boots for large-scale operations or spill response

Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is critical to minimize exposure and maintain the integrity of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage of Lyophilized Powder: For long-term storage, this compound powder should be stored at -20°C or colder in a tightly sealed container, protected from light.[2][7]

  • Storage of Reconstituted Solutions: Once in solution, store at 4°C for short-term use or in aliquots at -20°C or colder for longer-term storage to avoid repeated freeze-thaw cycles.[2]

Handling and Experimental Procedures
  • Designated Area: All handling of this compound should occur in a designated and properly ventilated area, such as a chemical fume hood, especially when working with the powder form.[1][2]

  • Preparation: Before handling, ensure the workspace is clean and all necessary sterile equipment (e.g., vials, pipettes, solvents) is readily available.[7]

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6]

  • Reconstitution: Carefully open the vial and reconstitute using the appropriate sterile solvent.

  • Cross-Contamination: Use fresh, sterile equipment for each peptide or experimental step to prevent cross-contamination.[1]

G cluster_prep Preparation cluster_handling Peptide Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Sanitized Workspace (e.g., Chemical Fume Hood) A->B C Gather Sterile Materials B->C D Equilibrate Lyophilized Peptide to Room Temperature C->D E Reconstitute Lyophilized Peptide D->E F Aliquot into Working Solutions E->F G Perform Experiment F->G H Decontaminate Workspace G->H I Segregate and Dispose of Waste H->I

Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[4]

  • Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste.[1]

    • Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a dedicated, clearly labeled, and leak-proof hazardous waste container.[6][8]

    • Liquid Waste: Collect unused this compound solutions and other liquid waste containing the peptide in a separate, sealed, and clearly labeled hazardous waste container.[6][8]

  • Institutional Protocols: Never dispose of peptide waste down the drain or in regular trash.[1][7] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]

  • Chemical Inactivation (if required): Depending on institutional guidelines, chemical deactivation of the peptide waste may be necessary before final disposal.[8] Consult your EHS office for specific protocols.

Emergency Procedures: Spill and Exposure

In the event of an accidental spill or exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Containment: If safe to do so, contain the spill using appropriate absorbent materials.

  • Personal Protection: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and respiratory protection.

  • Cleanup: Clean the spill area with an appropriate deactivating solution, working from the outside in.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

G cluster_spill Spill Response Workflow A Spill Occurs B Alert Personnel & Evacuate Area A->B C Don Appropriate PPE B->C D Contain Spill with Absorbent Material C->D E Clean Area with Deactivating Solution D->E F Dispose of Cleanup Materials as Hazardous Waste E->F G Report Incident F->G

Figure 2. A general workflow for responding to a chemical spill.
Exposure Response

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.